2-(Difluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHSAAHTEMAJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348651 | |
| Record name | 2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114468-01-8 | |
| Record name | 2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114468-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Difluoromethyl)pyridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The difluoromethyl group (-CHF₂), in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl groups and pyridine-N-oxides, offering a unique modulation of physicochemical and pharmacological properties.[1][2] 2-(Difluoromethyl)pyridine has emerged as a key heterocyclic building block, providing a synthetically accessible scaffold for the development of novel therapeutics and functional materials.[3] Its unique electronic properties, arising from the strong electron-withdrawing nature of the difluoromethyl group, profoundly influence the reactivity and biological activity of the parent pyridine ring. This guide provides an in-depth technical overview of the core chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development.
Core Physical and Chemical Properties
This compound is a liquid at room temperature with a distinct set of physical properties that are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 114468-01-8 | |
| Molecular Formula | C₆H₅F₂N | |
| Molecular Weight | 129.11 g/mol | |
| Appearance | Liquid | |
| Density | 1.204 g/mL at 25 °C | |
| Flash Point | 41.7 °C (107.1 °F) | |
| Solubility | 1.454 at 20 °C |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the single proton of the difluoromethyl group. The chemical shift and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing difluoromethyl group. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. For example, in the related compound 2-Bromo-6-(difluoromethyl)pyridine, the proton of the difluoromethyl group is observed in the ¹H NMR spectrum.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbon of the difluoromethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds. For this compound, a doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group. The chemical shift provides information about the electronic environment of the fluorine atoms. For instance, the ¹⁹F NMR spectrum of 2-(Trifluoromethyl)pyridine has been reported.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring. Additionally, strong C-F stretching vibrations are expected, which are characteristic of fluorinated compounds. Studies on related molecules like 2-methoxy-3-(trifluoromethyl) pyridine have utilized FT-IR spectroscopy for vibrational analysis.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (129.11 g/mol ). The fragmentation pattern can provide further structural information.
Synthesis of this compound: A Strategic Overview
The synthesis of 2-(difluoromethyl)pyridines can be approached through various strategies, primarily involving either the late-stage introduction of the difluoromethyl group onto a pre-existing pyridine ring or the de novo construction of the pyridine ring with the difluoromethyl moiety already in place. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
De Novo Synthesis: Building the Ring
A scalable and regioselective de novo synthesis of 2-difluoromethyl pyridines has been reported, offering a powerful method for accessing a diverse range of analogs.[8] This approach builds the pyridine ring around the difluoromethyl group, providing excellent control over the final substitution pattern.
Conceptual Workflow for De Novo Synthesis:
Caption: De novo synthesis of 2-(difluoromethyl)pyridines.
Experimental Protocol: Two-Step, One-Pot Synthesis [8]
-
Intermediate Formation: To a solution of the appropriate butenone precursor (1 equivalent) in dimethyl sulfoxide (DMSO), add the enolate precursor (1.2 equivalents). Stir the reaction mixture at room temperature for 1 hour. In some cases, gentle heating (e.g., 50 °C for 16 hours) may be required for the formation of the intermediate.
-
Cyclization and Aromatization: To the reaction mixture containing the formed intermediate, add an ammonium salt, such as ammonium formate (HCO₂NH₄) (2 equivalents). Heat the mixture to 80 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with a suitable organic solvent. The crude product is then purified by column chromatography to yield the desired this compound derivative.
Causality Behind Experimental Choices: The use of DMSO as a solvent facilitates the Michael addition by effectively solvating the ionic intermediates. Ammonium formate serves as a convenient source of ammonia for the cyclization step, leading to the formation of the pyridine ring. The elevated temperature in the second step is necessary to drive the cyclization and subsequent aromatization to the stable pyridine product.
Late-Stage Difluoromethylation
Introducing the difluoromethyl group at a later stage of the synthesis is another viable strategy, particularly for the modification of existing pyridine-containing molecules.
Electrophilic Fluorination:
One reported method involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®, which can lead to the formation of 2-(fluoromethyl)pyridines.[9] While not directly producing the difluoromethyl group, this highlights the utility of electrophilic fluorinating agents in modifying pyridine precursors.
Direct C-H Difluoromethylation:
Recent advancements have focused on the direct C-H difluoromethylation of pyridines, which represents a highly atom-economical approach.[10] These methods often employ radical-based processes. For instance, a novel method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been described, where N-difluoromethylpyridinium salts are key intermediates.[11][12]
Reactivity of this compound
The presence of the electron-withdrawing difluoromethyl group at the 2-position significantly influences the reactivity of the pyridine ring.
Caption: Reactivity profile of this compound.
-
Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing -CHF₂ group further enhances this effect, particularly at the para (C4) and ortho (C6) positions. This makes the molecule more susceptible to nucleophilic aromatic substitution reactions at these positions.
-
Electrophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring deactivates it towards electrophilic aromatic substitution. Reactions of this type, if they occur, would be expected to proceed at the C3 and C5 positions, which are less deactivated.
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation can be a useful synthetic handle for further functionalization.
-
Directed ortho-Metalation: The nitrogen atom can direct metalation (deprotonation) to the adjacent C3 position using a strong base, creating a nucleophilic center for the introduction of various electrophiles.
Applications in Drug Discovery and Development
The unique properties of the difluoromethyl group make this compound a valuable building block in drug discovery.[13]
Bioisosteric Replacement
The -CHF₂ group is often considered a bioisostere of the hydroxyl (-OH) group and, interestingly, pyridine-N-oxide.[1][2] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding interactions with biological targets. By mimicking the hydrogen-bonding capabilities and steric profile of these functional groups, the difluoromethyl group offers a powerful tool for lead optimization.
A notable example is the demonstration that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[1][2] In a study, a library of 2-difluoromethylpyridine derivatives was synthesized and evaluated, with some compounds showing similar or enhanced activity compared to the parent pyridine-N-oxide compound.[1][2]
Impact on Pharmacokinetic Properties
The introduction of a difluoromethyl group can significantly alter the pharmacokinetic profile of a drug candidate. The increased lipophilicity can improve absorption and distribution, while the resistance of the C-F bond to metabolic cleavage can enhance the half-life of the compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a warning-level hazard, with potential for eye irritation.
General Handling Precautions: [14][15][16][17]
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Conclusion
This compound is a versatile and increasingly important building block in chemical synthesis, particularly in the realm of drug discovery. Its unique electronic and physicochemical properties, conferred by the difluoromethyl group, provide a valuable tool for modulating the biological activity and pharmacokinetic profiles of lead compounds. The availability of robust synthetic methods, including both de novo and late-stage functionalization strategies, ensures its accessibility for a wide range of research and development applications. As the demand for novel and effective therapeutics continues to grow, the strategic application of this compound and its derivatives is poised to play an even more significant role in the future of medicinal chemistry.
References
- Le, T. B., & Gangné, M. R. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1676–1679. [Link]
- Voskressensky, L. G., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(11), 3183. [Link]
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]
- Pi Chemicals. (n.d.). Material Safety Data Sheet: this compound.
- Wang, C., et al. (2020). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 85(15), 10011–10020. [Link]
- Wang, C., et al. (2020). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 85(15), 10011–10020. [Link]
- University of Münster. (2024). New method for introducing fluorinated components into molecules.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]
- PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Prakash, G. K. S., et al. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 13(20), 5402–5405. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Zhang, X., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry, 4(1), 237-248. [Link]
- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine.
- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Chemical Manufacturing and Research.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
Sources
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemscene.com [chemscene.com]
- 14. aksci.com [aksci.com]
- 15. pipharm.com [pipharm.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(Difluoromethyl)pyridine
This guide provides a comprehensive technical overview of 2-(Difluoromethyl)pyridine (CAS No. 114468-01-8), a pivotal building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, properties, reactivity, and applications, grounding all information in established scientific literature.
Introduction: The Strategic Importance of the Difluoromethyl Group
The introduction of fluorine-containing moieties into organic molecules is a well-established strategy for modulating biologically relevant properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Among these, the difluoromethyl (–CF₂H) group has garnered significant interest. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor with enhanced metabolic stability.[2]
When incorporated into a pyridine scaffold—a privileged structure in numerous FDA-approved drugs—the resulting this compound becomes a highly valuable synthon.[3] Its unique electronic properties and structural characteristics have led to its use in developing novel therapeutics and agrochemicals, including inhibitors of prostaglandin synthases and commercial herbicides.[2] This guide will explore the fundamental chemistry and practical applications of this versatile compound.
Caption: Chemical structure of this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.
Key Properties
The quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 114468-01-8 | [4][5] |
| Molecular Formula | C₆H₅F₂N | [4] |
| Molecular Weight | 129.11 g/mol | [4] |
| Appearance | Liquid | [4] |
| Density | 1.204 g/mL at 25 °C | [4] |
| Boiling Point | 58 °C at 30 mmHg | [6] |
| Flash Point | 41.7 °C (107.1 °F) | [4] |
| Solubility | 1.454 at 20 °C | [4] |
| InChI Key | KUHSAAHTEMAJTF-UHFFFAOYSA-N | [4] |
Spectroscopic Profile
While detailed spectra for the specific compound are proprietary to suppliers, the expected NMR profile can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The spectrum would feature signals corresponding to the four aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethyl group (–CHF₂) due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The spectrum is expected to show a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton in the –CHF₂ group. The chemical shift provides a clear diagnostic signal for the presence of the difluoromethyl moiety.
-
¹³C NMR: The spectrum will display six distinct signals: five for the pyridine ring carbons and one for the difluoromethyl carbon, which will appear as a triplet due to C-F coupling.
Synthesis Methodologies: A Scalable De Novo Approach
Traditional methods for synthesizing 2-(difluoromethyl)pyridines often rely on the late-stage difluoromethylation of a pre-existing pyridine ring.[2] However, a more robust and scalable strategy involves building the pyridine ring around the difluoromethyl group, a de novo synthesis, which allows for greater diversity in substitution patterns from inexpensive starting materials.[2][7]
Rationale for the De Novo Pathway
The causality behind preferring a de novo synthesis lies in its flexibility and scalability. Late-stage fluorination can suffer from harsh reaction conditions, limited substrate scope, and the high cost of fluorinating reagents. By constructing the heterocycle from simple, non-fluorinated precursors and a difluoromethyl-containing building block, the process becomes more economical and adaptable for producing a wide range of analogs. This approach was successfully scaled to produce over 0.5 kg of a desired this compound derivative, demonstrating its industrial viability.[2][7]
Caption: Scalable de novo synthesis workflow for 2-(Difluoromethyl)pyridines.
Detailed Experimental Protocol
The following protocol is adapted from a validated, scalable synthesis published in Organic Letters.[2][7] This two-step, one-pot method demonstrates the efficiency of the de novo approach.
Objective: To synthesize a substituted this compound (e.g., compound 4a in the reference) from a sodium enolate and a difluoromethylated butenone.
Materials:
-
Sodium enolate (1.2 equiv)
-
Difluoromethylated butenone (1.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ammonium formate (HCO₂NH₄) (2.0 equiv)
Procedure:
-
Intermediate Formation (Michael Addition):
-
In a suitable reaction vessel, dissolve the sodium enolate (1.2 equiv) in DMSO. The choice of DMSO is critical as it effectively solubilizes the sodium enolates.[7]
-
To this solution, add the difluoromethylated butenone (1.0 equiv).
-
Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored to confirm the complete conversion to the intermediate enolate.[7]
-
-
Pyridine Formation (Cyclocondensation):
-
To the same reaction vessel containing the intermediate, add ammonium formate (2.0 equiv). Ammonium formate was identified as the optimal nitrogen source for the cyclization step.[2]
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir for 16 hours to complete the pyridine ring formation.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is subjected to a standard aqueous work-up.
-
The crude product is extracted with a suitable organic solvent.
-
The combined organic layers are dried and concentrated.
-
The final product is purified using an appropriate method, such as silica gel chromatography, to yield the desired this compound derivative with high purity and yield (e.g., 91% for compound 4a).[2][7]
-
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound extends beyond its direct use; it is a versatile intermediate for creating more complex molecules and serves as a key bioisostere in drug design.
As a Versatile Chemical Building Block
This compound can be further functionalized to create other valuable reagents. For instance, it is a precursor to Difluoromethyl 2-pyridyl sulfone .[8] This sulfone is a highly effective reagent for gem-difluoroolefination, a reaction that converts aldehydes and ketones into corresponding difluoroalkenes, which are important motifs in many bioactive molecules.[9] The sulfone has also been employed in nickel-catalyzed reductive coupling reactions to synthesize difluoromethylarenes.[10]
Bioisosteric Replacement of Pyridine-N-Oxide
A compelling application in medicinal chemistry is the use of the 2-difluoromethylpyridine moiety as a bioisosteric replacement for pyridine-N-oxide.[11][12] Pyridine-N-oxides are common in bioactive compounds but can be metabolically unstable. The 2-difluoromethylpyridine group mimics the steric and electronic properties of the N-oxide while offering improved metabolic stability.[12]
In a case study involving quorum sensing inhibitors, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group resulted in compounds with similar or enhanced biological activity.[11][12] This "bridging hypothesis" suggests that the –CF₂H group effectively replaces the N-O bond, opening new avenues for lead optimization in drug discovery.[12]
Caption: Bioisosteric relationship between Pyridine-N-Oxide and 2-DFMP.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is a flammable liquid and can cause serious eye irritation.[4][6]
-
Signal Word: Warning[4]
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under Storage Class 3 for flammable liquids.[4]
Conclusion
This compound, CAS 114468-01-8, is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences. Its unique properties, stemming from the difluoromethyl group, make it an invaluable asset for overcoming common challenges in drug discovery, such as metabolic instability. The development of scalable de novo synthetic routes has made this building block more accessible, paving the way for its broader application. As researchers continue to explore the vast chemical space of fluorinated compounds, the importance of this compound and its derivatives is set to grow, promising new solutions in both medicine and agriculture.
References
- Desrosiers, J-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- ACS Publications. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
- RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances.
- ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- ACS Publications. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.
- Pi Chemicals. (n.d.). Material Safety Data Sheet - this compound.
- Universität Münster. (2024). New method for introducing fluorinated components into molecules.
- ACS Publications. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR].
- ResearchGate. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- CCS Chemistry. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation.
- Carl ROTH. (n.d.). Safety Data Sheet. Available at: [Link] cGRmfGU4YjM1ZTUwZGY5YjQ1YjY3ZTI3M2U2YzI5YjQ1M2YyYmE1N2YwM2QxNzE0YmM4ZWE4YjQ5ZWRkY2Q5YjM5M2M
- De Gruyter. (2023). Ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone.
- NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed Central.
- PubChem. (n.d.). This compound.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. This compound 97 114468-01-8 [sigmaaldrich.com]
- 5. Pyridine, 2-(difluoromethyl)- (9CI) | 114468-01-8 [chemicalbook.com]
- 6. Pyridine, 2-(difluoromethyl)- (9CI) | 114468-01-8 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pipharm.com [pipharm.com]
An In-depth Technical Guide to the Physical Properties of 2-(Difluoromethyl)pyridine
Introduction
2-(Difluoromethyl)pyridine is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. The incorporation of the difluoromethyl moiety (-CHF₂) into the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the key physical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into established experimental data, provide detailed methodologies for property determination, and offer an in-depth analysis of its spectroscopic characteristics.
Core Physical and Chemical Properties
A foundational understanding of a compound's physical properties is paramount for its application in research and development. The following table summarizes the known physical and chemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₂N | |
| Molecular Weight | 129.11 g/mol | |
| Appearance | Liquid | |
| Density | 1.204 g/mL at 25 °C | |
| Boiling Point | 58 °C at 30 mmHg | |
| Flash Point | 41.7 °C (107.1 °F) | |
| Solubility | Soluble (1.454 at 20 °C) | |
| CAS Number | 114468-01-8 | |
| InChI | 1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
| SMILES | FC(F)c1ccccn1 |
Experimental Determination of Key Physical Properties
Scientific integrity demands robust and reproducible experimental methods. This section details the standard operating procedures for determining critical physical properties of this compound.
Boiling Point Determination at Atmospheric Pressure
The reported boiling point was measured under reduced pressure. For many applications, the boiling point at atmospheric pressure is required. The Thiele tube method is a reliable and microscale technique for this determination.
The principle of this method is to heat a small sample of the liquid in a sealed capillary tube and observe the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination via the Thiele Tube Method.
-
Sample Preparation : A small sample (a few microliters) of this compound is placed in a small-diameter tube (a fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).
-
Heating and Observation : The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil bath. As the temperature rises, the air trapped in the capillary tube expands, and a stream of bubbles will be observed.
-
Boiling Point Determination : The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[1]
pKa Determination
NMR spectroscopy can be a powerful tool for pKa determination by monitoring the chemical shift changes of specific protons as a function of pH.[2]
Logical Flow for pKa Determination by NMR Titration
Caption: Logical workflow for determining pKa via NMR titration.
-
Sample Preparation : A series of samples of this compound are prepared in buffered solutions covering a range of pH values around the expected pKa.
-
NMR Acquisition : ¹H NMR spectra are acquired for each sample.
-
Data Analysis : The chemical shift of a proton on the pyridine ring that is sensitive to the protonation state of the nitrogen atom is monitored.
-
pKa Calculation : A plot of the chemical shift versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound. This data can be fitted to the Henderson-Hasselbalch equation for a precise determination.[2]
Predicted pKa: Based on computational studies of substituted pyridines, the electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a pKa value lower than that of pyridine (pKa ≈ 5.2).[4]
Spectroscopic Profile
The spectroscopic profile of a molecule is its unique fingerprint, providing invaluable information about its structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show four signals in the aromatic region corresponding to the four protons on the pyridine ring. The difluoromethyl proton will appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing difluoromethyl group.
-
Predicted Chemical Shifts (CDCl₃, 400 MHz) :
-
Pyridine Protons: δ 7.2-8.7 ppm
-
-CHF₂ Proton: A triplet at approximately δ 6.5-7.5 ppm (²JHF ≈ 50-60 Hz)
-
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
Predicted Chemical Shifts (CDCl₃, 101 MHz) :
-
Pyridine Carbons: δ 120-155 ppm
-
-CHF₂ Carbon: A triplet at approximately δ 110-120 ppm (¹JCF ≈ 230-240 Hz)
-
-
-
¹⁹F NMR Spectroscopy : The fluorine NMR spectrum will provide a definitive signature for the difluoromethyl group. It is expected to show a doublet due to coupling with the geminal proton.[5]
-
Predicted Chemical Shift (CDCl₃, 376 MHz) :
-
-CHF₂ Fluorines: A doublet at approximately δ -90 to -120 ppm (²JHF ≈ 50-60 Hz)
-
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the C-F bonds.
-
Characteristic IR Absorptions :
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak.
-
Expected Fragmentation Pattern :
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, a compound of growing importance in the chemical sciences. By combining available experimental data with established methodologies for property determination and spectroscopic analysis, we have presented a comprehensive profile of this molecule. This information is intended to be a valuable resource for researchers and professionals, facilitating the effective application of this compound in their scientific endeavors.
References
- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- ResearchGate. (2025). Determination of the pKa values of some pyridine derivatives by computational methods.
- ACS Publications. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals.
- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Fluorine NMR. (n.d.). Fluorine NMR.
- Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- The Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).
- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).
- ResearchGate. (n.d.). (PDF) Fluorine NMR.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- NIH. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
- PubMed. (n.d.). Determination of perfluorodecalin and perfluoro-N-methylcyclohexylpiperidine in rat blood by gas chromatography-mass spectrometry.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- PMC - NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
- ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
- ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines.
- PMC - NIH. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- PubMed. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
- ResearchGate. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines.
- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
Sources
- 1. Running Rowan's pKa Prediction Workflow | Rowan Documentation [docs.rowansci.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
2-(Difluoromethyl)pyridine molecular weight
An In-depth Technical Guide to 2-(Difluoromethyl)pyridine for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a fluorinated heterocyclic compound of increasing importance in the fields of medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore its strategic application as a bioisostere, and detail robust synthetic methodologies, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Rising Prominence of this compound
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The difluoromethyl (CHF₂) group, in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound has emerged as a key building block, providing a reliable method for introducing this valuable moiety onto a versatile pyridine core.[1][2][3]
Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals and agrochemicals.[1][2] The difluoromethyl group serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for other functional groups, such as hydroxyls or thiols, often leading to improved metabolic stability and cell membrane permeability. This guide will explore the causality behind its utility and provide practical insights for its application.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is the foundation of its application in research and development. This compound is a liquid at room temperature with a distinct set of characteristics crucial for handling, reaction setup, and analytical characterization.
Data Summary Table
| Property | Value | Reference |
| Molecular Weight | 129.11 g/mol | [4][5][6] |
| Chemical Formula | C₆H₅F₂N | [4][5][6] |
| CAS Number | 114468-01-8 | [4][5][6] |
| Appearance | Liquid | [4][6] |
| Density | 1.204 g/mL at 25 °C | [4] |
| Boiling Point | 58 °C / 30 mmHg | [6] |
| Flash Point | 41.7 °C (107.1 °F) | [4][6] |
| SMILES | FC(F)c1ccccn1 | [4] |
| InChI Key | KUHSAAHTEMAJTF-UHFFFAOYSA-N | [4] |
Molecular Structure
The structure consists of a pyridine ring substituted at the 2-position with a difluoromethyl group.
Caption: Chemical structure of this compound.
Strategic Role in Medicinal Chemistry
The true value of this compound lies in its application as a strategic tool for molecular design. The difluoromethyl group is not merely an inert substituent; it actively modulates a molecule's properties.
Bioisosterism: A Case Study with Pyridine-N-Oxide
A compelling application is the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide.[7][8] While pyridine-N-oxides are common in bioactive compounds, they can be metabolically unstable. The 2-difluoromethylpyridine moiety can mimic the steric and electronic profile of the N-oxide group while offering enhanced metabolic stability.[8]
Research on quorum sensing inhibitors demonstrated this principle effectively. By replacing a pyridine-N-oxide group with 2-difluoromethylpyridine in a series of compounds, researchers achieved similar or enhanced biological activity against Pseudomonas aeruginosa.[7][8] This success underscores a "bridging hypothesis" where the -CHF₂ group acts as an isostere of the N-oxide via its 2-hydroxypyridine tautomer, for which the -CHF₂ group is a known bioisostere.[8] This provides a validated pathway for lead optimization in drug discovery programs.
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound 97 114468-01-8 [sigmaaldrich.com]
- 5. This compound 97 114468-01-8 [sigmaaldrich.com]
- 6. Pyridine, 2-(difluoromethyl)- (9CI) | 114468-01-8 [amp.chemicalbook.com]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Reactivity of Difluoromethylpyridines for Drug Discovery Professionals
Introduction: The Strategic Value of the Difluoromethyl Group
In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of lead optimization. Among these, the difluoromethyl (CHF₂) group holds a privileged position. Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ moiety possesses a weakly acidic proton, enabling it to function as a lipophilic hydrogen bond donor .[1][2] This unique characteristic allows it to act as a bioisosteric replacement for common pharmacophores such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, while simultaneously enhancing metabolic stability and membrane permeability.[3][4][5]
The introduction of a CHF₂ group can profoundly alter a molecule's physicochemical properties, including its pKa, dipole moment, and metabolic profile, often leading to improved binding affinity and a longer biological half-life.[1][6][7] When installed on a pyridine ring—a scaffold prevalent in over 25% of top-selling pharmaceuticals—the resulting difluoromethylpyridine core presents a powerful tool for drug designers.
This guide provides an in-depth analysis of the synthesis and reactivity of difluoromethylpyridines. We will explore not only the methods for their construction but also the nuanced reactivity of both the pyridine ring as influenced by the CHF₂ group and the CHF₂ group itself as a versatile functional handle.
Caption: Bioisosteric relationship of the CHF₂ group.
Part I: Synthesis of Difluoromethylpyridines
While various methods exist, direct C–H difluoromethylation has emerged as the most efficient and atom-economical strategy, particularly for late-stage functionalization in drug discovery campaigns, as it obviates the need for pre-functionalized starting materials.[8][9]
Radical C–H Difluoromethylation: The Workhorse Reaction
The dominant approach for installing a CHF₂ group on a pyridine ring is through a radical mechanism, often referred to as a Minisci-type reaction.[10] This process involves the generation of a difluoromethyl radical (•CF₂H), which subsequently adds to the electron-deficient pyridine ring. The advent of photoredox catalysis has revolutionized this area, enabling these reactions to proceed under mild conditions using visible light.[11][12]
Causality Behind Experimental Choices:
-
Radical Generation: Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) or difluoromethyl sulfones are chosen because they can be readily activated via single-electron transfer (SET) by a photocatalyst in its excited state to generate the necessary •CF₂H radical.[1][13]
-
Photocatalysts: Iridium and ruthenium complexes (e.g., fac-[Ir(ppy)₃]) are frequently used due to their strong absorption in the visible light spectrum and long-lived excited states, which are essential for efficient energy transfer.[1][13] Organic dyes are also effective, offering a metal-free alternative.[8]
-
Solvent and Additives: Polar aprotic solvents like DMSO or DMF are typically used to solubilize the reagents and substrates. Mild oxidants may be required to turn over the catalytic cycle.[11]
A critical challenge in the direct C–H functionalization of pyridines is controlling the site of reaction. Without a directing group, radical attack often yields a mixture of ortho-, meta-, and para-isomers.[14]
Field-Proven Insight: A Strategy for Switchable Regioselectivity
Recent breakthroughs have provided a robust solution to the regioselectivity problem. This strategy relies on modulating the electronic nature of the pyridine substrate to direct the incoming radical.[9][15][16]
-
Accessing the meta-Position: Pyridines can be converted into transient oxazino pyridine intermediates. These intermediates possess dienamine-like character, directing the electrophilic •CF₂H radical to the C5 position, which corresponds to the meta-position of the original pyridine.
-
Accessing the para-Position: By simply adding a strong acid (e.g., HCl), the oxazino pyridine intermediate is converted in situ to a pyridinium salt. This dramatically alters the electronics, deactivating the ortho-positions and strongly activating the para-position (C4) towards radical attack.[9]
This method provides unparalleled control, allowing chemists to selectively forge C-meta–CF₂H or C-para–CF₂H bonds from a common precursor by the simple addition of an acid.
Caption: Strategy for switchable meta- vs. para-difluoromethylation.
Part II: Reactivity of the Difluoromethylpyridine Moiety
Once installed, the CHF₂ group is not merely a passive spectator. It profoundly influences the reactivity of the pyridine core and can itself be engaged in further chemical transformations.
A. Influence on the Pyridine Ring: Activation Towards SₙAr
The two fluorine atoms make the CHF₂ group a potent electron-withdrawing group. This has two primary consequences for the pyridine ring:
-
Decreased Basicity: The pKa of the pyridine nitrogen is significantly lowered, rendering the molecule less basic and less prone to protonation under physiological conditions.
-
Activation for Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the CHF₂ group makes the pyridine ring more electrophilic and highly susceptible to SₙAr reactions.[17] This effect is most pronounced when a leaving group (e.g., a halide) is located at the 2- or 4-position, as the anionic Meisenheimer intermediate formed during the reaction can be effectively stabilized by delocalizing the negative charge onto the electronegative ring nitrogen.[18] This opens a reliable pathway for introducing nucleophiles at key positions.
B. Reactivity of the Difluoromethyl Group: The C–H Bond as a Latent Nucleophile
The most synthetically powerful and previously underutilized aspect of the Ar–CF₂H group is the acidity of its C–H bond. While not strongly acidic, this proton can be removed under specific conditions, transforming the typically inert CHF₂ group into a potent nucleophilic synthon.
A seminal discovery demonstrated that the combination of a strong, non-nucleophilic base (e.g., KN(iPr)₂) and a weak Lewis acid (e.g., boroxine, B₃N₃Me₆) can effectively deprotonate the Ar–CF₂H group.[19] The Lewis acid is crucial; it traps the highly unstable ArCF₂⁻ anion as it forms, preventing its rapid decomposition via α-fluoride elimination. This stabilized ArCF₂⁻ adduct can then react with a wide array of electrophiles, including aldehydes, imines, and disulfides, to form novel C–CF₂–C and C–CF₂–S bonds.[19]
This methodology represents a paradigm shift, converting the CHF₂ group from a terminal bioisostere into a versatile handle for complex molecule construction.
Caption: Dual reactivity modes of difluoromethylpyridines.
Part III: Practical Applications and Protocols
To illustrate the practical utility of these concepts, we provide a representative experimental protocol and a data summary table.
Detailed Experimental Protocol: para-Selective C–H Difluoromethylation of 4-Phenylpyridine
This protocol is a self-validating system, adapted from literature procedures, demonstrating the switchable regioselectivity strategy.[9]
Step 1: Formation of the Pyridinium Salt Precursor
-
To an oven-dried round-bottom flask under an atmosphere of N₂, add 4-phenylpyridine (1.0 mmol, 155 mg) and anhydrous dichloromethane (DCM, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-(aminooxy)acetic acid hemihydrochloride (1.1 mmol, 120 mg) and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 262 mg) portion-wise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 4 hours. The formation of the oxazino intermediate and its subsequent conversion to the pyridinium salt upon reaction with the hemihydrochloride is expected. Do not isolate the intermediate.
Step 2: Photocatalytic Difluoromethylation 6. To the reaction mixture from Step 1, add zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) (1.5 mmol, 368 mg) and fac-[Ir(ppy)₃] (0.02 mmol, 13 mg). 7. Add dimethyl sulfoxide (DMSO, 5 mL). 8. Degas the mixture by bubbling N₂ through the solution for 15 minutes. 9. Place the flask approximately 5 cm from a 24 W blue LED lamp and irradiate with vigorous stirring at room temperature for 12 hours.
Step 3: Workup and Purification 10. Upon completion (monitored by TLC or LC-MS), add a saturated aqueous solution of NaHCO₃ (10 mL) to the reaction mixture. 11. Heat the mixture to 60 °C for 2 hours to ensure rearomatization and deprotection. 12. Cool to room temperature and extract with ethyl acetate (3 x 20 mL). 13. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 14. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(difluoromethyl)-4'-phenylpyridine as the final product.
Data Summary: Comparison of C–H Difluoromethylation Methods for Heterocycles
| Substrate | Reagent / Catalyst | Conditions | Position | Yield (%) | Reference |
| Lepidine | NaSO₂CF₂H / fac-[Ir(ppy)₃] | Blue LED, DMSO, rt, 12h | C2 | 85 | [11] |
| Caffeine | Zn(SO₂CF₂H)₂ / fac-[Ir(ppy)₃] | Blue LED, DMSO, rt, 12h | C8 | 91 | [12] |
| 4-Phenylpyridine | Zn(SO₂CF₂H)₂ / fac-[Ir(ppy)₃] | Blue LED, DMSO, rt, 12h (via Pyridinium) | C4 (para) | 67 | [9] |
| 2-Phenylpyridine | Zn(SO₂CF₂H)₂ / fac-[Ir(ppy)₃] | Blue LED, DMSO, rt, 12h (via Oxazino) | C5 (meta) | 55 | [9] |
| Quinoxalin-2(1H)-one | (CF₂HCO)₂O / Pyridine N-Oxide | 365 nm UV, MeCN, rt, 24h | C3 | 82 | [20] |
Conclusion and Future Outlook
The difluoromethyl group is far more than a static structural element; it is a dynamic functional group that imparts valuable physicochemical properties and offers multiple avenues for synthetic diversification. Its installation on a pyridine ring creates a molecular scaffold with immense potential in drug discovery.
The key paradigms of its reactivity are twofold:
-
Ring Activation: The electron-withdrawing nature of the CHF₂ group activates the pyridine ring for nucleophilic aromatic substitution, providing a reliable method for further functionalization.
-
C–H Functionalization: The CHF₂ group itself can be transformed from a metabolically stable bioisostere into a potent nucleophilic building block through strategic deprotonation.
As synthetic methodologies continue to advance, particularly in the realm of photocatalysis and selective C–H functionalization, the accessibility and utility of difluoromethylpyridines will only expand. These powerful building blocks will undoubtedly continue to feature prominently in the design of next-generation therapeutics, enabling researchers to fine-tune molecular properties with a level of precision that was previously unattainable.
References
- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). [Link]
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
- Ghosh, T., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
- Zafrani, Y. & Saphier, S. (2020). Utilizing the CF2H moiety as a H-bond-donating group in drug discovery. Future Medicinal Chemistry. [Link]
- Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.
- Wang, Z., et al. (2023). A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents. Chemical Science. [Link]
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7069-7117. [Link]
- Zhang, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8872. [Link]
- Site-selective C−H difluoromethylation of pyridines.
- Ghosh, T., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]
- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PubMed Central. [Link]
- Pinto-Gómez, C., et al. (2022). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 27(21), 7248. [Link]
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
- Fujiwara, Y., et al. (2012). Practical and innate C–H functionalization of heterocycles.
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Postigo, A. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Chemistry, 2(4), 924-960. [Link]
- Sather, A. C., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9991-9999. [Link]
- Wang, F. & Wang, J. (2020). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Organic & Biomolecular Chemistry. [Link]
- Ghorai, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Wu, S., Song, H., & Hu, M. (2021). Synthesis of Difluoromethylated Compounds. Chinese Journal of Organic Chemistry. [Link]
- Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.
- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]
- Unlocking the direct photocatalytic difluoromethylation of C[[double bond, length as m-dash]]N bonds.
- Zhang, M., et al. (2022). Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. The Journal of Organic Chemistry. [Link]
- Ghorai, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- C3‐ and C4‐selective difluoromethylation of pyridines.
- Ghorai, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Ross, T. L., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(2), 481-487. [Link]
- Wikipedia.
- Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- Nucleophilic arom
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. annualreviews.org [annualreviews.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
electronic effects of the difluoromethyl group in pyridines
An In-depth Technical Guide: The Electronic Effects of the Difluoromethyl Group in Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Fluorinated functional groups can profoundly modulate a compound's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Among these, the difluoromethyl (CHF₂) group is of particular interest due to its unique electronic profile and steric properties.[3][4] When appended to foundational heterocyclic scaffolds like pyridine—a nucleus prevalent in numerous pharmaceuticals—the CHF₂ group offers a sophisticated tool for molecular design.[5][6]
This guide provides a detailed examination of the electronic effects of the difluoromethyl group on the pyridine ring. We will dissect its fundamental inductive properties, its unique capacity for hydrogen bonding, and its consequent impact on pyridine basicity (pKa) and lipophilicity (LogD). Furthermore, we will explore its strategic deployment as a versatile bioisostere, supported by an overview of relevant analytical techniques and synthetic strategies.
Core Electronic Characteristics of the Difluoromethyl Group
The electronic behavior of the CHF₂ group is a nuanced interplay of strong inductive effects and a unique hydrogen-bonding capability, setting it apart from both its methyl (CH₃) and trifluoromethyl (CF₃) analogues.
Inductive and Resonance Effects
The primary electronic contribution of the CHF₂ group is its potent inductive electron withdrawal (-I effect) . The high electronegativity of the two fluorine atoms strongly polarizes the C-F bonds, pulling electron density away from the attached pyridine ring. This effect is weaker than that of the trifluoromethyl (-CF₃) group, which possesses three fluorine atoms, but significantly stronger than the electron-donating effect of a methyl (-CH₃) group.[7][8] Unlike groups with lone pairs or pi-systems, the CHF₂ group does not participate in resonance stabilization or donation. Its influence is overwhelmingly inductive.
A Lipophilic Hydrogen Bond Donor
A defining feature of the CHF₂ group is its capacity to act as a hydrogen bond donor .[2][9] The intense electron withdrawal by the adjacent fluorine atoms polarizes the C-H bond, imparting significant acidic character to the hydrogen atom. This allows it to engage in hydrogen bonding with electron-rich acceptors (e.g., backbone carbonyls or heteroatoms in a protein active site), a property not shared by methyl or trifluoromethyl groups. This unique characteristic is central to its use as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[2][9] It is often described as a "lipophilic hydrogen bond donor," a rare and valuable combination of properties in drug design.[10]
Impact on Physicochemical Properties of Pyridines
The introduction of a CHF₂ substituent systematically alters the fundamental properties of the pyridine nucleus, most notably its basicity and lipophilicity.
Attenuation of Pyridine Basicity (pKa)
The basicity of the pyridine nitrogen is directly related to the availability of its lone pair of electrons for protonation. The strong -I effect of the CHF₂ group withdraws electron density from the aromatic system, including the nitrogen atom. This reduction in electron density renders the lone pair less available to accept a proton, resulting in a significant decrease in the pyridine's basicity , which is quantified as a lower pKa value.
The magnitude of this pKa depression is dependent on the substituent's position relative to the nitrogen atom, with the effect being most pronounced from the ortho and para positions.
Table 1: Comparison of pKa Values for Substituted Pyridines (Note: Experimental values can vary with conditions. These are representative values to illustrate trends.)
| Compound | Substituent | Position | Approximate pKa | Electronic Effect |
| Pyridine | -H | - | 5.2 | Reference |
| 4-Methylpyridine | -CH₃ | 4- (para) | 6.0 | Weak +I (Donating) |
| 4-(Trifluoromethyl)pyridine | -CF₃ | 4- (para) | 1.8 | Strong -I (Withdrawing) |
| 4-(Difluoromethyl)pyridine | -CHF₂ | 4- (para) | ~2.5-3.0 (Est.) | Moderate-Strong -I |
| 3-Chloropyridine | -Cl | 3- (meta) | 2.8 | -I (Withdrawing) |
This table illustrates the strong acidifying effect of fluorinated alkyl groups on the pyridinium conjugate acid, placing the CHF₂ group's influence between that of the chloro and trifluoromethyl groups.
Modulation of Lipophilicity (LogP/LogD)
Lipophilicity, a critical parameter for membrane permeability and bioavailability, is complexly influenced by the CHF₂ group.[11][12] While increased fluorination often correlates with increased lipophilicity, the effect of the CHF₂ group is highly context-dependent.[13]
-
Increased Lipophilicity: In many cases, replacing a hydrogen or methyl group with a CHF₂ group increases the molecule's overall lipophilicity (higher LogP/LogD value).[14]
-
Context-Dependent Effects: Studies have shown that the change in lipophilicity upon CH₃/CHF₂ exchange can range from a slight decrease to a moderate increase (ΔlogP from -0.1 to +0.4), with the outcome being correlated to the electronic environment of the molecule, as described by Hammett constants.[10]
-
Comparison to SCF₂H: In a series of 2-(thiofluoroalkyl)pyridines, the -SCF₂H motif led to a modest increase in lipophilicity over the -SCH₃ analogue, while the -SCF₃ group produced a more substantial increase, highlighting the graded effect of fluorination.[13]
Table 2: Representative LogP Values for Substituted Pyridines
| Compound | Substituent | Approximate clogP | Key Feature |
| Pyridine | -H | 0.65 | Reference |
| 2-Methylpyridine | -CH₃ | 1.11 | Increased lipophilicity |
| 2-(Difluoromethyl)pyridine | -CHF₂ | ~1.3-1.5 (Est.) | Further increase in lipophilicity |
| 2-(Trifluoromethyl)pyridine | -CF₃ | 1.63 | Highest lipophilicity |
These calculated values demonstrate the general trend that replacing a C-H with a C-F bond increases lipophilicity, making the CHF₂ group a useful modulator for this property.
The Difluoromethyl Group as a Strategic Bioisostere
Bioisosteric replacement is a key strategy in drug discovery to improve a lead compound's properties while retaining its desired biological activity.[7] The CHF₂ group is a uniquely versatile bioisostere in the context of pyridine-containing molecules.
Bioisostere of Hydroxyl (-OH) and Thiol (-SH) Groups
This is perhaps the most powerful application of the CHF₂ group. It can mimic the hydrogen-bond donating capability of hydroxyl and thiol groups while offering superior metabolic stability.[2][9]
-
Rationale: The acidic proton on the CHF₂ group can replace the proton of an -OH or -SH group in forming critical hydrogen bonds with a biological target.
-
Advantages:
-
Metabolic Stability: The C-CHF₂ bond is far more resistant to metabolic oxidation than -OH or -SH groups, which are common sites of phase I metabolism. This can significantly increase a drug's half-life.[2]
-
Reduced Reactivity: The thiol group, in particular, can be problematic due to its reactivity and potential to form disulfide bonds. The stable CHF₂ group circumvents these issues.[9]
-
Bioisostere of the Methyl (-CH₃) Group
While electronically dissimilar, the CHF₂ group is sterically similar to a methyl group.[9] This allows it to be used as a replacement to address specific metabolic liabilities.
-
Rationale: A common metabolic pathway is the oxidation of a benzylic methyl group.
-
Application: Replacing a metabolically vulnerable methyl group on a pyridine ring with a robust CHF₂ group effectively blocks this oxidation, enhancing the compound's pharmacokinetic profile without significantly altering its size.
A Novel Bioisostere for Pyridine-N-Oxide
A "bridging hypothesis" proposes that 2-difluoromethylpyridine can serve as a stable bioisostere for pyridine-N-oxide.[15] Pyridine-N-oxides are sometimes metabolically unstable. The hypothesis is based on a chain of established isosteric relationships:
-
Pyridine-N-oxide is a known isostere of pyridone .
-
Pyridone exists in tautomeric equilibrium with 2-hydroxypyridine .
-
The CHF₂ group is an established bioisostere of a phenolic hydroxyl group.
This innovative strategy was successfully applied to develop quorum sensing inhibitors, where a 2-CHF₂-pyridine derivative showed similar or better activity than the parent 4-nitro-pyridine-N-oxide.[15]
Experimental and Computational Workflow
Validating the electronic effects of the CHF₂ group requires a combination of experimental measurement and computational modeling.
Experimental Protocols
-
pKa Determination (UV-Metric Titration):
-
Preparation: Prepare a stock solution of the difluoromethylpyridine in a suitable solvent (e.g., water or water/methanol co-solvent).
-
Titration: Place the solution in a quartz cuvette in a spectrophotometer equipped with a pH probe.
-
Data Acquisition: Record the full UV-Vis spectrum at incremental additions of a standardized acid (e.g., HCl) or base (e.g., NaOH).
-
Analysis: Plot the change in absorbance at a specific wavelength against pH. The data is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoid curve.
-
-
LogD₇.₄ Determination (Shake-Flask Method):
-
System Preparation: Pre-saturate n-octanol and a physiological buffer (e.g., PBS, pH 7.4) with each other.
-
Partitioning: Add a known amount of the difluoromethylpyridine to a vial containing equal volumes of the buffered aqueous phase and the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously until equilibrium is reached (e.g., 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Computational Modeling
Computational chemistry provides invaluable insight into the electronic structure that underpins experimental observations.[16][17]
-
Workflow:
-
Structure Optimization: The 3D geometry of the difluoromethylpyridine is optimized using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Property Calculation: Single-point energy calculations are performed on the optimized structure to derive key electronic descriptors.
-
Analysis:
-
Electrostatic Potential (ESP) Maps: Visualize the electron density distribution. An ESP map will show a region of positive potential (blue) around the CHF₂ hydrogen, confirming its H-bond donor capability, and negative potential (red) around the pyridine nitrogen, which is attenuated by the CHF₂ group's presence.
-
Natural Bond Orbital (NBO) Analysis: Quantifies atomic charges, revealing the extent of electron withdrawal from the pyridine ring and nitrogen atom.
-
Hammett Constant Correlation: While direct experimental determination is preferred, computational methods can estimate Hammett σ constants, which quantify the electron-donating or -withdrawing ability of a substituent.[10]
-
-
Synthetic Considerations
The installation of a CHF₂ group onto a pyridine ring has historically been challenging, but modern synthetic methods have made these valuable motifs more accessible. The direct, late-stage C-H difluoromethylation of pyridines is particularly powerful as it avoids lengthy de novo syntheses.[3][4]
Recent advances have focused on regioselective methods. For example, a strategy using temporary dearomatization of the pyridine ring allows for the precise and switchable introduction of the CHF₂ group at either the meta- or para-position under mild, radical-based conditions.[4][5][6][18] This enables chemists to fine-tune the position of the group to maximize its desired electronic influence.
Conclusion
The difluoromethyl group is a sophisticated and powerful substituent for modulating the properties of pyridine-containing compounds. Its electronic character is dominated by strong, non-resonant electron withdrawal and a unique ability to function as a metabolically stable hydrogen bond donor. By appending a CHF₂ group to a pyridine ring, a medicinal chemist can predictably decrease the nitrogen's basicity, fine-tune lipophilicity, and introduce a valuable point for hydrogen bonding. Its most significant impact lies in its role as a bioisostere, where it can replace metabolically labile hydroxyl and thiol groups, block methyl group oxidation, and even serve as a novel replacement for pyridine-N-oxides. The continued development of efficient synthetic methods to install this group ensures that the difluoromethylpyridine scaffold will remain a vital tool in the design of next-generation therapeutics and agrochemicals.
References
- G.S.L. Nunes, P.S.M. Santos, C.A.M. Afonso, S.P.G. Costa, A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent, RSC Advances, 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06001a]
- Y. Zafrani, S. Saphier, E. Gershonov, Utilizing the CF₂H moiety as a H-bond-donating group in drug discovery, Future Medicinal Chemistry, 2020. [URL: https://www.future-science.com/doi/10.4155/fmc-2019-0309]
- Y. Zafrani, D. Yeffet, et al., Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept, Journal of Medicinal Chemistry, 2017. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01691]
- Y. Zafrani, D. Yeffet, G. Sod-Moriah, et al., Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept, Journal of Medicinal Chemistry, 2017. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b01691]
- P. Xu, Z. Wang, S.M. Guo, A. Studer, Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch, Nature Communications, 2024. [URL: https://www.researchgate.net/publication/380388658_Introduction_of_the_difluoromethyl_group_at_the_meta-_or_para-position_of_pyridines_through_regioselectivity_switch]
- University of Münster, New method for introducing fluorinated components into molecules, Press release, 2024. [URL: https://www.uni-muenster.de/news/view.php?cmdid=13876]
- Y. Wang, Z. Yang, et al., Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones, Molecules, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9782103/]
- Chemeurope.com, New method for introducing fluorinated components into molecules, 2024. [URL: https://www.chemeurope.
- G.S.L. Nunes, P.S.M. Santos, et al., A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent, RSC Advances, 2020. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra06001a]
- T.T. Truong, V.L. Tran, et al., 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors, RSC Medicinal Chemistry, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9309062/]
- P. Gágyor, Á. Sipos, et al., Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling, Journal of Medicinal Chemistry, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10370605/]
- Wikipedia, Trifluoromethyl group, Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group]
- A.B. Di, M.Á.L. de la Torre, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, Molecules, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11279183/]
- G.A. Olah, G.K.S. Prakash, et al., Superelectrophiles and the effects of trifluoromethyl substituents, Journal of Fluorine Chemistry, 2007. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2040182/]
- P. Xu, Z. Wang, S.M. Guo, A. Studer, Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch, Nature Communications, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11096781/]
- P. Xu, Z. Wang, S.M. Guo, A. Studer, Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch, Nature Communications, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38750098/]
- N. Sarkar, A. Thakur, et al., Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly, Journal of Molecular Graphics and Modelling, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918231/]
- D.D. D'Alessio, D.L. Bryce, Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks, Chemical Communications, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc03859d]
- A. Tsopelas, A. Giaginis, A. Tsantili-Kakoulidou, Drug-like Properties and Fraction Lipophilicity Index as a combined metric, Computation, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6617028/]
- Wikipedia, Hammett equation, Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
- M.J. Kaczmarek-Sliwinska, A. Drgas, et al., Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents, International Journal of Molecular Sciences, 2023. [URL: https://www.mdpi.com/1422-0067/24/13/10667]
Sources
- 1. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-(Difluoromethyl)pyridine
Introduction
2-(Difluoromethyl)pyridine is an increasingly important heterocyclic building block in medicinal and agricultural chemistry.[1][2] Its unique electronic properties, arising from the difluoromethyl group, make it a valuable bioisostere for moieties like pyridine-N-oxide, potentially enhancing the metabolic stability and efficacy of novel therapeutic agents.[1] However, its utility in research and development is matched by the necessity for stringent safety protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and emergency management of this compound, designed for researchers, chemists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety built on understanding, not just compliance.
Section 1: Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling. The difluoromethyl group significantly influences the reactivity and physical characteristics of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114468-01-8 | [3] |
| Molecular Formula | C₆H₅F₂N | [3] |
| Molecular Weight | 129.11 g/mol | [3] |
| Appearance | Liquid | [3] |
| Density | 1.204 g/mL at 25 °C | [3] |
| Flash Point | 41.7 °C (107.1 °F) | [3][4] |
| Solubility | Soluble in many organic solvents. | [5] |
The causality behind this data's importance: The flash point of 41.7 °C classifies this compound as a flammable liquid (Class 3).[3][4][6] This property dictates the necessity of storing it away from ignition sources and using non-sparking tools to prevent the formation of an ignitable vapor-air mixture.[7][8]
Section 2: Hazard Identification and Toxicological Profile
This compound presents multiple health and physical hazards that must be managed through robust engineering controls and personal protective equipment.
Hazard Classifications:
-
Harmful if Swallowed [6]
Hazardous Decomposition: Under fire conditions, this compound is expected to decompose and produce hazardous substances including carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) gas.[6][11] The potential for HF formation is a critical consideration for emergency response, as HF burns require immediate, specialized medical treatment.[12]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is paramount.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[10][13] This is crucial to control the inhalation of flammable and potentially toxic vapors.[5][13]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[13]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[10] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier against exposure.
Table 2: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 (US) or EN 166 (EU).[11] | Protects against splashes that can cause serious eye irritation or damage.[6][9] A face shield offers broader protection during high-risk procedures.[14] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber or PVA). | EN 374 (EU).[7] | Prevents skin contact, which can cause irritation and potential systemic absorption.[6][10] Nitrile gloves are often not recommended for pyridine-based compounds; always consult the manufacturer's compatibility chart.[10] |
| Body | Fully-buttoned, flame-resistant lab coat. | Protects skin from accidental splashes and provides a removable barrier in case of a spill.[10] | |
| Respiratory | Respirator (if necessary). | NIOSH (US) or CEN (EU) approved.[7] | Required only if engineering controls fail or during large-scale spill cleanup.[10] Use requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[10][12] |
Protocol for Donning and Doffing PPE: Proper technique is crucial to prevent cross-contamination. Always inspect gloves for tears or punctures before use.[15] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin, and wash hands thoroughly.[11][14]
Section 4: Safe Handling and Storage Protocols
Adherence to methodical handling and storage procedures minimizes the risk of accidents.
Handling
-
Work Area: Designate a specific area within the fume hood for handling this compound.[10]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks.[7][8] "No smoking" policies must be strictly enforced.[7]
-
Static Discharge: This compound is a flammable liquid. Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[6][7] Use non-sparking tools.[7][8]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[15][16] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9][14]
Storage
-
Container: Store in a tightly closed, properly labeled container.[9][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][11]
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[8][10] This area should be secured and away from direct sunlight.[10]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[6][10]
Section 5: Emergency Procedures
A pre-planned and practiced emergency response is critical to mitigating the consequences of an incident.
Accidental Exposure
The following workflow outlines the immediate steps to be taken in the event of personal exposure.
Sources
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 97 114468-01-8 [sigmaaldrich.com]
- 4. 2-(ジフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pipharm.com [pipharm.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. research.uga.edu [research.uga.edu]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. angenechemical.com [angenechemical.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. nj.gov [nj.gov]
A Toxicological Deep Dive into 2-(Difluoromethyl)pyridine: Current Data and a Roadmap for Comprehensive Assessment
Introduction
2-(Difluoromethyl)pyridine, a fluorinated heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing difluoromethyl group, make it an attractive moiety for modulating the physicochemical and pharmacological characteristics of target molecules. As with any chemical entity destined for broader application, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, contextualizes these findings within the broader landscape of pyridine and organofluorine toxicology, and outlines a strategic approach for a more complete toxicological characterization.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for interpreting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C6H5F2N | |
| Molecular Weight | 129.11 g/mol | |
| Appearance | Liquid | |
| Density | 1.204 g/mL at 25 °C | |
| Flash Point | 41.7 °C (107.1 °F) | |
| Solubility | 1.454 at 20 °C |
Current Toxicological Landscape: An Analysis of Available Data
The existing toxicological information for this compound is primarily derived from Safety Data Sheets (SDS), which provide essential hazard identification for handling and transportation. While crucial, this information represents a preliminary level of toxicological assessment.
Acute Toxicity and Hazard Identification
Based on available SDS, this compound is classified as a hazardous substance with the following primary concerns:
-
Harmful if Swallowed, Inhaled, or in Contact with Skin : The compound is designated as harmful, indicating a potential for significant toxicity upon acute exposure through oral, dermal, or inhalation routes.[1]
-
Irritant : It is known to cause irritation to the skin, eyes, and respiratory system.[1] This is a common characteristic of many pyridine derivatives.
-
Flammable : The compound has a flash point of 41.7 °C, classifying it as a flammable liquid.[2]
Currently, specific quantitative measures of acute toxicity, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, are not publicly available for this compound.[1]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
A significant data gap exists for the chronic toxicological endpoints of this compound.
-
Genotoxicity : There are no available studies on the mutagenic or clastogenic potential of this compound.
-
Reproductive and Developmental Toxicity : No data are available on the potential effects of this compound on reproduction or embryonic development.
Contextual Toxicological Assessment: Insights from Pyridine and Organofluorine Chemistry
In the absence of specific data, a predictive toxicological assessment can be informed by examining the known effects of structurally related compounds.
The Influence of the Pyridine Ring
The pyridine moiety is a well-known pharmacophore, but it is also associated with certain toxicological liabilities. Pyridine and its derivatives have been shown to cause a range of adverse effects, including:
-
Hepatotoxicity : The liver is a primary target organ for pyridine toxicity.[4]
-
Neurotoxicity : Exposure to pyridine can lead to neurological symptoms such as headache, dizziness, and in severe cases, encephalopathy.[4]
-
Genotoxicity : While many simple pyridine derivatives have shown negative results in genotoxicity assays, the potential for DNA damage cannot be dismissed without specific testing.[5][6]
The Role of the Difluoromethyl Group
The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, potency, and toxicological profile.[7] The difluoromethyl group (-CHF2) can influence the molecule's properties in several ways:
-
Metabolic Stability : Fluorine substitution can block sites of metabolism, potentially increasing the compound's half-life and exposure duration.[7]
-
Altered Acidity : The electron-withdrawing nature of the difluoromethyl group can affect the pKa of the pyridine nitrogen, influencing its interaction with biological targets.
-
Potential for Fluoride Ion Release : While the C-F bond is generally stable, metabolic processes can sometimes lead to the release of fluoride ions, which have their own toxicological profile.[7]
A Proposed Roadmap for Comprehensive Toxicological Evaluation
To address the existing data gaps and to ensure a robust safety assessment, a tiered approach to the toxicological testing of this compound is recommended. The following experimental workflows are proposed based on established regulatory guidelines and the principles of modern toxicology.
Phase 1: In Vitro and Acute Toxicity Assessment
The initial phase of testing should focus on in vitro assays to assess genotoxicity and more precise measurements of acute toxicity.
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Utilize a standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify both direct-acting mutagens and those that require metabolic activation.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound.
-
Main Assay: Expose the bacterial strains to a range of concentrations of the test article, along with positive and negative controls.
-
Data Analysis: Following incubation, count the number of revertant colonies. A dose-dependent increase in revertant colonies that is statistically significant compared to the negative control indicates a positive result.
Sources
The Ascendance of a Privileged Moiety: A Technical Guide to the History, Synthesis, and Application of 2-(Difluoromethyl)pyridine
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated functionalities, the difluoromethyl group (–CF₂H) has garnered significant attention for its unique electronic properties and its role as a versatile bioisostere. This in-depth technical guide charts the historical emergence of 2-(difluoromethyl)pyridine, a heterocyclic building block of increasing importance. We will delve into the evolution of its synthetic methodologies, from early, often harsh, fluorination techniques to more recent, scalable de novo approaches. A comprehensive overview of its physicochemical properties and a critical analysis of its application in drug discovery will be presented, providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this valuable compound.
Introduction: The Fluorine Advantage in Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[1] Its modification with fluorine-containing groups can profoundly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2][3] The trifluoromethyl (–CF₃) group, for instance, is a well-established substituent used to increase lipophilicity and block metabolic pathways.[2] More recently, the difluoromethyl (–CF₂H) group has emerged as a nuanced alternative, offering a unique blend of properties. It is considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, and amine groups, while often conferring enhanced metabolic stability.[4][5][6] The introduction of the –CF₂H group into the 2-position of the pyridine ring has led to the development of key agricultural products and promising therapeutic candidates.[7]
Historical Context and Discovery
The precise "discovery" of this compound is not marked by a single seminal publication but rather by a gradual emergence driven by the broader development of organofluorine chemistry. The initial synthesis of fluorinated pyridines often relied on halogen exchange (HALEX) reactions, where chloro-pyridines were treated with metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures in polar aprotic solvents.[8][9][10][11] These early methods, while foundational, often suffered from harsh reaction conditions and limited substrate scope.
The increasing interest in the difluoromethyl group as a valuable pharmacophore in the late 20th and early 21st centuries spurred the development of more targeted and efficient synthetic routes. A significant advancement came with the development of de novo synthesis strategies, which build the pyridine ring around the difluoromethyl group rather than introducing it in a late-stage functionalization.[7] This approach allows for greater flexibility in accessing a diverse range of substituted 2-(difluoromethyl)pyridines from inexpensive starting materials.[7]
Synthetic Methodologies: A Journey from Halogen Exchange to De Novo Construction
The synthesis of this compound has evolved significantly, with modern methods offering improved yields, scalability, and functional group tolerance.
Classical Approaches: Halogen Exchange and Direct Fluorination
Early syntheses of fluorinated pyridines often involved the substitution of chlorine atoms with fluorine using alkali metal fluorides.[8][9][10][11] While effective for producing some fluoropyridines, these methods can be challenging for the specific introduction of a difluoromethyl group at the 2-position. Direct fluorination of picolines (methylpyridines) with elemental fluorine is another classical approach but often leads to a mixture of products and can be difficult to control.[12]
Modern Difluoromethylation Reagents
The development of specialized difluoromethylation reagents has been a major breakthrough. One notable example is the use of difluoromethyl 2-pyridyl sulfone, which has been employed in various transformations, including gem-difluoroolefination and difluoroalkylation.[13][14][15] While not a direct synthesis of this compound itself, the chemistry of this reagent highlights the advancements in handling and introducing the difluoromethyl moiety. More recent developments have focused on nickel-catalyzed reductive difluoromethylation of aryl iodides using difluoromethyl 2-pyridyl sulfone, showcasing the ongoing innovation in this area.[16]
A Scalable De Novo Synthesis
A highly effective and scalable de novo synthesis of 2-(difluoromethyl)pyridines has been reported, starting from readily available commodity chemicals.[7] This user-friendly approach offers significant advantages in terms of cost and accessibility for a wide range of substituted analogs.
Experimental Protocol: A Representative De Novo Synthesis of a this compound Derivative [7]
Step 1: Formation of the Enolate
-
To a solution of the starting ketone in an appropriate solvent (e.g., tetrahydrofuran), add a suitable base (e.g., sodium hydride) at 0 °C.
-
Stir the mixture for 30 minutes to allow for the complete formation of the enolate.
Step 2: Michael Addition
-
To the enolate solution, add a solution of a difluoromethylated Michael acceptor (e.g., a butenone derivative) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
Step 3: Cyclization and Aromatization
-
To the reaction mixture from Step 2, add an ammonium salt (e.g., ammonium formate).
-
Heat the reaction mixture to reflux for several hours to facilitate cyclization and aromatization to the pyridine ring.
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired this compound.
Caption: De novo synthesis workflow for 2-(difluoromethyl)pyridines.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its application in drug design and synthesis. The difluoromethyl group imparts a unique combination of lipophilicity and hydrogen bond donating capability.[4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂N | |
| Molecular Weight | 129.11 g/mol | |
| CAS Number | 114468-01-8 | |
| Appearance | Liquid | |
| Density | 1.204 g/mL at 25 °C | |
| Flash Point | 41.7 °C (107.1 °F) |
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound in medicinal chemistry stems primarily from its role as a bioisostere. Bioisosteric replacement is a strategy used to modify the properties of a bioactive molecule while maintaining its biological activity.[6]
Bioisosteric Replacement of Pyridine-N-Oxide
Recent studies have demonstrated that this compound can serve as a bioisosteric replacement for pyridine-N-oxide.[6][17] This is a significant finding, as pyridine-N-oxides can sometimes suffer from metabolic instability. The replacement with the more stable this compound moiety can lead to improved pharmacokinetic properties.[6] For example, in the context of quorum sensing inhibitors, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group resulted in compounds with similar or enhanced activity.[17]
Caption: Bioisosteric relationship between pyridine-N-oxide and this compound.
A Key Building Block for Bioactive Molecules
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique electronic and steric properties can be leveraged to fine-tune interactions with biological targets. The ability of the C-F bonds to engage in favorable intermolecular interactions, and the potential for the C-H bond of the difluoromethyl group to act as a hydrogen bond donor, make it an attractive substituent for drug design.[4]
Challenges and Future Perspectives
Despite the significant progress in the synthesis of this compound, challenges remain. The regioselective introduction of the difluoromethyl group into complex pyridine-containing molecules, particularly at the meta-position, can be difficult to achieve.[18] The development of new catalytic methods that allow for precise and predictable late-stage difluoromethylation of pyridines is an active area of research.[18]
The future of this compound chemistry is bright. As our understanding of the subtle effects of fluorine on molecular properties continues to grow, we can expect to see this versatile building block incorporated into an even wider range of drug candidates and agrochemicals. The development of more efficient and sustainable synthetic methods will further accelerate its adoption in both academic and industrial research.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- This compound | C6H5F2N | CID 639501. PubChem - NIH.
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books - The Royal Society of Chemistry.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Chemistry Portal.
- Synthesis method of medicinal raw material 2,5-difluoropyridine. Google Patents.
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry - Chinese Chemical Society.
- 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. PubChem.
- New method for introducing fluorinated components into molecules. Universität Münster.
- A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters - ACS Publications.
- The Role of Pyridine Derivatives in Chemical Manufacturing and Research. Ningbo Inno Pharmchem Co.,Ltd.
- Process for the preparation of fluorinated pyridines. European Patent Office.
- Preparation of difluorpyridine compounds. European Patent Office.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters - ACS Publications.
- US4071521A - Process for making 2,6-difluoro pyridine. Google Patents.
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications.
- ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. Sci-Hub.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sioc.cas.cn [sioc.cas.cn]
- 17. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. New method for introducing fluorinated components into molecules [uni-muenster.de]
Spectroscopic Profile of 2-(Difluoromethyl)pyridine: A Comprehensive Technical Guide
Introduction: The Emergence of 2-(Difluoromethyl)pyridine in Medicinal and Agrochemical Research
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The difluoromethyl (-CHF₂) group, in particular, offers a unique combination of properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and target affinity. This compound has emerged as a key building block in this context, finding application in the synthesis of novel therapeutic agents and crop protection chemicals.[1][2][3][4] Its utility stems from the nuanced electronic effects of the -CHF₂ group on the pyridine ring, which can modulate pKa, dipole moment, and intermolecular interactions.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering a foundational resource for researchers and scientists. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate its unambiguous identification, characterization, and application in complex molecular design.
Molecular Structure and Isotopic Abundance
Chemical Formula: C₆H₅F₂N
Molecular Weight: 129.11 g/mol [5]
CAS Number: 114468-01-8[5]
The inherent isotopic distribution of the constituent elements, particularly the presence of ¹³C, will manifest in the mass spectrum, providing valuable confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-dimensional view of the molecule's electronic environment.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a standard 5 mm NMR tube. The choice of solvent is critical; chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.
Instrumentation: Data are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).
Acquisition Parameters (Typical):
-
¹H NMR: Pulse angle (30-90°), acquisition time (~2-4 s), relaxation delay (1-5 s), number of scans (8-16).
-
¹³C NMR: Proton-decoupled, pulse angle (~30°), acquisition time (~1-2 s), relaxation delay (2-5 s), number of scans (≥1024).
-
¹⁹F NMR: Proton-decoupled or coupled, pulse angle (~30°), acquisition time (~1-2 s), relaxation delay (1-5 s), number of scans (16-64).
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and a characteristic triplet for the difluoromethyl proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.65 | d | ~4.8 |
| H-4 | ~7.80 | td | ~7.7, 1.7 |
| H-3 | ~7.60 | d | ~7.8 |
| H-5 | ~7.35 | ddd | ~7.5, 4.8, 1.1 |
| -CHF₂ | ~6.70 | t | ~56.4 |
Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
Causality Behind the Spectral Features:
-
Aromatic Region: The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The observed splitting patterns (doublet, triplet of doublets, etc.) arise from spin-spin coupling with adjacent protons, allowing for unambiguous assignment.
-
Difluoromethyl Proton: The proton of the -CHF₂ group appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The large coupling constant (~56 Hz) is characteristic of geminal H-F coupling. This signal is a key diagnostic feature for the presence of the difluoromethyl group.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon of the difluoromethyl group exhibits a characteristic triplet due to one-bond coupling with the two fluorine atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C-2 | ~153.0 | t | ~25.0 |
| C-6 | ~150.0 | s | - |
| C-4 | ~137.0 | s | - |
| C-3 | ~125.0 | s | - |
| C-5 | ~121.0 | s | - |
| -CHF₂ | ~115.0 | t | ~238.0 |
Note: Chemical shifts are approximate and referenced to the solvent peak.
Expert Insights:
-
C-F Coupling: The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large (~238 Hz) and is a definitive indicator of a direct C-F bond. The two-bond coupling (²JCF) to the C-2 carbon of the pyridine ring is significantly smaller.
-
Linewidths: Carbons directly attached to fluorine can sometimes exhibit broader signals due to scalar relaxation of the second kind.
¹⁹F NMR Spectral Data & Interpretation
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the difluoromethyl group.
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHF₂ | ~ -110 to -120 | d | ~56.4 |
Note: Chemical shifts are typically referenced to an external standard like CFCl₃.
Field-Proven Observations:
-
The ¹⁹F chemical shift of the -CHF₂ group is sensitive to the electronic nature of the attached aromatic ring.
-
In a proton-coupled ¹⁹F NMR spectrum, the signal will appear as a doublet due to coupling with the geminal proton (²JHF). This provides a direct correlation with the ¹H NMR data.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides valuable information about the functional groups and overall vibrational modes of the molecule.
Experimental Protocol: IR Data Acquisition
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for neat sample analysis.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | -CHF₂ |
| ~1590, 1570, 1470, 1435 | C=C and C=N stretch | Pyridine ring |
| ~1100-1200 | C-F stretch | -CHF₂ |
| ~750-800 | C-H out-of-plane bend | Aromatic |
Trustworthiness of the Data: The combination of the aromatic C-H and ring stretching vibrations with the strong C-F stretching bands provides a unique "fingerprint" for this compound, allowing for confident identification. The presence of the characteristic C-F stretching absorption is a critical piece of evidence.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.
Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. Electrospray Ionization (ESI) could be used if analyzing for the protonated molecule [M+H]⁺.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
Expected Mass Spectrum Data (EI)
-
Molecular Ion (M⁺): m/z = 129. This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight.
-
Key Fragment Ions:
-
m/z = 110: [M - F]⁺ - Loss of a fluorine atom.
-
m/z = 78: [M - CHF₂]⁺ - Loss of the difluoromethyl group, resulting in the pyridyl cation. This is often a prominent peak.
-
m/z = 51: [C₄H₃]⁺ - A common fragment from the pyridine ring.
-
Self-Validating System: The observation of the molecular ion at m/z 129, along with the characteristic loss of the difluoromethyl group to give a fragment at m/z 78, provides a robust and self-validating confirmation of the structure of this compound.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion: A Foundational Dataset for Advanced Research
This technical guide provides a detailed and authoritative overview of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the interpretive insights, offer a robust framework for the confident identification and characterization of this important fluorinated building block. By understanding the nuances of its spectroscopic signature, researchers can accelerate their progress in the design and synthesis of novel molecules with enhanced biological and material properties. The protocols and data herein serve as a self-validating system, ensuring the scientific integrity of future research endeavors that utilize this compound.
References
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1724–1727. [Link]
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2‑Difluoromethyl Pyridines from Commodity Chemicals. Figshare. [Link]
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors.
- Hu, J., et al. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 13(19), 5366–5369. [Link]
- Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6536–6545. [Link]
- Shen, Y., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
Sources
- 1. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97 114468-01-8 [sigmaaldrich.com]
The Ascendant Role of 2-(Difluoromethyl)pyridine in Modern Drug Discovery: A Technical Guide
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of drug design.[1][2] The introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Among the various fluorinated motifs, the difluoromethyl (CHF2) group is of particular interest. It serves as a unique bioisostere for hydroxyl, thiol, or N-oxide functionalities, offering a lipophilic hydrogen bond donor with a distinct electronic profile. This has led to the increasing prominence of building blocks containing the CHF2 group, with 2-(Difluoromethyl)pyridine emerging as a valuable intermediate in the synthesis of novel therapeutics. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and applications for researchers and professionals in drug development.
Commercial Availability and Procurement
This compound is commercially available from several chemical suppliers, catering to both research and development needs. The compound is typically offered at purities of 97% or higher, suitable for most synthetic applications.
| Supplier | Purity | Form | CAS Number | Key Properties |
| Sigma-Aldrich | 97% | Liquid | 114468-01-8 | Density: 1.204 g/mL at 25 °C; Refractive index: 1.454 at 20 °C |
| AChemBlock | 95% (for derivatives) | Solid (for derivatives) | 1256809-21-8 (for 3-carboxylic acid derivative) | Provides various functionalized derivatives[3] |
| BLD Pharm | Varies | Liquid | 1221272-81-6 (for 2-Bromo-5-(difluoromethyl)pyridine) | Specializes in a range of pyridine building blocks[4] |
| ChemicalBook | 97% | Liquid | 114468-01-8 | Boiling point: 58°C/30mm[5] |
When procuring this compound, it is crucial to consider the required purity for the intended application. For early-stage discovery chemistry, 97% purity is generally sufficient. However, for later-stage development and GMP synthesis, higher purity grades and detailed certificates of analysis are necessary.
Synthesis and Manufacturing Insights
While commercially available, understanding the synthetic routes to this compound is valuable for process development and cost-of-goods analysis. A scalable and regioselective synthesis is crucial for its broader application.
One reported user-friendly and scalable de novo synthesis builds the pyridine ring around the difluoromethyl group, rather than introducing it in a late-stage, often challenging, step.[6][7][8] This approach allows for a diverse range of substitution patterns on the pyridine ring. The general strategy involves the condensation of a difluoromethylated building block with a suitable partner to construct the heterocyclic core. This method circumvents issues often associated with direct fluorination or difluoromethylation of a pre-formed pyridine ring, which can suffer from harsh reaction conditions and poor regioselectivity.
Another approach to synthesizing substituted difluoromethyl pyridines involves the direct C-H difluoromethylation of pyridine derivatives using difluoroacetic acid in the presence of a silver nitrate and potassium persulfate system.[9] However, the yields of this reaction can be sensitive to the scale of the reaction.[9]
The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis. For large-scale manufacturing, a convergent synthesis that utilizes readily available and inexpensive starting materials is generally preferred.
Caption: De Novo Synthesis Workflow for this compound Derivatives.
Quality Control and Characterization
Ensuring the purity and identity of this compound is critical for its use in regulated environments like pharmaceutical development. Standard analytical techniques are employed for its characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound, with suppliers often quoting purity levels of ≥97% based on HPLC analysis.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to confirm the structure of the molecule and identify any impurities. The characteristic triplet in the 1H NMR spectrum for the CHF2 proton and the corresponding signals in the 19F NMR spectrum are key identifiers.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the compound and to identify any volatile or non-volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
A comprehensive certificate of analysis from the supplier should include data from these techniques to validate the quality of the material.
Applications in Research and Drug Development
The primary application of this compound in drug discovery lies in its role as a versatile building block for synthesizing more complex molecules. Its significance is particularly pronounced in its use as a bioisosteric replacement for pyridine-N-oxide.[9][11]
Bioisosterism with Pyridine-N-Oxide:
The pyridine-N-oxide moiety is present in a number of biologically active compounds. However, it can be susceptible to in vivo reduction, potentially leading to altered pharmacological profiles or the formation of undesired metabolites. The 2-difluoromethylpyridine group can mimic the steric and electronic properties of the pyridine-N-oxide group while offering improved metabolic stability.
A notable example is in the development of quorum sensing inhibitors for Pseudomonas aeruginosa.[9][11] Studies have shown that replacing the pyridine-N-oxide in a known inhibitor with a 2-difluoromethylpyridine group can lead to compounds with similar or even enhanced activity.[9][11] This highlights the potential of this substitution to improve the drug-like properties of a lead compound.
Caption: Bioisosteric Replacement of Pyridine-N-Oxide with this compound.
Beyond this specific application, this compound and its derivatives are valuable intermediates for accessing a wide range of fluorinated heterocyclic compounds for screening in various therapeutic areas. The difluoromethyl group's ability to engage in hydrogen bonding and its electron-withdrawing nature can be strategically utilized to fine-tune the properties of a drug candidate.
Handling, Storage, and Safety
Proper handling and storage of this compound are essential to ensure safety and maintain the integrity of the compound. It is classified as a flammable liquid and can cause serious eye irritation.[5]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid contact with skin, eyes, and clothing.[12] Keep away from heat, sparks, and open flames.[14][15] Use non-sparking tools and take precautionary measures against static discharge.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the compound.[12][13][14]
Conclusion
This compound has established itself as a valuable and commercially accessible building block for the modern medicinal chemist. Its utility as a bioisostere for the pyridine-N-oxide group, coupled with the beneficial effects of the difluoromethyl moiety on drug-like properties, ensures its continued importance in the development of novel therapeutics. A thorough understanding of its commercial sources, synthetic routes, and handling requirements will enable researchers to effectively incorporate this versatile intermediate into their drug discovery programs.
References
- Desrosiers, J.-N., Kelly, C. B., Fandrick, D. R., Nummy, L., Campbell, S. J., Wei, X., Sarvestani, M., Lee, H., Sienkiewicz, A., Sanyal, S., Zeng, X., Grinberg, N., Ma, S., Song, J. J., & Senanayake, C. H. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1724–1727. [Link]
- Desrosiers, J. N., Kelly, C. B., Fandrick, D. R., Nummy, L., Campbell, S. J., Wei, X., Sarvestani, M., Lee, H., Sienkiewicz, A., Sanyal, S., Zeng, X., Grinberg, N., Ma, S., Song, J. J., & Senanayake, C. H. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic letters, 16(6), 1724–1727. [Link]
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2‑Difluoromethyl Pyridines from Commodity Chemicals. Figshare. [Link]
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
- Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1240. [Link]
- Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In B. Améduri (Ed.), Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations (pp. 113-145). Royal Society of Chemistry. [Link]
- Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
- Dow Chemical Co. (1978). Process for making 2,6-difluoro pyridine. U.S.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Pyridine Derivatives in Chemical Manufacturing and Research. PR Newswire.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-3-carboxylic acid 95% | CAS: 1256809-21-8 | AChemBlock [achemblock.com]
- 4. 1221272-81-6|2-Bromo-5-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. Pyridine, 2-(difluoromethyl)- (9CI) | 114468-01-8 [amp.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - A Scalable and Regioselective Synthesis of 2âDifluoromethyl Pyridines from Commodity Chemicals - Organic Letters - Figshare [figshare.com]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. aksci.com [aksci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Unlocking New Therapeutic Frontiers: A Technical Guide to 2-(Difluoromethyl)pyridine
An In-depth Exploration of a Versatile Bioisostere for Drug Discovery and Beyond
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing motifs has become a cornerstone of molecular design. Among these, the difluoromethyl group (-CHF₂) has emerged as a uniquely valuable functional group, capable of profoundly influencing the physicochemical and biological properties of a parent molecule. When appended to a pyridine ring, particularly at the 2-position, the resulting 2-(difluoromethyl)pyridine scaffold offers a compelling combination of features that have captured the attention of researchers and drug development professionals.
This technical guide serves as a comprehensive resource for scientists exploring the potential of this compound. We will delve into its synthesis, reactivity, and diverse applications, providing both theoretical insights and practical, field-proven protocols. This document is designed to empower researchers to harness the full potential of this versatile building block in their own discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₂N | |
| Molecular Weight | 129.11 g/mol | |
| CAS Number | 114468-01-8 | |
| Appearance | Liquid | |
| Density | 1.204 g/mL at 25 °C | |
| Flash Point | 41.7 °C (107.1 °F) |
Safety and Handling:
This compound is a flammable liquid and can cause eye irritation. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Strategic Synthesis of this compound
The introduction of the difluoromethyl group onto a pyridine ring can be achieved through several synthetic strategies. A common and scalable de novo approach builds the pyridine ring around the difluoromethyl moiety, offering flexibility in substitution patterns[1].
Experimental Protocol: A Scalable de Novo Synthesis
This protocol is adapted from a user-friendly approach that allows for a diverse range of substitutions on the pyridine ring[1].
Figure 1: A generalized workflow for the de novo synthesis of this compound derivatives.
Step 1: Formation of the Butenone Intermediate
-
To a solution of the corresponding carboxylic acid (1 equiv) in dichloromethane (CH₂Cl₂), add thionyl chloride (SOCl₂) (1 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
In a separate flask, cool a solution of pyridine (2.1 equiv) and ethyl vinyl ether (1.25 equiv) in CH₂Cl₂ to 0 °C.
-
Slowly add the acid chloride solution from step 2 to the pyridine/ethyl vinyl ether mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours to yield the butenone intermediate.
Step 2: Michael Addition and Cyclocondensation
-
In a suitable vessel, dissolve the enolate (1.2 equiv) and the butenone intermediate from Step 1 (1 equiv) in dimethyl sulfoxide (DMSO).
-
Stir the mixture for 1 hour at room temperature to facilitate the Michael addition.
-
Add ammonium formate (HCO₂NH₄) (2 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours to effect the cyclocondensation and formation of the pyridine ring.
-
After cooling, the reaction mixture can be worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired this compound derivative.
Spectroscopic Characterization: The Fingerprint of a Molecule
| Nucleus | Expected Chemical Shift (δ) | Coupling Constants (J) | Notes |
| ¹H NMR | 8.5-8.7 (H6), 7.6-7.8 (H4), 7.1-7.3 (H3, H5) | The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The pyridine protons will show characteristic splitting patterns. | |
| ¹³C NMR | 150-160 (C2), 110-140 (Pyridine carbons) | The carbon of the -CHF₂ group will appear as a triplet with a large ¹JCF coupling constant. | |
| ¹⁹F NMR | -90 to -130 ppm | A doublet of triplets is expected due to coupling with the geminal proton and the protons on the adjacent C3 of the pyridine ring. The chemical shift is referenced to CFCl₃[2][3]. |
The Chemical Personality: Reactivity of this compound
The presence of the electron-withdrawing difluoromethyl group at the 2-position significantly influences the reactivity of the pyridine ring.
Figure 2: Key reactivity modes of this compound.
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing difluoromethyl group further deactivates it towards electrophilic attack. SEAr reactions, if they occur, are expected to proceed under harsh conditions and favor substitution at the 3- and 5-positions.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-withdrawing nature of both the ring nitrogen and the difluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 4- and 6-positions. A good leaving group at these positions would be readily displaced by a suitable nucleophile[4].
Deprotonation of the Difluoromethyl Group
A particularly interesting aspect of this compound's reactivity is the acidity of the proton on the difluoromethyl group. This proton can be removed by a strong base to generate a nucleophilic difluorinated carbanion. This "masked nucleophile" can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing a powerful tool for the synthesis of more complex molecules[5].
A Bioisostere of Choice: Applications in Drug Discovery
The difluoromethyl group is often considered a lipophilic bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor[6]. This property, combined with the metabolic stability of the C-F bond, makes this compound an attractive scaffold in drug design.
Quorum Sensing Inhibition: A Novel Anti-Infective Strategy
One of the most well-documented applications of this compound is as a bioisosteric replacement for pyridine-N-oxide in the development of quorum sensing inhibitors[7][8]. Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. By inhibiting this process, it is possible to disarm pathogens without killing them, potentially reducing the selective pressure for resistance development.
Derivatives of this compound have been shown to exhibit potent inhibition of quorum sensing in Pseudomonas aeruginosa, a clinically important opportunistic pathogen[7].
Kinase Inhibition: Targeting Cellular Signaling
The pyridine core is a common feature in many kinase inhibitors, and the incorporation of a difluoromethyl group can enhance potency and selectivity. While direct examples of this compound in marketed kinase inhibitors are not yet prevalent, the inclusion of difluoromethylated pyridine and related heterocyclic motifs is an active area of research for targeting kinases such as PI3K[9][10]. The unique electronic and hydrogen-bonding properties of the difluoromethyl group can lead to improved interactions within the ATP-binding pocket of kinases.
Expanding Horizons: Agrochemical and Materials Science Applications
The utility of this compound and its derivatives extends beyond the pharmaceutical realm.
Agrochemicals: Protecting Crops and Enhancing Yields
Fluorinated compounds play a crucial role in modern agrochemicals, and pyridine-based structures are frequently employed in herbicides, insecticides, and fungicides[11][12]. The difluoromethyl group can enhance the biological activity and metabolic stability of these agents, leading to more effective and longer-lasting crop protection. The development of novel pesticides and herbicides based on the this compound scaffold is an area of ongoing research.
Materials Science: Building Blocks for Advanced Materials
The electronic properties of fluorinated aromatic compounds make them interesting candidates for applications in materials science, including organic electronics[13]. The introduction of the difluoromethyl group can modulate the HOMO and LUMO energy levels of the pyridine ring, influencing its charge transport properties. While this application is less explored than its life sciences counterparts, the potential for this compound as a building block for novel organic electronic materials is an exciting avenue for future research.
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for researchers at the forefront of chemical innovation. Its unique combination of physicochemical properties, predictable reactivity, and proven utility as a bioisostere makes it a valuable tool in drug discovery, agrochemical development, and potentially materials science. As our understanding of the nuanced effects of fluorine in molecular design continues to grow, the importance and application of scaffolds like this compound are set to expand, opening up new possibilities for addressing pressing challenges in human health and beyond.
References
- Al-Matar, H. M., et al. (2025). Synthesis, photophysical, and computational investigation of poly substituted pyridines. Request PDF.
- Tung, T. T., & Nguyen, Q. T. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- (n.d.). 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum. ChemicalBook.
- (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum. ChemicalBook.
- (n.d.). 2-Difluoromethylpyridine 97 114468-01-8. Sigma-Aldrich.
- (n.d.).
- (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
- Xu, P., et al. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
- (n.d.). Computational analysis of the reaction of 1 with pyridine. a Simplified...
- Zhou, S., et al. (n.d.).
- (n.d.). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- (n.d.). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
- (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI.
- (n.d.). Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. PubMed.
- (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central.
- (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI.
- (n.d.). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors.
- (n.d.).
- (n.d.). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- (n.d.). New method for introducing fluorinated components into molecules. chemeurope.com.
- (n.d.).
- (n.d.). The conformational preferences of fluorinated piperidine derivatives...
- (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3. Benchchem.
- (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- Hu, J., et al. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- (n.d.). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Infoscience.
- Zhou, S., et al. (n.d.).
- (n.d.).
- (n.d.). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed.
- (n.d.). The Role of Pyridine Derivatives in Chemical Manufacturing and Research. NINGBO INNO PHARMCHEM CO.,LTD..
- (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- (n.d.). Electrophilic substitution on pyridine. Química Organica.org.
- (n.d.).
- Sabt, A., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA)
- (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- (n.d.). Electrophilic substitution reactions - pyridine. YouTube.
- (n.d.). This compound 97 114468-01-8. Sigma-Aldrich.
Sources
- 1. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 13. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of the Difluoromethyl Group in Pyridine Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The strategic introduction of fluorine-containing functional groups has become an indispensable tool in modern medicinal chemistry. Among these, the difluoromethyl (CHF2) group has emerged as a versatile bioisostere, capable of modulating a range of physicochemical and pharmacokinetic properties to enhance the drug-like characteristics of lead compounds. When appended to the privileged pyridine scaffold, the CHF2 moiety offers a unique combination of electronic and steric effects that can profoundly influence a molecule's potency, metabolic stability, and target engagement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of difluoromethylated pyridines in medicinal chemistry. We will delve into the causality behind experimental choices for their synthesis, provide detailed protocols for key transformations, and present case studies that underscore the successful application of this unique structural motif in drug discovery.
The Difluoromethyl Group: A Unique Bioisostere in Drug Design
The difluoromethyl group is increasingly recognized as a valuable substituent in medicinal chemistry due to its distinct electronic properties and its ability to act as a "lipophilic hydrogen bond donor".[1][2] Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the CHF2 group possesses a hydrogen atom that can participate in hydrogen bonding interactions, a feature typically associated with more polar functional groups like hydroxyl (-OH) or thiol (-SH).[1][3] This dual character allows the CHF2 group to serve as a bioisosteric replacement for these groups, while simultaneously increasing lipophilicity, which can enhance membrane permeability and oral bioavailability.[4]
Modulation of Physicochemical Properties
The introduction of a difluoromethyl group onto a pyridine ring can significantly alter its fundamental physicochemical properties:
-
Lipophilicity (LogP/LogD): The CHF2 group generally increases lipophilicity compared to a methyl group, though to a lesser extent than a CF3 group. This modulation can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
pKa: As an electron-withdrawing group, the CHF2 moiety lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in reducing off-target effects associated with high basicity and can influence a compound's solubility and interactions with biological targets.
-
Metabolic Stability: The strong C-F bonds in the difluoromethyl group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[3][6] This is a key strategy employed in drug design to improve pharmacokinetic profiles.
Synthetic Strategies for the Difluoromethylation of Pyridines
The growing interest in difluoromethylated pyridines has spurred the development of a diverse array of synthetic methodologies for their preparation. These methods can be broadly categorized into C-H difluoromethylation and N-difluoromethylation.
C-H Difluoromethylation of Pyridines
Direct C-H functionalization is an atom-economical and efficient approach to introduce the CHF2 group onto the pyridine ring. Radical-mediated processes, particularly Minisci-type reactions, are prominent in this regard.[1][7]
In a typical Minisci-type reaction, a carbon-centered radical is generated and adds to the protonated, electron-deficient pyridine ring. The regioselectivity is often dictated by the electronic properties of the pyridine and any existing substituents.
Visible-light photocatalysis has emerged as a mild and efficient method for generating difluoromethyl radicals under ambient conditions.[7][8] Common photocatalysts, such as iridium or ruthenium complexes, can be excited by light to initiate a single-electron transfer (SET) process with a suitable CHF2 source.
N-Difluoromethylation of Pyridines and Pyridones
The introduction of a difluoromethyl group onto the pyridine nitrogen atom can also be a valuable strategy for modulating a molecule's properties. This is particularly relevant for pyridone scaffolds.
A convenient and transition-metal-free method for the N-difluoromethylation of pyridines and the synthesis of N-difluoromethyl-4-pyridones involves the use of ethyl bromodifluoroacetate.[9][10] The reaction proceeds through an initial N-alkylation followed by in situ hydrolysis and decarboxylation.[9]
Data Presentation: Physicochemical Properties
The following table provides a comparative overview of the calculated and experimental physicochemical properties of some simple pyridine derivatives, illustrating the impact of methylation versus difluoromethylation.
| Compound | Structure | LogP (Calculated) | pKa (Predicted) |
| 2-Methylpyridine | C₅H₄N(CH₃) | 1.2 | 5.97 |
| 2-Difluoromethylpyridine | C₅H₄N(CHF₂) | 1.5 | 3.5 |
| 4-Methylpyridine | C₅H₄N(CH₃) | 1.2 | 6.02 |
| 4-Difluoromethylpyridine | C₅H₄N(CHF₂) | 1.5 | 3.6 |
Note: LogP and pKa values are approximate and can vary depending on the prediction software and experimental conditions.
Experimental Protocols
General Procedure for Photocatalytic C-H Difluoromethylation of Heterocycles
This protocol is adapted from a reported procedure for the direct C-H difluoromethylation of heterocycles using an organic photoredox catalyst.[11]
Materials:
-
Heterocycle (e.g., quinoxalin-2(1H)-one) (0.2 mmol)
-
Sodium difluoromethanesulfinate (CF2HSO2Na) (0.4 mmol)
-
Rose Bengal (2 mol%)
-
Dimethyl sulfoxide (DMSO) (1 mL)
-
Two 3W green LEDs
Procedure:
-
To a reaction vial, add the heterocycle (0.2 mmol), sodium difluoromethanesulfinate (0.4 mmol), and Rose Bengal (2 mol%).
-
Add DMSO (1 mL) to the vial.
-
Seal the vial and place it under irradiation with two 3W green LEDs at room temperature.
-
Stir the reaction mixture for the appropriate time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
Synthesis of N-Difluoromethyl-4-pyridone from 4-Methoxypyridine
This protocol is based on a reported transition-metal-free method.[2][12]
Materials:
-
4-Methoxypyridine (4.58 mmol)
-
Ethyl bromodifluoroacetate (45.8 mmol)
-
Acetonitrile (ACN), HPLC grade
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve 4-methoxypyridine (500 mg, 4.58 mmol) in a 1:1 (v/v) mixture of ACN and THF (20 mL).
-
Add ethyl bromodifluoroacetate (6.05 mL, 45.8 mmol) to the solution.
-
Stir the reaction mixture at 60°C for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of 0-5% MeOH in DCM.
-
Collect the appropriate fractions and remove the solvents under reduced pressure to yield N-difluoromethyl-4-pyridone as a colorless oil.
-
Characterize the product using NMR (¹H, ¹³C, ¹⁹F) and HRMS. For N-difluoromethyl-4-pyridone, the ¹⁹F NMR should show a doublet around -92.2 ppm (J = 59.6 Hz).[2] The ¹³C NMR will exhibit a characteristic peak for the carbonyl group around 180 ppm and a triplet for the CHF₂ group around 112 ppm (J ≈ 255 Hz).[2][12]
Applications in Medicinal Chemistry: A Case Study
The utility of the difluoromethyl-pyridine motif is exemplified by the FDA-approved antifungal agent, Oteseconazole .[1][13]
Oteseconazole (Vivjoa®)
-
Indication: Treatment of recurrent vulvovaginal candidiasis (RVVC).[1]
-
Mechanism of Action: Oteseconazole is a potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis.[1][14] The disruption of the fungal cell membrane leads to cell death.[1]
-
Role of the Difluoromethyl-Pyridine Moiety: The difluoromethyl group in Oteseconazole is part of a difluoromethyl-pyridine unit that contributes to its high binding affinity and selectivity for the fungal CYP51 enzyme over human CYP enzymes.[15] This selectivity is a key factor in its favorable safety profile. The synthesis of Oteseconazole involves the introduction of the difluoromethyl linker to the pyridine ring.[14]
Conclusion
Difluoromethylated pyridines represent a valuable and increasingly accessible class of compounds for medicinal chemists. The unique properties of the CHF2 group as a lipophilic hydrogen bond donor, coupled with its ability to enhance metabolic stability, make it a powerful tool for optimizing drug candidates. The diverse and evolving synthetic methodologies, including radical and photocatalytic C-H functionalization and N-difluoromethylation, provide a robust toolbox for the rational design and synthesis of novel therapeutics. The successful clinical development and approval of Oteseconazole serves as a compelling testament to the significant potential of incorporating the difluoromethyl-pyridine motif in modern drug discovery. As our understanding of the nuanced effects of fluorine in drug design continues to grow, we can anticipate that difluoromethylated pyridines will play an even more prominent role in the development of the next generation of medicines.
References
- Oteseconazole - Wikipedia. (n.d.).
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829–29834. [Link]
- What is the mechanism of Oteseconazole? - Patsnap Synapse. (2024, July 17).
- Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis. (2023). Current Medicinal Chemistry, 30. [Link]
- Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
- What are the approved indications for Oteseconazole? - Patsnap Synapse. (2025, March 6).
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829–29834. [Link]
- N-Difluoromethylation of DMAP using ethyl bromodifluoroacetate (1) - ResearchGate. (n.d.).
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829–29834. [Link]
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829–29834. [Link]
- Supporting Information for "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent". (2020). The Royal Society of Chemistry. [Link]
- Federal Drug Administration-approved drugs that contain the difluoromethyl group. - ResearchGate. (n.d.).
- (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020, January 9).
- Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (n.d.).
- New method for introducing fluorinated components into molecules - Universität Münster. (2024, May 16).
- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829–29834. [Link]
- Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). Journal of Medicinal Chemistry, 59(13), 6316–6328. [Link]
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. (2015). The Royal Society of Chemistry. [Link]
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2021). RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]
- Fluorine NMR. (n.d.).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2021). RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). ACS Omega, 9(40), 47865–47872. [Link]
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). International Journal of Molecular Sciences, 24(9), 7728. [Link]
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(15), 4969. [Link]
- (PDF) A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.).
- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. (2008). Magnetic Resonance in Chemistry, 46(4), 392–397. [Link]
- Du, W., Luo, Q., Wei, Z., Wang, X., Ni, C., & Hu, J. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66(11), 3209–3214. [Link]
- 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... - ResearchGate. (n.d.).
- A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. (2016). Molecules, 21(3), 369. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal.
Sources
- 1. Oteseconazole - Wikipedia [en.wikipedia.org]
- 2. Oteseconazole | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 10. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Oteseconazole? [synapse.patsnap.com]
- 15. What are the approved indications for Oteseconazole? [synapse.patsnap.com]
The Emergence of 2-(Difluoromethyl)pyridine as a Strategic Bioisostere in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
In the landscape of contemporary drug design, the strategic modulation of physicochemical and pharmacokinetic properties is paramount to achieving therapeutic success. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of lead optimization. This guide provides a comprehensive analysis of the 2-(difluoromethyl)pyridine moiety, a functional group of growing importance. We delve into its role as a versatile bioisostere, particularly as a surrogate for pyridine-N-oxides and hydroxyl groups. By examining its unique physicochemical properties, impact on metabolic stability, and synthetic accessibility, this document offers field-proven insights for researchers seeking to leverage this scaffold to overcome common drug development hurdles, such as metabolic instability and undesirable physicochemical profiles.
The Principle of Bioisosterism: A Foundation of Medicinal Chemistry
Bioisosteric replacement is a powerful strategy employed to fine-tune the properties of a lead compound while preserving its interaction with the biological target.[1] The objective is to address liabilities in absorption, distribution, metabolism, and excretion (ADME) or to enhance potency and selectivity.[2] Bioisosteres can be classified as classical (atoms or groups with similar size and electronic configuration) or non-classical (groups that do not share steric and electronic similarities but produce similar biological activity).[3] The successful application of bioisosterism requires a deep understanding of how subtle structural changes can influence a molecule's entire property profile, from its acidity (pKa) and lipophilicity (logD) to its metabolic fate.[1][2]
The Difluoromethyl Group: More Than a Fluorinated Methyl
The incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability and modulating physicochemical properties.[4][5] The difluoromethyl (-CF2H) group, in particular, has emerged as a distinctive bioisostere.[6] Unlike the more common trifluoromethyl (-CF3) group, which is primarily a lipophilic electron-withdrawing group, the -CF2H moiety possesses a unique combination of properties.[4][7] It is considered a lipophilic hydrogen bond donor, capable of forming productive interactions with biological targets, and can serve as a bioisostere for hydroxyl, thiol, or amine groups.[8] The C-H bond in the -CF2H group is polarized, making the proton acidic enough to act as a hydrogen bond donor, an interaction not possible with -CH3 or -CF3 groups.[9]
This compound: A Multifaceted Bioisosteric Scaffold
When the difluoromethyl group is placed at the 2-position of a pyridine ring, it creates a scaffold with a unique set of properties that can be strategically exploited in drug design. Pyridine rings are themselves prevalent scaffolds in FDA-approved drugs, valued for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups.[10][11] The addition of the -CF2H group at the 2-position further refines these properties.
Physicochemical Properties: A Comparative Overview
The primary advantage of the this compound group lies in its ability to mimic other functional groups while offering a superior overall property profile. Its key role has been demonstrated as a bioisosteric replacement for pyridine-N-oxide.[12][13] Pyridine-N-oxides are often incorporated to increase solubility and modulate electronic properties, but they can be metabolically labile. The this compound moiety offers a compelling alternative.
Table 1: Comparative Physicochemical Properties of this compound and Key Bioisosteres
| Property | Carboxylic Acid | Pyridine-N-Oxide | 2-Hydroxypyridine | This compound | Rationale for Bioisosteric Similarity |
| Acidity/Basicity | Acidic (pKa ~4-5) | Weakly Basic | Amphoteric | Weakly Basic | The -CF2H group is a weak H-bond donor, mimicking the H-bond accepting N-oxide or the donor/acceptor nature of a hydroxyl group.[8][12] |
| Lipophilicity | Low (Ionized at pH 7.4) | Moderate | Moderate | High | The -CF2H group is considered a lipophilic moiety, increasing membrane permeability compared to polar groups.[8] |
| Hydrogen Bonding | H-bond Acceptor | Strong H-bond Acceptor | H-bond Donor/Acceptor | Weak H-bond Donor | The polarized C-H bond allows for hydrogen bond donation, a key interaction for mimicking hydroxyl or N-H groups.[9] |
| Metabolic Stability | Prone to glucuronidation[14] | Can be reduced back to pyridine | Prone to oxidation | Generally high due to strong C-F bonds[7] | The high strength of the C-F bond blocks common sites of oxidative metabolism.[4][7] |
The Bioisosteric "Bridging Hypothesis"
A key insight into the utility of this compound comes from the "bridging hypothesis," which positions it as an effective isostere of pyridine-N-oxide.[12] This hypothesis is based on the recognition that pyridine-N-oxide is itself an isostere of 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine.[12][15] Since the difluoromethyl group (-CF2H) is a well-established bioisostere of the hydroxyl group (-OH), it logically follows that this compound can mimic the properties of pyridine-N-oxide.[12] This relationship allows medicinal chemists to replace potentially unstable N-oxides with a more robust group while preserving key interactions.
Figure 1: A diagram illustrating the "bridging hypothesis" that connects this compound to pyridine-N-oxide via common bioisosteric relationships.
Enhancing Metabolic Stability
The introduction of fluorine is a classic strategy to block metabolic hot spots. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by cytochrome P450 (CYP) enzymes.[7] By replacing a metabolically susceptible group (like a methoxy group prone to O-demethylation or a labile N-oxide) with a difluoromethylpyridine, the metabolic stability of a compound can be significantly enhanced.[7][16] While the difluoromethyl group itself is generally stable, it is important to note that minor metabolic pathways involving hydroxylation at the difluoromethyl carbon have been reported, which could lead to the release of fluoride.[17] However, this is typically not a primary metabolic route.
Synthetic Accessibility: A Critical Consideration
The utility of any building block in drug discovery is contingent upon its synthetic accessibility. Fortunately, scalable and user-friendly methods for the synthesis of 2-(difluoromethyl)pyridines have been developed.
De Novo Synthesis of this compound Scaffolds
Rather than relying on late-stage difluoromethylation of an existing pyridine ring, which can be challenging, an efficient de novo synthesis builds the pyridine ring around the difluoromethyl group.[18][19] This approach allows for a diverse range of substitution patterns on the pyridine ring.
Figure 2: A high-level workflow for the scalable, one-pot de novo synthesis of 2-(difluoromethyl)pyridines.
Experimental Protocol: Scalable Two-Step, One-Pot Synthesis of 2-(Difluoromethyl)pyridines[19][20]
This protocol describes a general and scalable method for preparing diversely substituted 2-(difluoromethyl)pyridines.
Materials:
-
Appropriately substituted enolate (e.g., sodium 1,1-difluoro-4,4-dimethyl-3-oxopentan-2-olate) (1.2 equiv)
-
Substituted butenone (1.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ammonium formate (HCO2NH4) (2.0 equiv)
Procedure:
-
Intermediate Formation: a. To a solution of the butenone (1.0 equiv) in anhydrous DMSO, add the sodium enolate (1.2 equiv) portion-wise at room temperature. b. Stir the reaction mixture at room temperature for 1 hour. Completion of the intermediate formation can be monitored by TLC or LC-MS.
-
Pyridine Formation: a. To the reaction mixture containing the intermediate enolate, add ammonium formate (2.0 equiv). b. Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into water. b. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to yield the desired this compound.
Causality and Justification:
-
Choice of DMSO: DMSO is selected for its excellent ability to solubilize the sodium enolate salts, facilitating the initial Michael addition reaction.[19]
-
Ammonium Formate as Nitrogen Source: Ammonium formate is an optimal and stable source of ammonia required for the cyclization and aromatization steps to form the pyridine ring.[18]
-
One-Pot Procedure: Combining the steps into a one-pot synthesis improves operational efficiency and yield, making the process highly scalable for material production in a drug discovery campaign.[18][19]
Case Study: Bioisosteric Replacement in Quorum Sensing Inhibitors
A compelling demonstration of the this compound scaffold's utility is its application in the development of quorum sensing (QS) inhibitors for Pseudomonas aeruginosa.
Background and Rationale
The compound 4-nitropyridine-N-oxide (4NPO) is a known inhibitor of the P. aeruginosa QS system. However, the pyridine-N-oxide moiety is a potential metabolic liability. Guided by the bioisosteric bridging hypothesis, researchers replaced the N-oxide with a this compound group to improve drug-like properties while maintaining or enhancing biological activity.[12][13]
Biological Activity and SAR
A library of this compound derivatives was synthesized and evaluated. Several compounds showed activity similar to or better than the parent compound, 4NPO.[13]
Table 2: Quorum Sensing Inhibitory Activity of this compound Analogs vs. 4NPO [13]
| Compound | Structure | IC50 (μM) vs. P. aeruginosa |
| 4NPO (Reference) | 4-Nitropyridine-N-oxide | 33 ± 1.12 |
| Compound 1 | 2-(Difluoromethyl)nicotinonitrile | 35 ± 1.12 |
| Compound 5 | Methyl 2-(difluoromethyl)nicotinate | 19 ± 1.01 |
| Compound 6 | 2-(Difluoromethyl)nicotinamide | 27 ± 0.67 |
These results validate the bioisosteric replacement strategy. Notably, Compound 5 , with an IC50 of 19 µM, was significantly more potent than the original N-oxide lead.[13] Further investigation showed that moving the -CF2H group from the 2-position to the 3-position resulted in a complete loss of activity, highlighting the critical role of the substituent's position for this particular target.[12] This underscores the importance of precise positional placement in bioisosteric design.
Broader Applications and Future Perspectives
The utility of 2-(difluoromethyl)pyridines extends beyond the single case study. This scaffold is a key component in commercial agrochemicals, including the herbicides Thiazopyr and Dithiopyr, demonstrating its robustness and applicability in different fields.[18] Its potential has also been noted in the development of inhibitors for prostaglandin synthases and thrombin.[18]
Looking forward, the this compound scaffold represents a valuable tool for:
-
Improving CNS Exposure: By replacing polar, ionizable groups like carboxylic acids with a more lipophilic, neutral bioisostere, it may be possible to improve blood-brain barrier penetration.[14]
-
Fine-Tuning pKa: The strong electron-withdrawing nature of the difluoromethyl group can be used to modulate the basicity of the pyridine nitrogen, which is crucial for optimizing target engagement and avoiding off-target effects (e.g., hERG inhibition).[15]
-
Exploring Novel Interactions: The unique hydrogen-bond donating capacity of the -CF2H group can be exploited to form novel interactions in protein binding pockets that are not possible with other methyl or fluorinated methyl analogs.[8]
Conclusion
The this compound moiety is a highly strategic building block for modern medicinal chemistry. It serves as a robust and effective bioisostere for pyridine-N-oxides and hydroxyl groups, offering a predictable means to enhance metabolic stability and increase lipophilicity while maintaining or improving biological activity. Supported by scalable synthetic routes and validated in successful case studies, this scaffold provides researchers and drug development professionals with a powerful tool to overcome common ADME challenges and accelerate the journey from lead compound to clinical candidate.
References
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12, 2065-2070. [Link]
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(7), 1956-1959. [Link]
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]
- ACS Publications. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters. [Link]
- ResearchGate. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors. Request PDF. [Link]
- ResearchGate. (n.d.).
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(16), 7052-7062. [Link]
- ACS Publications. (2020).
- Alcarazo, M., et al. (2020).
- MySkinRecipes. (n.d.). This compound-3-carboxylic acid. MySkinRecipes. [Link]
- ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric.
- Chinese Chemical Society. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- Royal Society of Chemistry. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books - The Royal Society of Chemistry. [Link]
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
- Wang, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-994. [Link]
- ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Peat, A. J. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Computer Aided Chemistry. [Link]
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
- ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
- Universität Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]
- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI. [Link]
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]
- Khan, A., et al. (2025).
- ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Request PDF. [Link]
- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]
- Wang, H., et al. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound-3-carboxylic acid [myskinrecipes.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Scalable Synthesis of 2-(Difluoromethyl)pyridine: A Comprehensive Guide for Researchers and Drug Development Professionals
The incorporation of the difluoromethyl (CF₂H) group into pyridine scaffolds represents a pivotal strategy in modern medicinal and agricultural chemistry. This unique moiety often imparts favorable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and the ability to act as a bioisostere for hydroxyl or thiol groups.[1] Consequently, 2-(difluoromethyl)pyridine derivatives are integral components of numerous commercial products, including the herbicides Thiazopyr and Dithiopyr, and are explored as potential inhibitors of prostaglandin synthases and thrombin.[1] This document provides a detailed guide to the scalable synthesis of this compound, focusing on practical, efficient, and robust methodologies suitable for both laboratory and industrial settings.
Strategic Approaches to this compound Synthesis
The synthesis of 2-(difluoromethyl)pyridines can be broadly categorized into two primary strategies: de novo construction of the pyridine ring already bearing the difluoromethyl group, and late-stage difluoromethylation of a pre-functionalized pyridine core. Each approach offers distinct advantages and is suited to different synthetic goals and available starting materials.
De Novo Synthesis: Building the Pyridine Ring
A highly scalable and regioselective de novo synthesis of 2-(difluoromethyl)pyridines has been developed, which is particularly advantageous for large-scale production as it utilizes inexpensive and readily available starting materials.[2][3][4] This method constructs the pyridyl subunit around the difluoromethyl group, offering flexibility in introducing various substituents onto the pyridine ring.[2][3][4]
The general workflow for this de novo synthesis is depicted below:
Caption: Radical difluoromethylation of pyridine using DFMS.
This method is compatible with a range of functional groups and has been shown to be scalable. [5]
N-difluoromethylated pyridines can be synthesized using reagents like ethyl bromodifluoroacetate. [6][7]This transition-metal-free method involves a two-step process of N-alkylation followed by in situ hydrolysis and decarboxylation. [6][7]
Recent advances have enabled the regioselective difluoromethylation of pyridines at the meta or para positions through the use of oxazino-pyridine intermediates. [8][9][10]This modular approach utilizes a redox-neutral dearomatization-rearomatization sequence, providing access to previously challenging substitution patterns. [8]
Purification and Analytical Characterization
Purification of this compound is typically achieved through distillation. [11]The purity of the final product can be assessed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. [11][12]
Safety Considerations
Difluoromethylation reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. [13]A thorough risk assessment should be performed before starting any new procedure, considering the specific hazards of all reagents and reaction conditions. [13]Some difluoromethylating reagents can be hazardous, and their material safety data sheets (MSDS) should be consulted for proper handling and disposal procedures.
Conclusion
The scalable synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. The de novo synthesis approach offers a robust and cost-effective route for large-scale production, while late-stage difluoromethylation methods provide valuable tools for drug discovery and lead optimization. By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can effectively synthesize and utilize these important fluorinated heterocycles in their respective fields.
References
- A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals | Organic Letters - ACS Publications. (2014-03-06).
- A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed.
- A Scalable and Regioselective Synthesis of 2‑Difluoromethyl Pyridines from Commodity Chemicals - Organic Letters - Figshare.
- A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. (2014-03-06).
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing).
- Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (2020-08-13).
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024-11-08).
- A New Reagent for Direct Difluoromethylation - PMC - NIH.
- New method for introducing fluorinated components into molecules - Universität Münster. (2024-05-16).
- Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing).
- Difluoromethylation of Phenols - Organic Syntheses. (2024-10-05).
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. (2024-05-15).
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents. (2015-10-08).
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - A Scalable and Regioselective Synthesis of 2âDifluoromethyl Pyridines from Commodity Chemicals - Organic Letters - Figshare [figshare.com]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgsyn.org [orgsyn.org]
Application Note & Protocol: Electrophilic Fluorination for the Synthesis of 2-(Difluoromethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Value of the Difluoromethyl Group
The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among these, the difluoromethyl (–CHF₂) group has emerged as a particularly valuable functional group. It can act as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, and its unique electronic properties can modulate the pKa of adjacent functionalities.[3][4] The 2-(difluoromethyl)pyridine scaffold, in particular, is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[2][5] However, the regioselective installation of a difluoromethyl group onto a pyridine ring presents significant synthetic challenges.[4][6][7]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound from 2-methylpyridine (α-picoline) via a direct electrophilic fluorination strategy. We will focus on the use of Selectfluor®, a stable and versatile electrophilic fluorinating agent, explaining the mechanistic rationale behind the protocol and offering field-proven insights for optimization and troubleshooting.
The Principle of Electrophilic Fluorination: Taming the Most Electronegative Element
Fluorine's extreme electronegativity makes the concept of an electrophilic fluorine ("F⁺") source seem counterintuitive.[8] However, modern fluorinating agents have overcome this challenge by covalently bonding fluorine to a highly electron-withdrawing group, typically a nitrogen atom that is part of a cationic system or substituted with strong electron-withdrawing groups.[9] This polarization of the N-F bond renders the fluorine atom sufficiently electron-deficient to be attacked by a carbon-centered nucleophile.
Among the most widely used reagents is Selectfluor® , or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Its crystalline structure, stability to air and moisture, and broad reactivity profile make it an exceptionally user-friendly reagent for a variety of fluorination reactions.[9]
The proposed mechanism for the difluorination of the 2-methyl group on the pyridine ring involves a sequential, base-mediated process. The methyl group, activated by the adjacent pyridine nitrogen, is deprotonated to form a nucleophilic carbanion or an enamine-like species. This nucleophile then attacks the electrophilic fluorine on Selectfluor®. To achieve difluorination, this process must be repeated.
Figure 1: Proposed mechanism for the sequential electrophilic fluorination of 2-methylpyridine.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the direct difluorination of 2-methylpyridine. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and substrate purity.
Objective: To synthesize this compound via electrophilic fluorination of 2-methylpyridine using Selectfluor®.
Materials & Equipment:
-
2-Methylpyridine (α-picoline)
-
Selectfluor® (F-TEDA-BF₄)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Optional: Non-nucleophilic base (e.g., Proton Sponge®, DBU)
-
Round-bottom flask, magnetic stirrer, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for aqueous work-up and extraction
-
Silica gel for column chromatography
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpyridine (1.0 eq, e.g., 5.0 mmol, 0.465 g).
-
Dissolve the starting material in 25 mL of anhydrous acetonitrile.
-
Place the flask under an inert atmosphere of nitrogen or argon and cool the solution to 0 °C using an ice bath. Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling is crucial to control the initial exotherm upon addition of the fluorinating agent.
-
-
Reagent Addition:
-
In a separate container, weigh out Selectfluor® (2.2 eq, 11.0 mmol, 3.89 g).
-
Add the Selectfluor® to the stirred reaction mixture in 4-5 small portions over 30 minutes. Maintain the internal temperature below 10 °C during the addition. Causality: Portion-wise addition is a critical safety and selectivity measure. It prevents a rapid temperature spike which can lead to reagent decomposition and the formation of undesired byproducts.
-
-
Reaction Progression:
-
After the complete addition of Selectfluor®, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS analysis of a quenched aliquot. The starting material should be consumed, and two new spots corresponding to the mono- and di-fluorinated products should be visible.
-
-
Work-up and Extraction:
-
Once the reaction is deemed complete, carefully pour the mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted reagent and neutralize acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective for separating the desired this compound from the monofluorinated intermediate and non-polar byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. The characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR for the -CHF₂ group are key diagnostic signals.
-
Optimization and Data Summary
The efficiency of the difluorination is highly dependent on several parameters. The following table provides a guide for optimization.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Selectfluor® Stoichiometry | 2.1 - 2.5 equivalents | A slight excess is required to drive the reaction to completion and overcome any potential degradation. Using >2.0 eq is critical to favor difluorination over the monofluorinated product. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents are necessary to dissolve both the organic substrate and the ionic Selectfluor® reagent. Acetonitrile is often preferred for easier removal during work-up. |
| Temperature | 0 °C to Room Temp. | Initial cooling is vital for control. Some activated substrates may require elevated temperatures (40-60 °C) to proceed, but this should be approached cautiously to minimize decomposition. |
| Base (Optional) | Not always required; DBU | The reaction can proceed without an added base, as the pyridine substrate can act as one. However, for less reactive systems, a non-nucleophilic base can facilitate the initial deprotonation, potentially improving reaction rates. |
| Concentration | 0.1 - 0.2 M | Standard concentrations are usually effective. Overly dilute conditions may slow the reaction, while highly concentrated setups can lead to poor heat dissipation. |
Experimental Workflow Visualization
Figure 2: Standard experimental workflow for this compound synthesis.
Troubleshooting and Expert Considerations
-
Incomplete Conversion: If the starting material remains, consider increasing the reaction time, temperature (incrementally to 40 °C), or the equivalents of Selectfluor®.
-
Dominant Monofluorination: This is the most common issue and arises from insufficient fluorinating agent or reaction time. Ensure at least 2.1 equivalents of Selectfluor® are used and allow the reaction to proceed to full conversion. The monofluorinated product is less activated for the second fluorination, often requiring longer reaction times.
-
Low Yields/Decomposition: If a dark tar-like mixture forms, it indicates decomposition. This is almost always due to poor temperature control during the initial addition of Selectfluor®. Ensure the addition is slow and the cooling is efficient.
-
Purification Challenges: The polarity of 2-(fluoromethyl)pyridine and this compound can be very similar. Careful column chromatography with a shallow gradient is essential for achieving good separation.
References
- Pikun, N.V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
- Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Wikipedia. (n.d.).
- Tung, T.T., & Nguyen, T.Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
- Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. The Royal Society of Chemistry. [Link]
- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
- Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
Sources
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 2-(Difluoromethyl)pyridine from 2-Chloropyridine
Abstract: The difluoromethyl (CF₂H) group is a paramount structural motif in modern medicinal chemistry, serving as a lipophilic bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and modulating physicochemical properties. This document provides a comprehensive guide for the synthesis of 2-(difluoromethyl)pyridine, a key heterocyclic building block, from the readily available precursor 2-chloropyridine. We present a robust and reproducible protocol based on a palladium-catalyzed cross-coupling reaction, detailing the reaction mechanism, step-by-step experimental procedures, safety considerations, and characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Scientific Rationale and Mechanistic Insight
The introduction of a difluoromethyl group onto a pyridine ring is a challenging transformation that has been addressed through various synthetic strategies. Among the most effective and versatile methods is the transition-metal-catalyzed cross-coupling reaction. This protocol focuses on a palladium-catalyzed approach utilizing (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source.[1][2] This method is favored for its operational simplicity and compatibility with a range of functional groups.
The catalytic cycle, illustrated below, is believed to proceed via a Pd(0)/Pd(II) pathway.[3][4]
-
Oxidative Addition: The cycle begins with the oxidative addition of 2-chloropyridine to a low-valent Pd(0) complex, generated in situ, to form a Pd(II)-aryl intermediate.
-
Transmetalation: Concurrently, a fluoride source, typically cesium fluoride (CsF), activates the TMSCF₂H reagent, forming a hypervalent silicate species. This facilitates the transfer of the "CF₂H" nucleophile to the palladium center, displacing the chloride ligand in a process known as transmetalation. The use of bulky, electron-rich phosphine ligands, such as BrettPhos, is crucial for promoting this step, especially with less reactive aryl chlorides.[4]
-
Reductive Elimination: The resulting Pd(II) intermediate, now bearing both the pyridyl and difluoromethyl groups, undergoes reductive elimination. This step forms the C-CF₂H bond of the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: Proposed catalytic cycle for the Pd-catalyzed difluoromethylation of 2-chloropyridine.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials and Equipment
| Material | Grade | Supplier | CAS Number |
| 2-Chloropyridine | ≥99% | Sigma-Aldrich | 109-09-1 |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | ≥97% | Sigma-Aldrich | 65865-44-3 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Strem Chemicals | 51364-51-3 |
| BrettPhos | ≥98% | Strem Chemicals | 1070663-78-3 |
| Cesium Fluoride (CsF) | Anhydrous, ≥99% | Sigma-Aldrich | 13400-13-0 |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 123-91-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 |
| Silica Gel | 230-400 mesh | Fisher Scientific | 7631-86-9 |
Equipment:
-
Oven-dried 25 mL Schlenk tube with a magnetic stir bar
-
Schlenk line with nitrogen or argon gas supply
-
Syringes and needles
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and chromatography
Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Chloropyridine | 113.55 | 1.0 | 114 mg | 1.0 |
| TMSCF₂H | 122.22 | 2.0 | 0.23 mL | 2.0 |
| Pd₂(dba)₃ | 915.72 | 0.015 | 13.7 mg | 0.015 (3 mol% Pd) |
| BrettPhos | 536.68 | 0.045 | 24.2 mg | 0.045 |
| Cesium Fluoride | 151.90 | 2.0 | 304 mg | 2.0 |
| 1,4-Dioxane | - | - | 3.0 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place an oven-dried 25 mL Schlenk tube containing a magnetic stir bar under an inert atmosphere. To the tube, add 2-chloropyridine (114 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), BrettPhos (24.2 mg, 0.045 mmol), and cesium fluoride (304 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous 1,4-dioxane (3.0 mL) via syringe. Finally, add TMSCF₂H (0.23 mL, 2.0 mmol) via syringe.
-
Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up: After 16 hours, remove the reaction from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove solids.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., 98:2 to 90:10) to afford this compound as a colorless oil.
Product Characterization
The identity and purity of the final product, this compound (CAS: 114468-01-8), should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.7 Hz, 1H), 7.80 (td, J = 7.7, 1.7 Hz, 1H), 7.58 (d, J = 7.8 Hz, 1H), 7.37 (ddd, J = 7.5, 4.8, 1.1 Hz, 1H), 6.60 (t, J = 55.5 Hz, 1H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -113.5 (d, J = 55.5 Hz).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.1 (t, J = 24.5 Hz), 149.8, 137.1, 125.4, 121.8, 115.3 (t, J = 238.8 Hz).
-
Expected Yield: 70-85%.
Experimental Workflow Diagram
The overall process from setup to final product is summarized in the following workflow.
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety and Handling
All experiments must be conducted in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[5]
-
2-Chloropyridine: Harmful if swallowed and causes skin and eye irritation. Handle with care.
-
Palladium Catalysts and Phosphine Ligands: These reagents can be toxic, irritant, and may be air-sensitive. Handle under an inert atmosphere.[6]
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated fume hood and avoid sources of ignition.
-
Cesium Fluoride: Hygroscopic and can cause irritation upon contact. Keep the container tightly sealed and handle in a dry environment.
-
Pressurized Systems: Heating sealed vessels like a Schlenk tube can cause a build-up of pressure. Ensure the vessel is properly sealed but not over-pressurized and use a blast shield.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations. Quench any residual reactive materials before disposal.
Conclusion
This application note provides a reliable and scalable protocol for the palladium-catalyzed synthesis of this compound from 2-chloropyridine. The method leverages a well-understood catalytic system and is suitable for producing this valuable building block in high yield.[1][4] By carefully following the detailed experimental procedure and adhering to the specified safety precautions, researchers can confidently synthesize this compound for use in pharmaceutical research and development.
References
- Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. The Journal of Organic Chemistry, 84(6), 3735–3740. [Link]
- Sanford, M. S., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. NSF Public Access Repository. [Link]
- Request PDF | Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF 2 H | A palladium-catalyzed cross-coupling of aryl chlorides/bromides with TMSCF2H is described. Two different catalysts, Pd(dba)2/BrettPhos and Pd(P...
- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
- Columbia University Environmental Health & Safety. (2009). The Safe Use of Pyrophoric Reagents. [Link]
- Oregon State University Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. [Link]
Sources
- 1. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H [agris.fao.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. as.uky.edu [as.uky.edu]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(Difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a difluoromethyl (CF₂H) group into heterocyclic scaffolds, particularly pyridine, is a pivotal strategy in modern medicinal chemistry. This is due to the unique ability of the CF₂H group to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide provides an in-depth analysis of palladium-catalyzed cross-coupling reactions for the synthesis of 2-(difluoromethyl)pyridine, offering a detailed exploration of the underlying catalytic cycles, a comparative analysis of leading methodologies, and robust, step-by-step protocols for practical implementation in a research and development setting.
The Strategic Importance of the Difluoromethyl Group in Pyridine Scaffolds
The pyridine ring is a ubiquitous structural motif in a vast number of marketed pharmaceuticals. Its functionalization allows for the fine-tuning of a molecule's properties. The difluoromethyl group, in particular, has garnered significant attention for its distinct electronic characteristics. It acts as a bioisosteric replacement for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity through its capacity for hydrogen bonding.[1] Consequently, the development of efficient and reliable methods for the site-specific installation of the CF₂H group onto a pyridine ring is of paramount importance for the generation of novel drug candidates with potentially improved efficacy and safety profiles.[3]
The Core Chemistry: Palladium-Catalyzed Cross-Coupling
The most prevalent and versatile method for forging the C(sp²)–CF₂H bond on a pyridine ring is the palladium-catalyzed cross-coupling reaction. This approach typically involves the reaction of a 2-halopyridine (or a related electrophile) with a nucleophilic difluoromethylating agent. The success of this transformation hinges on a carefully orchestrated catalytic cycle, which can be broadly understood through the canonical steps of oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed difluoromethylation of 2-halopyridines is depicted below. The efficiency of this cycle can be influenced by several factors, including the choice of palladium precursor, the ligand, the difluoromethyl source, and the reaction conditions. A significant challenge in the difluoromethylation of heteroaryl halides is that the reductive elimination step from the [L₂Pd(heteroaryl)(CF₂H)] intermediate can be slower compared to its aryl counterpart.[4] Furthermore, the nitrogen atom of the pyridine substrate can competitively coordinate to the palladium center, potentially leading to catalyst deactivation.[4] The selection of appropriate ligands is crucial to mitigate these issues.
Figure 1: Generalized catalytic cycle for the palladium-catalyzed difluoromethylation of 2-halopyridines.
Comparative Analysis of Leading Methodologies
Several palladium-based catalytic systems have been developed for the synthesis of this compound. The choice of methodology often depends on the nature of the starting material (chloride, bromide, or iodide), the availability and stability of the difluoromethylating reagent, and the desired functional group tolerance.
| Methodology | Pd Catalyst / Ligand | 'CF₂H' Source | Substrate | Key Advantages | Reference |
| Method A | Pd(dba)₂ / DPEPhos | [(SIPr)Ag(CF₂H)] | Heteroaryl Bromides/Iodides | Good to excellent yields for a wide range of heterocycles. | [4][5] |
| Method B | Pd(dba)₂ / BrettPhos or Pd(PᵗBu₃)₂ | TMSCF₂H | Aryl/Heteroaryl Chlorides & Bromides | Utilizes a more accessible difluoromethyl source; effective for challenging chloride substrates. | [6][7] |
| Method C | Pd(PPh₃)₄ / DPEPhos | ICF₂H (ex-situ generated) | Aryl/Heteroaryl Boronic Acids | Mild conditions; avoids handling gaseous reagents directly. | [8] |
| Method D | Pd(OAc)₂ | N-phenyl-N-tosyldifluoroacetamide | Aryl/Heteroaryl Boronic Acids | Employs a stable, solid difluoromethylating reagent. | [9][10] |
Detailed Experimental Protocols
The following protocols are detailed representations of robust methods for the synthesis of this compound derivatives.
Protocol 1: Difluoromethylation of 2-Bromopyridine using a Silver-Based Reagent
This protocol is adapted from the work of Shen and coworkers and is particularly effective for heteroaryl bromides.[4][5]
Workflow Overview:
Figure 2: Experimental workflow for Protocol 1.
Materials:
-
2-Bromopyridine
-
[(SIPr)Ag(CF₂H)] (difluoromethylating reagent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂
-
Bis(2-diphenylphosphinophenyl)ether (DPEPhos)
-
Anhydrous Toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add 2-bromopyridine (0.5 mmol, 1.0 equiv.), [(SIPr)Ag(CF₂H)] (0.65 mmol, 1.3 equiv.), Pd(dba)₂ (5.0 mol%), and DPEPhos (10 mol%).
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (2.0 mL).
-
Reaction Setup: Seal the Schlenk tube and purge with argon for 5-10 minutes.
-
Heating: Place the reaction vessel in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction mixture for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Difluoromethylation of 2-Chloropyridine using TMSCF₂H
This protocol is based on methodologies developed for the challenging cross-coupling of aryl chlorides and can be adapted for 2-chloropyridine.[6][7]
Materials:
-
2-Chloropyridine
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Cesium fluoride (CsF)
-
Anhydrous 1,4-Dioxane
-
Argon gas supply
Procedure:
-
Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and CsF (2.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add 2-chloropyridine (1.0 equiv.) and anhydrous 1,4-dioxane.
-
Final Addition: Add TMSCF₂H (2.0 equiv.) to the mixture.
-
Reaction Setup: Seal the vial and remove it from the glovebox.
-
Heating: Place the vial in a preheated heating block at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor by GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a plug of silica gel, and rinse with additional ether.
-
Isolation and Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to yield the desired product.
Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. The pyridine substrate itself can inhibit the catalyst; sometimes, using a higher catalyst or ligand loading can be beneficial.[4]
-
Inefficient Transmetalation: The choice of base or additive (like CsF in Protocol 2) is critical for activating the difluoromethyl source. Ensure the additive is dry and of high purity.
-
-
Side Reactions:
-
Proto-dehalogenation: The starting 2-halopyridine is converted back to pyridine. This can arise from moisture in the reaction.
-
Homocoupling: Dimerization of the starting material can occur. Adjusting the ligand-to-metal ratio can sometimes suppress this pathway.
-
-
Reagent Stability:
Conclusion
The palladium-catalyzed synthesis of this compound is a powerful tool in the arsenal of the medicinal chemist. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can efficiently access these valuable building blocks. The protocols provided herein serve as a practical starting point for the synthesis and exploration of novel difluoromethylated pyridine derivatives in drug discovery programs. The continuous development of new, more stable difluoromethylating reagents and more active catalytic systems promises to further expand the accessibility and utility of this important chemical transformation.[11][12]
References
- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H | Request PDF - ResearchGate.
- Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - NIH.
- A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis | Organic Letters - ACS Publications.
- A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. | Semantic Scholar.
- Research Progress on Palladium-Catalyzed Difluoromethyl Arylation - ResearchGate.
- Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation | Organic Letters - ACS Publications.
- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H.
- Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation | Organic Letters - ACS Publications.
- Access to Difluoromethyl Arenes through Palladium Catalysis | Organic Letters - ACS Publications.
- Plausible mechanism for the palladium‐catalyzed difluoromethylation of... - ResearchGate.
- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC.
- Palladium-Catalyzed Difluoromethylation of Heteroaryl Chlorides, Bromides and Iodides.
- Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - eScholarship.
Sources
- 1. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Role of 2-(Difluoromethyl)pyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Significance of the Difluoromethyl Group in Agrochemical Design
The strategic incorporation of fluorine atoms into organic molecules has revolutionized the development of agrochemicals, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability. Among the various fluorinated moieties, the difluoromethyl (CF₂H) group has emerged as a particularly valuable bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating lipophilicity. Its introduction into a heterocyclic scaffold like pyridine creates a powerful building block for the synthesis of a new generation of high-performance fungicides, herbicides, and insecticides.
This technical guide provides an in-depth exploration of the application of 2-(difluoromethyl)pyridine and its derivatives in agrochemical synthesis. We will delve into the key synthetic strategies, reaction mechanisms, and provide detailed, field-proven protocols for the preparation of pivotal agrochemical intermediates and final products. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel crop protection agents.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of agrochemicals from this compound hinges on a few robust and versatile chemical transformations. Understanding the principles behind these reactions is crucial for optimizing reaction conditions and achieving high yields of the desired products. The primary synthetic routes involve the functionalization of a pre-formed this compound ring, a strategy that allows for the late-stage introduction of structural diversity.
Two of the most powerful methods for constructing complex agrochemical scaffolds from this compound precursors are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone reaction for creating pyridinyl-ether and pyridinyl-amine linkages, which are prevalent in many commercial agrochemicals. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions when a suitable leaving group (e.g., chlorine, fluorine) is present.[1]
-
Amide Bond Formation: The formation of a carboxamide linkage is another critical step in the synthesis of numerous fungicides and insecticides. This is typically achieved by coupling a this compound derivative containing a carboxylic acid or its activated form (e.g., acid chloride) with a desired amine.
Causality in Experimental Design: Why Choose a Specific Path?
The choice of synthetic strategy and reaction conditions is dictated by the target molecule's structure and the reactivity of the substrates.
-
For Pyridinyl-Ether Herbicides: SNAr is the method of choice. The selection of a polar aprotic solvent like DMSO or DMF is critical as it effectively solvates the cation of the base (e.g., K₂CO₃, NaH) while leaving the nucleophilic phenoxide anion relatively free to attack the electron-deficient pyridine ring. The reaction temperature is often elevated to overcome the activation energy barrier of disrupting the aromaticity in the intermediate Meisenheimer complex.[2]
-
For Pyridine Carboxamide Fungicides (SDHIs): The synthesis typically involves the initial preparation of a 2-(difluoromethyl)nicotinic acid or a related carboxylic acid derivative. This is then converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to activate the carboxyl group for subsequent reaction with an appropriate aniline or amine. The use of a base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction and drive the equilibrium towards product formation.
Detailed Application Protocols
The following protocols provide step-by-step procedures for the synthesis of key agrochemical intermediates and a representative final product derived from this compound.
Protocol 1: Synthesis of a Key Pyridinyl-Ether Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of 2-(4-aminophenoxy)-6-(difluoromethyl)pyridine, a versatile intermediate for the preparation of various agrochemicals. The reaction proceeds via an SNAr mechanism where the phenoxide ion displaces a chloride on the pyridine ring.
Reaction Scheme:
Caption: Synthesis of a pyridinyl-ether intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-(difluoromethyl)pyridine | 163.55 | 1.64 g | 10.0 |
| 4-Aminophenol | 109.13 | 1.31 g | 12.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Dimethyl Sulfoxide (DMSO) | - | 50 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-(difluoromethyl)pyridine (1.64 g, 10.0 mmol), 4-aminophenol (1.31 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(4-aminophenoxy)-6-(difluoromethyl)pyridine.
Expected Yield: 75-85% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a Difluoromethylpyridine Carboxamide Fungicide
This protocol describes the final step in the synthesis of a hypothetical succinate dehydrogenase inhibitor (SDHI) fungicide, demonstrating the crucial amide bond formation.
Reaction Scheme:
Caption: Amide bond formation for an SDHI fungicide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Difluoromethyl)nicotinoyl chloride | 191.56 | 1.92 g | 10.0 |
| 2-(Phenylamino)aniline | 184.24 | 1.84 g | 10.0 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15.0 |
| Dichloromethane (DCM) | - | 60 mL | - |
| 1 M HCl (aq) | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Reactant Solution: In a 250 mL round-bottom flask, dissolve 2-(phenylamino)aniline (1.84 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 40 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Addition: Dissolve 2-(difluoromethyl)nicotinoyl chloride (1.92 g, 10.0 mmol) in 20 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water or purify by column chromatography to obtain the final product.
Expected Yield: 80-90% Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a pyridine carboxamide fungicide, highlighting the key transformations.
Caption: General workflow for agrochemical synthesis.
Conclusion and Future Outlook
This compound is a privileged scaffold in modern agrochemical research. Its unique electronic properties and ability to participate in robust chemical transformations like nucleophilic aromatic substitution and amide bond formation make it an invaluable building block for the creation of novel, highly active crop protection agents. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and explore new chemical space in the ongoing quest for more effective and sustainable agricultural solutions. Future research will likely focus on the development of more efficient and greener synthetic routes to this compound itself, as well as its application in the synthesis of agrochemicals with novel modes of action.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
- Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Monatshefte für Chemie - Chemical Monthly, 149(4), 791–799. [Link]
- World Intellectual Property Organization. (2010).
- Liu, X., et al. (2016). Synthesis, nematocidal activity and docking study of novel chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3626-3629. [Link]
- Royal Society of Chemistry. (2019).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Zhang, H., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pest Management Science, 77(1), 256-265. [Link]
Sources
Application Notes and Protocols: 2-(Difluoromethyl)pyridine as a Strategic Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Among the array of fluorinated motifs, the difluoromethyl (-CF2H) group has emerged as a uniquely valuable functional group. This guide focuses on 2-(difluoromethyl)pyridine, a heterocyclic building block of increasing importance. We will delve into its intrinsic properties, explore its reactivity, and provide detailed protocols for its application in constructing complex molecular architectures. This document is intended to serve as a practical resource for researchers aiming to leverage the distinct advantages of the this compound synthon in their synthetic endeavors.
The Strategic Advantage of the Difluoromethyl Group
The difluoromethyl group is not merely a fluorinated analogue of a methyl group; its distinct electronic properties confer significant advantages in molecular design. Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[1] This capability allows it to mimic the hydrogen bonding interactions of hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, making it an effective bioisostere.[1][2]
The introduction of the -CF2H group offers a nuanced approach to modulating key drug-like properties:
-
Enhanced Metabolic Stability: The high strength of the C-F bond significantly reduces the susceptibility of the molecule to oxidative metabolism, often leading to an extended biological half-life.[1][3]
-
Increased Lipophilicity and Bioavailability: The -CF2H group can improve a compound's ability to permeate biological membranes without a substantial increase in molecular weight or steric bulk.[1]
-
Modulation of Physicochemical Properties: Incorporation of the -CF2H motif can alter a molecule's pKa, dipole moment, and logP, providing a powerful tool for fine-tuning its biological activity and pharmacokinetic profile.[1]
These attributes have led to the inclusion of the -CF2H group in numerous bioactive compounds, including approved drugs and clinical candidates.[2]
Synthesis of this compound Scaffolds
Historically, the introduction of the difluoromethyl group was often a late-stage, and sometimes challenging, transformation. However, recent advances have provided more robust and scalable methods for the synthesis of 2-(difluoromethyl)pyridines.
De Novo Synthesis: Building the Ring Around the -CF2H Group
A significant breakthrough has been the development of a scalable de novo synthesis that constructs the pyridine ring around a difluoromethyl-containing precursor.[4][5] This approach avoids the often harsh conditions of late-stage difluoromethylation and allows for a diverse range of substitution patterns on the pyridine ring.[4][5]
The general workflow for this synthesis is as follows:
Caption: De novo synthesis of 2-(difluoromethyl)pyridines.
Protocol 1: Scalable De Novo Synthesis of this compound [4][5]
-
Step 1: Intermediate Formation: In a suitable reaction vessel, dissolve the enolate (1.2 equivalents) and the butenone (1.0 equivalent) in dimethyl sulfoxide (DMSO). Stir the reaction mixture at room temperature for 1 hour to form the intermediate enolate.
-
Step 2: Pyridine Formation: To the reaction mixture from Step 1, add an ammonium salt such as ammonium formate (HCO2NH4) (2.0 equivalents). Heat the mixture to 80 °C and stir for 16 hours.
-
Step 3: Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified by column chromatography to yield the desired substituted this compound.
This user-friendly, one-pot, two-step method has been successfully scaled up to produce significant quantities of this compound derivatives.[4][5]
Direct C-H Difluoromethylation
Direct C-H functionalization represents a highly atom-economical approach to installing the difluoromethyl group onto a pre-existing pyridine ring. Recent methodologies have enabled the regioselective difluoromethylation at the meta and para positions of the pyridine ring, a traditionally challenging transformation.[6][7][8]
This strategy often employs a temporary dearomatization of the pyridine ring, which activates the intermediate for reaction with a difluoromethylating agent.[8] By switching the reaction conditions (e.g., from basic to acidic), the regioselectivity of the difluoromethylation can be controlled.[6]
Applications in Organic Synthesis: Leveraging the Reactivity of this compound
This compound is not just a stable endpoint; it is a versatile building block for further synthetic transformations.
Cross-Coupling Reactions
The pyridine ring of this compound can participate in a variety of transition-metal-catalyzed cross-coupling reactions. While the 2-position of pyridines can present challenges in some cross-coupling reactions (the "2-pyridyl problem"), various strategies have been developed to overcome these hurdles.[9] These reactions allow for the introduction of a wide range of substituents, further expanding the chemical space accessible from this building block.
C-H Functionalization of the Pyridine Ring
The existing C-H bonds on the this compound ring can be selectively functionalized to introduce additional complexity. While functionalization at the C2 position is often facilitated by the nitrogen atom, recent advances have enabled regioselective functionalization at the more distal C3 and C4 positions.[10]
Protocol 2: Nickel-Catalyzed Reductive Difluoromethylation of Aryl Iodides [11]
This protocol describes a novel method for aromatic difluoromethylation using a difluoromethyl 2-pyridyl sulfone reagent, which can be synthesized from this compound precursors.
-
Reaction Setup: To a reaction vessel, add 2-PySO2CF2H (1.0 equivalent), the aryl iodide (1.5 equivalents), a nickel catalyst (e.g., Ni(OTf)2, 10 mol%), a tridentate terpyridine ligand (10 mol%), and zinc powder (2.0 equivalents).
-
Reaction Conditions: Add dimethylformamide (DMF) as the solvent and heat the reaction mixture to 80 °C for 16 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is isolated and purified using standard techniques.
The use of a tridentate terpyridine ligand is crucial for selectively cleaving the C(sp3)-S bond of the sulfone, leading to the desired difluoromethylated arene.[11]
Caption: Ni-catalyzed reductive difluoromethylation workflow.
Bioisosteric Replacement Strategies
One of the most powerful applications of this compound is its use as a bioisostere.
Replacement for Pyridine-N-Oxide
Recent research has demonstrated that this compound can serve as an effective bioisosteric replacement for pyridine-N-oxide.[12][13] This is particularly relevant as pyridine-N-oxides can sometimes suffer from metabolic instability. A study on quorum sensing inhibitors showed that replacing the pyridine-N-oxide moiety with 2-difluoromethylpyridine resulted in compounds with similar or enhanced biological activity.[12]
This "bridging hypothesis" is based on the tautomerization of pyridone (a metabolite of pyridine-N-oxide) to 2-hydroxypyridine, for which the -CF2H group is a known isostere.[13]
Summary of Key Applications and Protocols
| Application | Key Transformation | Reagents and Conditions | Reference |
| Scaffold Synthesis | De Novo Pyridine Formation | Enolate, Butenone, HCO2NH4, DMSO, 80 °C | [4][5] |
| Aromatic Difluoromethylation | Ni-Catalyzed Reductive Coupling | Aryl Iodide, 2-PySO2CF2H, Ni(OTf)2, terpy, Zn, DMF, 80 °C | [11] |
| Bioisosteric Replacement | Substitution for Pyridine-N-Oxide | Direct synthesis of the this compound analogue | [12][13] |
Conclusion
This compound has transitioned from a chemical curiosity to a strategic building block in the design and synthesis of novel bioactive molecules. Its unique combination of physicochemical properties, coupled with the development of robust synthetic methodologies, has cemented its place in the toolbox of medicinal and agricultural chemists. The protocols and applications outlined in this guide provide a starting point for researchers to explore the vast potential of this versatile synthon. As the demand for more sophisticated and effective chemical entities continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in future discoveries.
References
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- Menta, M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. ACS Publications.
- Li, W., et al. (2020). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Request PDF.
- Akimov, O. S., et al. (2023). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- Jida, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.
- Ortalli, S., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
- Li, W., et al. (2020). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- Xu, P., et al. (2024). Site-selective C−H difluoromethylation of pyridines. ResearchGate.
- Zhang, W., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications.
- Du, W., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry.
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.
- Kong, T., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. The Royal Society of Chemistry.
- Universität Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster.
- Wang, F., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. Chinese Chemical Society.
- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Petko, K. I., et al. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. *MolK®.
- Ghaffari, M., & Antonchick, A. P. (2020). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.
- Le Coustumer, P., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC.
- Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. RSC Publishing.
- Feng, P., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Chemical Manufacturing and Research. NINGBO INNO PHARMCHEM CO.,LTD..
- Aikawa, K., & Mikami, K. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
- Fujikawa, K., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. ACS Publications.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of 2-(Difluoromethyl)pyridine with Nucleophiles: An Application Guide for Researchers
Abstract
The difluoromethyl group (-CF₂H) has emerged as a critical pharmacophore in modern drug discovery, prized for its ability to enhance metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] 2-(Difluoromethyl)pyridine, a readily accessible heterocyclic building block, serves as a versatile precursor for introducing this valuable moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the diverse reactivity of this compound with a range of nucleophiles. We delve into the underlying reaction mechanisms, provide detailed experimental protocols for key transformations, and showcase the broad applicability of this reagent in synthesizing complex, biologically active molecules.
Introduction: The Significance of the Difluoromethyl Group
The strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[3] The difluoromethyl group, in particular, offers a unique blend of electronic and steric properties. It can act as a bioisostere for hydroxyl or thiol groups, and in some contexts, even for pyridine-N-oxides, opening new avenues for molecular design.[4][5] The metabolic stability of the C-F bond often translates to an extended biological half-life for drug molecules.[1] Consequently, efficient methods for incorporating the -CF₂H group are of paramount importance to the medicinal chemistry community. This compound has become a key player in this field due to its dual reactivity profile, which will be explored in this guide.
The Dual Nature of this compound Reactivity
The reactivity of this compound is dictated by the nature of the attacking nucleophile and the reaction conditions. It can either undergo nucleophilic attack at the pyridine ring or the difluoromethyl group can be deprotonated to act as a nucleophile itself.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
While less common for simple pyridines, the electron-withdrawing nature of the difluoromethyl group can activate the pyridine ring towards nucleophilic attack, particularly at the 4- and 6-positions. This is especially true if additional activating groups are present on the ring. The reaction proceeds through a Meisenheimer-like intermediate.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Late-stage functionalization of complex pyridine-containing molecules often utilizes a two-step sequence involving C-H fluorination followed by SNAr.[6] This approach allows for the introduction of a diverse array of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based functionalities, under relatively mild conditions.[6]
The Difluoromethyl Group as a Latent Nucleophile
A more prominent mode of reactivity involves the deprotonation of the difluoromethyl group to generate a difluoromethyl anion equivalent.[1][7] This powerful nucleophile can then react with a wide variety of electrophiles. The acidity of the C-H bond in the -CF₂H group is enhanced by the adjacent electron-withdrawing fluorine atoms and the pyridine ring.
Caption: Activation of the difluoromethyl group via deprotonation.
This strategy has been successfully employed to react with a broad spectrum of electrophiles, including aldehydes, ketones, imines, disulfides, and even activated arenes.[1][7]
Protocols for Key Reactions
The following protocols provide detailed, step-by-step methodologies for common reactions involving this compound and nucleophiles.
Protocol 1: Nucleophilic Difluoromethylation of an Aldehyde
This protocol details the generation of the difluoromethyl anion from this compound and its subsequent reaction with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or similar strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of KHMDS (1.1 equivalents) in THF to the cooled solution of this compound. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the anion is often accompanied by a color change.
-
Electrophile Addition: Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The difluoromethyl anion is highly basic and will be quenched by protic solvents like water.
-
Low Temperature (-78 °C): The difluoromethyl anion can be unstable at higher temperatures, potentially leading to decomposition.[8]
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the -CF₂H group. A non-nucleophilic base like KHMDS is used to avoid competitive addition to the electrophile.
-
Inert Atmosphere: Prevents reaction of the highly reactive anionic intermediate with oxygen or moisture.
Protocol 2: N-Difluoromethylation of Pyridines
This protocol describes a method for the N-difluoromethylation of pyridine derivatives using ethyl bromodifluoroacetate as the difluoromethylating agent.[9] This reaction proceeds through an initial N-alkylation followed by in situ hydrolysis and decarboxylation.[9]
Materials:
-
Substituted pyridine
-
Ethyl bromodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyridine (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetonitrile.
-
Reagent Addition: Add ethyl bromodifluoroacetate (1.5 equivalents) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.
-
Hydrolysis and Decarboxylation: After the initial N-alkylation is complete (as indicated by TLC), add water to the reaction mixture and continue to reflux to promote hydrolysis of the ester and subsequent decarboxylation.
-
Workup: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-difluoromethylated pyridine.[9][10][11]
Trustworthiness of the Protocol: This two-step, one-pot procedure is a reliable method for accessing N-difluoromethylated pyridinium salts and their derivatives.[9] The progress of both the initial alkylation and the subsequent hydrolysis/decarboxylation can be independently monitored by techniques like TLC or LC-MS to ensure completion.
Tabulated Data: Scope of Nucleophilic Reactions
The following table summarizes the reaction of the 2-pyridyl difluoromethyl anion with various electrophiles, showcasing the broad applicability of this methodology.
| Electrophile Class | Example Electrophile | Product Type | Typical Yield (%) | Reference |
| Aldehydes | Benzaldehyde | Secondary Alcohol | 60-85 | [1] |
| Ketones | Acetophenone | Tertiary Alcohol | 50-75 | [1][12] |
| Imines | N-Benzylideneaniline | Amine | 55-80 | [1] |
| Disulfides | Diphenyl disulfide | Thioether | 70-90 | [1] |
| Activated Arenes | 1,4-Dinitrobenzene | Arylated Product | 45-60 | [1][7] |
| Carbonyls | Various | gem-Difluoroolefins | Varies | [13] |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its ability to act as a precursor to a potent difluoromethyl nucleophile opens up a vast chemical space for the synthesis of novel, fluorinated compounds. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich reactivity of this valuable reagent. Future research will likely focus on developing enantioselective methods for these transformations and expanding the scope of compatible electrophiles to further enhance the utility of this compound in drug discovery and development.
References
- Douglas, J. T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
- Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations. Royal Society of Chemistry. [Link]
- University of Münster. (2024).
- Hu, J., et al. (2016).
- Douglas, J. T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile.
- Barrio, P., et al. (2020).
- Hu, J., et al. (n.d.).
- Carreira, E. M., et al. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic: Stereoselective Nucleophilic Difluoromethylation of Aryl Ketones. Journal of the American Chemical Society. [Link]
- Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. [Link]
- Tung, T. T., & Quoc, T. N. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
- Zhou, S., et al. (2021).
- MySkinRecipes. (n.d.). This compound-3-carboxylic acid. [Link]
- Hu, J., et al. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Schlosser, M., et al. (2006). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Infoscience. [Link]
- Purser, S., et al. (n.d.). Applications of Fluorine in Medicinal Chemistry.
- Tung, T. T., & Quoc, T. N. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]
- Du, P., et al. (n.d.).
- Pisella, M., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
- Ritter, T., et al. (2014).
- Du, P., et al. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-3-carboxylic acid [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 13. books.rsc.org [books.rsc.org]
Synthesis of N-Difluoromethyl-2-Pyridones: Modern Strategies and Detailed Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-difluoromethyl-2-pyridone moiety is a critical pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for the N-methyl-2-pyridone unit to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This application note provides a detailed guide to the most effective and contemporary methods for synthesizing these valuable compounds. Moving beyond less direct or theoretical pathways, we focus on validated, high-yield protocols starting from readily available pyridines or their corresponding 2-pyridone tautomers. We present two primary, field-proven protocols: the direct oxidative difluoromethylation of pyridines and the chemoselective N-difluoromethylation of 2-pyridones. This guide explains the underlying mechanisms, provides step-by-step experimental procedures, and offers insights into reaction optimization and validation, ensuring researchers can confidently and efficiently synthesize these target molecules.
Introduction: The Strategic Importance of the N-CHF₂ Group
The difluoromethyl (CHF₂) group has garnered significant interest due to its unique electronic properties. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere of hydroxyl, thiol, or amine groups.[3][4] When appended to the nitrogen of a 2-pyridone ring, it can significantly alter the parent molecule's physicochemical profile. For instance, in certain contexts, N-difluoromethyl-2-pyridone derivatives have demonstrated five-fold greater potency compared to their N-methyl counterparts.[2]
Historically, the synthesis of N-difluoromethyl-2-pyridones has been challenging, with early methods suffering from harsh conditions, limited substrate scope, or the need for multi-step protection/deprotection sequences.[2][5] However, recent advancements have opened pathways for direct and efficient synthesis. This note details the most robust of these modern strategies.
Overview of Primary Synthetic Strategies
The most successful modern syntheses of N-difluoromethyl-2-pyridones begin from one of two common starting material classes: pyridines or 2-pyridones. The choice of strategy often depends on the commercial availability of the starting material and the desired substitution pattern on the pyridone ring.
Caption: High-level overview of the two primary synthetic routes to N-difluoromethyl-2-pyridones.
Protocol 1: Direct Synthesis from Pyridines via In Situ Oxidation
This powerful one-pot method allows for the direct conversion of readily available pyridines into N-difluoromethyl-2-pyridones, avoiding the need to pre-synthesize the corresponding 2-pyridone.[1][6] The strategy relies on the in situ formation of an N-difluoromethylpyridinium salt, which is then oxidized to yield the final product.
Scientific Principle and Mechanism
The reaction proceeds through a two-stage process within a single pot. First, the pyridine nitrogen attacks a difluoromethyl source, such as ethyl bromodifluoroacetate, to form a stable N-difluoromethylpyridinium salt intermediate. This intermediate is key to the reaction's success.[1][7] Subsequently, an oxidant, typically tert-butyl hydroperoxide (TBHP), is used to hydroxylate the pyridinium ring at the C2 position, leading to the final N-difluoromethyl-2-pyridone product.
Caption: Proposed mechanism for the one-pot synthesis from pyridines.
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Wang and coworkers.[6][8]
Reagents and Equipment:
-
Substituted Pyridine (1.0 equiv)
-
Ethyl bromodifluoroacetate (BrCF₂COOEt) (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted pyridine (0.5 mmol, 1.0 equiv).
-
Add 1,2-dichloroethane (DCE) (2.0 mL).
-
Add ethyl bromodifluoroacetate (1.0 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Cool the mixture to room temperature.
-
Add TBHP (1.5 mmol, 3.0 equiv) to the reaction mixture.
-
Stir the mixture at 80 °C for another 12 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford the desired N-difluoromethyl-2-pyridone.
Scope and Self-Validation
Trustworthiness: This protocol has been shown to be effective for a wide range of substituted pyridines.[1] Functional groups such as cyano (3f, 63% yield), esters (3g-3j, 61-84% yields), and acylamino groups (3k-3n, 47-82% yields) are well-tolerated.[1] The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The N-CHF₂ group typically exhibits a characteristic triplet in ¹H NMR (due to coupling with the two fluorine atoms) and a doublet in ¹⁹F NMR (due to coupling with the proton).
Protocol 2: Chemoselective N-Difluoromethylation of 2-Pyridones
When starting with a 2-pyridone, the primary challenge is achieving chemoselectivity for N-alkylation over the thermodynamically favored O-alkylation. This protocol, adapted from the work of Prakash, Zhu, and coworkers, demonstrates how reaction conditions can be precisely tuned to favor the desired N-difluoromethyl product.[3][5]
Scientific Principle: Kinetic vs. Thermodynamic Control
2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines. The difluoromethylation can occur on either the nitrogen or the oxygen atom.
-
O-Difluoromethylation: Generally favored under higher temperatures, resulting in the thermodynamically more stable product.[3]
-
N-Difluoromethylation: Favored under kinetic control, typically at lower temperatures with a specific choice of base and solvent.[3][5]
By carefully selecting the reaction parameters, one can steer the reaction toward the desired N-substituted isomer. Using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as the difluoromethyl source and conducting the reaction at -15 °C has proven highly effective for selective N-difluoromethylation.[3]
Detailed Experimental Protocol
Reagents and Equipment:
-
Substituted 2-Pyridone (1.0 equiv)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0 equiv)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or oven-dried flask with a septum
-
Syringes for transfer of anhydrous solvent and reagents
-
Low-temperature cooling bath (e.g., acetone/ice or cryocooler)
Procedure:
-
Add the substituted 2-pyridone (0.2 mmol, 1.0 equiv) and KOtBu (0.4 mmol, 2.0 equiv) to an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMF (2.0 mL) via syringe and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to -15 °C using a cooling bath.
-
Slowly add TMSCF₂Br (0.4 mmol, 2.0 equiv) dropwise via syringe.
-
Maintain the reaction at -15 °C and stir for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the N-difluoromethyl-2-pyridone.
Data Presentation: Controlling Chemoselectivity
The choice of reaction conditions is paramount for selectivity. The following table summarizes typical results, highlighting the temperature-dependent selectivity.
| Substrate | Condition | Product | Yield (%) | Reference |
| 2-Pyridone | TMSCF₂Br, KOtBu, DMF, -15 °C | N-CHF₂ | 44% | [3] |
| 2-Pyridone | TMSCF₂Br, KOtBu, DMF, 110 °C | O-CHF₂ | 73% | [3] |
| 5-Methyl-2-pyridone | TMSCF₂Br, KOtBu, DMF, -15 °C | N-CHF₂ | 57% | [3] |
| 5-Methyl-2-pyridone | TMSCF₂Br, KOtBu, DMF, 110 °C | O-CHF₂ | 81% | [3] |
Expertise & Experience: As the data illustrates, lower temperatures are critical for achieving kinetic control and favoring the N-alkylation product. The stronger base (KOtBu) in a polar aprotic solvent (DMF) facilitates the deprotonation of the pyridone, but the low temperature prevents the system from reaching the thermodynamic equilibrium that favors the O-alkylation product. This is a classic example of leveraging kinetics to achieve a specific synthetic outcome.
References
- Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Zhurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 22(2), 53-60. [Link]
- Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., & Prakash, G. K. S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. [Link]
- Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
- Request PDF. (2021).
- ACS Publications. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. [Link]
- Ando, M., Wada, T., & Sato, N. (2006). Facile one-pot synthesis of N-difluoromethyl-2-pyridone derivatives. Organic Letters, 8(17), 3805–3808. [Link]
- ACS Publications. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2021). Chemoselective N- and O‑Difluoromethylation of 2‑Pyridones, Isoquinolinones, and Quinolinones. [Link]
- Marchán, V. et al. (2020).
- PubMed. (2006).
- ResearchGate. (2020). (A and B)
- PubMed. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of Difluoromethyl 2-Pyridyl Sulfone: A Comprehensive Guide for Researchers
Introduction: The Rising Prominence of the Difluoromethyl Group in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity and material properties of a compound. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities. Its ability to act as a lipophilic hydrogen bond donor and its strong electron-withdrawing nature make it a valuable tool for modulating molecular interactions and improving pharmacokinetic profiles.[1]
Difluoromethyl 2-pyridyl sulfone has emerged as a key reagent for the introduction of the difluoromethyl group, offering a stable, crystalline, and highly effective tool for a range of chemical transformations.[2][3] First reported in 2010, this reagent has been widely adopted for its efficiency in gem-difluoroolefination reactions and has since found broader applications in the synthesis of diverse organofluorine compounds.[4][5] This comprehensive guide provides detailed protocols for the preparation of difluoromethyl 2-pyridyl sulfone and its application in the Julia-Kocienski olefination, alongside a discussion of the underlying chemical principles and safety considerations.
Understanding the Reagent: Properties and Rationale for Use
Difluoromethyl 2-pyridyl sulfone is a white to off-white crystalline solid with a melting point of 44-49 °C. It is stable under ambient conditions, allowing for ease of handling and storage at room temperature.[6] The key to its reactivity lies in the unique combination of the electron-withdrawing difluoromethylsulfonyl group and the activating nature of the 2-pyridyl moiety. The sulfone group acidifies the α-proton, facilitating its deprotonation to form a nucleophilic carbanion. The 2-pyridyl group plays a crucial role in the subsequent steps of the Julia-Kocienski reaction, acting as an excellent leaving group after a Smiles rearrangement, which is a key mechanistic feature of this transformation.[7][8][9]
Part 1: Preparation of Difluoromethyl 2-Pyridyl Sulfone
The synthesis of difluoromethyl 2-pyridyl sulfone is a two-step process that begins with the difluoromethylation of 2-mercaptopyridine to form difluoromethyl 2-pyridyl sulfide, followed by the oxidation of the sulfide to the desired sulfone.[4]
Workflow for the Synthesis of Difluoromethyl 2-Pyridyl Sulfone
Caption: Overall workflow for the two-step synthesis of difluoromethyl 2-pyridyl sulfone.
Step 1: Synthesis of Difluoromethyl 2-Pyridyl Sulfide
This step involves the reaction of 2-mercaptopyridine with a difluorocarbene precursor. A common and effective precursor is chlorodifluoromethane (CHClF₂). The reaction proceeds via the deprotonation of the thiol by a strong base, such as sodium hydride (NaH), to form the thiolate, which then acts as a nucleophile to trap the in situ generated difluorocarbene.
Experimental Protocol:
-
To a stirred solution of 2-mercaptopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the cessation of hydrogen gas evolution is observed.
-
Cool the mixture to 0 °C and bubble chlorodifluoromethane (CHClF₂) gas through the solution for approximately 1 hour. A noticeable exotherm may be observed initially.
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford difluoromethyl 2-pyridyl sulfide.
Step 2: Oxidation of Difluoromethyl 2-Pyridyl Sulfide to Sulfone
The sulfide intermediate is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being common choices.[10][11][12][13] The use of at least two equivalents of the oxidizing agent is crucial to ensure complete conversion to the sulfone, avoiding the formation of the sulfoxide intermediate.[14]
Experimental Protocol using m-CPBA:
-
Dissolve difluoromethyl 2-pyridyl sulfide (1.0 eq) in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 70-75% purity, 2.2 eq) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the stirred sulfide solution over a period of 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃) to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude difluoromethyl 2-pyridyl sulfone by recrystallization or flash column chromatography.
| Parameter | Step 1: Difluoromethylation | Step 2: Oxidation (m-CPBA) |
| Starting Material | 2-Mercaptopyridine | Difluoromethyl 2-pyridyl sulfide |
| Reagents | Sodium hydride, Chlorodifluoromethane | m-Chloroperoxybenzoic acid |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | ~2 hours | ~2-4 hours |
| Work-up | Aqueous quench, extraction | Aqueous quench, extraction |
| Purification | Column chromatography | Recrystallization/Column chromatography |
Characterization Data for Difluoromethyl 2-Pyridyl Sulfone:
-
¹H NMR: The spectrum will show signals corresponding to the protons on the pyridine ring and the characteristic triplet for the proton of the CF₂H group. The coupling between the proton and the two fluorine atoms (²JH-F) is typically in the range of 50-60 Hz.
-
¹³C NMR: The spectrum will display signals for the carbons of the pyridine ring and the carbon of the CF₂ group, which will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F).
-
¹⁹F NMR: This is a crucial characterization technique. The spectrum will show a doublet for the two equivalent fluorine atoms, coupled to the proton of the CF₂H group (²JF-H).[15][16][17][18][19] The chemical shift is a key identifier for the difluoromethyl group.
Part 2: Application in Julia-Kocienski Olefination
The primary and most well-established application of difluoromethyl 2-pyridyl sulfone is as a reagent for the gem-difluoroolefination of aldehydes and ketones via a modified Julia-Kocienski reaction.[2][4][8][9][20][21][22] This one-pot protocol offers a practical and efficient method for the synthesis of 1,1-difluoroalkenes, which are valuable intermediates in organic synthesis and are found in many biologically active molecules.
Mechanism of the Julia-Kocienski Reaction
The reaction proceeds through a series of well-defined steps, as illustrated below. The key is the formation of a stable sulfinate intermediate that decomposes upon protonation to yield the desired gem-difluoroalkene.[2][7][21]
Caption: Mechanistic pathway of the Julia-Kocienski gem-difluoroolefination.
Causality in the Mechanism:
-
Base Selection: A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is typically used to deprotonate the difluoromethyl 2-pyridyl sulfone, generating the nucleophilic carbanion. For base-sensitive substrates, such as enolizable aldehydes, alternative base systems like in situ generated amide bases can be employed to minimize side reactions.[20]
-
The Role of the 2-Pyridyl Group: The 2-pyridyl group is essential for the success of the reaction. After the initial nucleophilic addition and the subsequent Smiles rearrangement, the nitrogen atom of the pyridine ring can be protonated. This enhances the leaving group ability of the 2-pyridyloxy moiety, facilitating the final elimination step to form the alkene.[8][23]
-
Intermediate Stability: The fluorinated sulfinate intermediate is relatively stable under basic conditions, which allows for experimental manipulations such as trapping with electrophiles.[21][22] Its decomposition to the final products is triggered by protonation.
General Protocol for gem-Difluoroolefination
Materials and Equipment:
-
Difluoromethyl 2-pyridyl sulfone
-
Aldehyde or ketone substrate
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK) or other suitable base
-
Hydrochloric acid (HCl) solution (e.g., 3 M)
-
Standard glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, needles)
-
Inert atmosphere (nitrogen or argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Experimental Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.2 eq) and difluoromethyl 2-pyridyl sulfone (1.0 eq) in anhydrous DMF.
-
Cool the solution to -50 °C.
-
Slowly add a solution of potassium tert-butoxide (1.8 eq) in DMF to the reaction mixture via syringe over 10-15 minutes.
-
Allow the reaction mixture to warm to -40 °C and stir for an additional 15-30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a pre-cooled (-40 °C) solution of 3 M HCl. It is crucial to maintain a low temperature during quenching to avoid side reactions.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine. The aqueous washes will remove the water-soluble byproduct, 2-pyridone.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude gem-difluoroalkene by flash column chromatography.
| Substrate Type | Recommended Base | Key Considerations |
| Non-enolizable Aldehydes & Ketones | Potassium tert-butoxide (t-BuOK) | Standard protocol is generally effective. |
| Enolizable Aldehydes | In situ generated amide bases (e.g., CsF and tris(trimethylsilyl)amine) | Minimizes undesired enolization and aldol side reactions.[20] |
| Less Reactive Ketones (e.g., diaryl ketones) | Lewis acid promotion (e.g., after initial addition) | May require a two-step procedure with acid-promoted Smiles rearrangement.[8][20] |
Part 3: Further Synthetic Applications
Beyond its flagship application in gem-difluoroolefination, difluoromethyl 2-pyridyl sulfone is a versatile reagent for other important transformations in organofluorine chemistry.
-
Synthesis of Difluoromethylated Arenes: The reagent can participate in transition-metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group onto aromatic rings. For instance, iron-catalyzed coupling with arylzinc reagents provides a facile route to difluoromethylated arenes.[24]
-
Nucleophilic Difluoro(sulfonato)methylation: The sulfone can serve as a precursor to a difluoro(sulfonato)methyl equivalent, enabling the synthesis of α,α-difluoroalkyl sulfonates.[23]
-
Iododifluoromethylation of Carbonyl Compounds: In the presence of a zinc mediator, the sulfinate intermediate of the Julia-Kocienski reaction can be trapped with iodine to yield iododifluoromethylated carbinols, which are valuable synthetic intermediates.[3][24]
These expanding applications underscore the importance of difluoromethyl 2-pyridyl sulfone as a powerful tool in the synthetic chemist's arsenal for the construction of complex fluorinated molecules.[5]
Part 4: Safety and Handling
As with all chemical syntheses, adherence to strict safety protocols is paramount.
-
Difluoromethyl 2-Pyridyl Sulfone: While generally stable, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Chlorodifluoromethane (CHClF₂): This is a gas and should be handled in a well-ventilated fume hood with appropriate gas handling equipment.
-
m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be a fire and explosion hazard, especially when in contact with combustible materials.[14][25][26] It is also a skin and eye irritant.[26] Store it at refrigerated temperatures and handle with care, avoiding shock and friction.[25][27][28] Always use appropriate PPE.
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe skin and eye burns. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[25][28][29]
Conclusion
Difluoromethyl 2-pyridyl sulfone is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of preparation, and high efficiency in the Julia-Kocienski gem-difluoroolefination reaction have made it an indispensable tool for the introduction of the difluoromethyl group. The straightforward and robust protocols outlined in this guide, coupled with a fundamental understanding of the underlying reaction mechanisms, will enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. As the demand for novel fluorinated molecules continues to grow, the importance and application of difluoromethyl 2-pyridyl sulfone are poised to expand even further.
References
- Gao, B., Zhao, Y., Hu, J., & Hu, J. (2015). Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent. Organic & Biomolecular Chemistry, 13(3), 163-168. [Link]
- Cheng, Z., Sun, P., Tang, A., Jin, W., & Liu, C. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O₂/Air. Organic Letters, 21(22), 8925–8929. [Link]
- Kong, T., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations (pp. 113-145). Royal Society of Chemistry. [Link]
- Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations. Royal Society of Chemistry. [Link]
- Miao, W., Ni, C., Zhao, Y., & Hu, J. (2018). Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone. Journal of the American Chemical Society, 140(3), 880–883. [Link]
- Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis, 2010(22), 3943-3954. [Link]
- Li, M., & Hu, J. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 113, 132694. [Link]
- Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. [Link]
- Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. [Link]
- Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. Organic letters, 12(7), 1444–1447. [Link]
- UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
- Wang, S., Wang, D., Li, Y., Wang, Y., & Yang, D. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(19), 13359–13367. [Link]
- Kim, J., & Lee, D. G. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(12), 2841. [Link]
- Hu, J. (2017). Recent Advance in Synthetic Applications of Difluoromethyl Phenyl Sulfone and Its Derivatives. Chinese Journal of Chemistry, 35(5), 575-590. [Link]
- Organic Chemistry Portal. (n.d.).
- Zhang, W., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry, 3(1), 586-597. [Link]
- Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. Organic Letters, 12(7), 1444-7. [Link]
- Cheng, Z., Sun, P., Tang, A., Jin, W., & Liu, C. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O₂/Air. Organic Letters, 21(22), 8925-8929. [Link]
- Prakash, G. K. S., et al. (2011). From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation. Angewandte Chemie International Edition, 50(11), 2559-2563. [Link]
- Miao, W., Ni, C., Zhao, Y., & Hu, J. (2017). Nucleophilic Iododifluoromethylation of Carbonyl Compounds Using Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 19(14), 3648–3651. [Link]
- Blakemore, P. R. (2016).
- Grelier, G., et al. (2020). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
- Marek, R., & Turoň, J. (2018).
- Yagupolskii, L. M., et al. (2016). General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. Molecules, 21(9), 1214. [Link]
- Loba Chemie. (2016). M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. [Link]
- Foroozandeh, M., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(11), 4335-4340. [Link]
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-Campho[2,3-c]pyrazoles. Molecules, 22(11), 1957. [Link]
- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. organicreactions.org [organicreactions.org]
- 10. mdpi.com [mdpi.com]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 19F [nmr.chem.ucsb.edu]
- 18. magritek.com [magritek.com]
- 19. biophysics.org [biophysics.org]
- 20. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sioc.cas.cn [sioc.cas.cn]
- 22. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sioc.cas.cn [sioc.cas.cn]
- 24. researchgate.net [researchgate.net]
- 25. fishersci.com [fishersci.com]
- 26. lobachemie.com [lobachemie.com]
- 27. rtong.people.ust.hk [rtong.people.ust.hk]
- 28. orgchemboulder.com [orgchemboulder.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 2-(Difluoromethyl)pyridine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(Difluoromethyl)pyridine, a critical fluorinated building block in modern drug discovery.[1][2] Given the compound's polar nature, this guide provides a comprehensive protocol using a reversed-phase C18 column with a modified aqueous mobile phase, ensuring adequate retention and sharp, symmetrical peaks. The causality behind the selection of chromatographic parameters is discussed in depth. Furthermore, this document furnishes a complete, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in quality control and drug development environments.[3]
Introduction: The Analytical Imperative for this compound
This compound is an increasingly important heterocyclic building block in medicinal chemistry. The difluoromethyl group (–CF₂H) is recognized as a bioisostere for hydroxyl or thiol groups, offering modulation of physicochemical properties such as lipophilicity, metabolic stability, and pKa, which are critical for optimizing drug candidates.[2] As this intermediate is incorporated into active pharmaceutical ingredients (APIs), ensuring its purity is paramount. Even trace impurities can carry over into the final drug substance, potentially affecting its safety, efficacy, and stability.[4]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] However, the analysis of polar molecules like pyridine derivatives can be challenging. Standard reversed-phase HPLC methods often result in poor retention, with the analyte eluting near the solvent front, compromising resolution and accuracy.[6][7] This application note addresses this challenge by detailing a method optimized for the specific properties of this compound.
Method Development: Rationale and Strategy
The core of this method is built on understanding the physicochemical properties of this compound and leveraging established chromatographic principles for polar analytes.
2.1. Analyte Characteristics this compound (C₆H₅F₂N, MW: 129.11) is a polar, basic compound due to the nitrogen atom in the pyridine ring.[1][8] Its polarity suggests that achieving sufficient retention on a non-polar stationary phase (like C18) requires a highly aqueous mobile phase.[9] The pyridine ring is a chromophore, allowing for sensitive detection using a UV detector.[10]
2.2. Chromatographic Choices: A Causality-Driven Approach
-
Column Selection: A modern, high-purity silica-based C18 column with high surface area and robust end-capping is selected. While alternative stationary phases like polar-embedded or polar-endcapped columns exist for enhanced retention of polar compounds, a well-chosen C18 column offers excellent batch-to-batch reproducibility and is a staple in most analytical labs.[11] We start with this "workhorse" phase for its versatility and proven performance.[12]
-
Mobile Phase: A simple mobile phase of acetonitrile and water is used. Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff. To ensure good peak shape and consistent retention for the basic pyridine analyte, the pH of the aqueous component is modified. We employ a low concentration (0.1%) of formic acid. This serves two purposes:
-
It protonates the pyridine nitrogen, leading to a consistent ionic form.
-
It suppresses the interaction of the basic analyte with any residual, acidic silanol groups on the silica surface, thereby minimizing peak tailing.[13]
-
-
Detection: Based on the aromatic nature of the pyridine ring, a UV detector is employed. A wavelength of 260 nm is selected, as it offers a good balance of sensitivity for the main peak and potential aromatic impurities. This is a common detection region for pyridine-containing compounds.[10][14]
-
Gradient Elution: A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.[15]
Experimental Protocol
3.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (P/N: 959963-902) or equivalent.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
This compound reference standard (≥99.5% purity)
-
3.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
3.3. Chromatographic Conditions
| Parameter | Setting |
| Column | ZORBAX Eclipse Plus C18, 4.6x150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Hold at 95% B for 3 minutes | |
| Return to 5% B over 1 minute | |
| Equilibrate at 5% B for 6 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | DAD, 260 nm |
| Run Time | 25 minutes |
3.4. Purity Calculation
The purity of the sample is determined by area percent normalization.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[16][17] The following parameters should be assessed.[3][18]
5.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.[15]
-
Protocol:
-
Inject the diluent to demonstrate no interfering peaks.
-
Analyze a sample of this compound that has been subjected to forced degradation (stress testing: acid, base, oxidative, thermal, and photolytic stress).
-
Assess peak purity of the main analyte peak using the DAD to ensure it is spectrally homogeneous.
-
-
Acceptance Criteria: The main peak should be free from co-elution with any degradation products or impurities, and the peak purity angle should be less than the purity threshold.
5.2. Linearity Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[3]
-
Protocol: Prepare a series of at least five solutions of the reference standard ranging from 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
5.3. Accuracy Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.[3]
-
Protocol: Perform recovery studies by spiking a known amount of reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5.4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5.5. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units, by adjusting formic acid concentration)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
| Validation Parameter | Key Acceptance Criteria |
| Specificity | Peak Purity Angle < Purity Threshold |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Robustness | System suitability passes under varied conditions |
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for determining the purity of this compound. By explaining the rationale behind the selection of the column, mobile phase, and other chromatographic parameters, this guide empowers researchers and quality control analysts to implement the method effectively. The detailed protocol, coupled with a rigorous validation plan based on ICH guidelines, ensures that the method is reliable, accurate, and fit for purpose in a regulated pharmaceutical environment. This self-validating system provides a trustworthy framework for ensuring the quality of a key building block in modern pharmaceutical development.
References
- Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- SIELC Technologies. (n.d.). Polar Compounds.
- Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Chromatography Today. (2022, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- International Journal of Research and Review. (2023, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Agilent. (2022, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ALWSCI. (2023, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- PharmTech. (2023, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
Sources
- 1. 2-(ジフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. lcms.cz [lcms.cz]
- 5. moravek.com [moravek.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. This compound 97 114468-01-8 [sigmaaldrich.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 13. helixchrom.com [helixchrom.com]
- 14. helixchrom.com [helixchrom.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ijrrjournal.com [ijrrjournal.com]
Application Note: A Robust GC-MS Protocol for the Analysis of 2-(Difluoromethyl)pyridine Reaction Mixtures
Abstract
This application note provides a comprehensive guide and a detailed protocol for the analysis of 2-(Difluoromethyl)pyridine reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Monitoring its synthesis is paramount for ensuring product quality, optimizing reaction yield, and profiling impurities. This document outlines the fundamental principles, a validated sample preparation and analysis workflow, and expert insights into method validation and troubleshooting, designed for researchers, analytical scientists, and process chemists in drug development.
Introduction: The Analytical Challenge
The synthesis of fluorinated pyridines often involves complex reaction matrices containing starting materials, catalysts, salts, and various byproducts. To effectively monitor reaction progress and assess the purity of the final product, an analytical method must provide both high-resolution separation and definitive identification of all volatile and semi-volatile components. GC-MS is the gold-standard technique for this application, offering the superior separation efficiency of gas chromatography combined with the powerful structural elucidation capabilities of mass spectrometry.[2] This guide details a robust method to navigate the complexities of analyzing crude reaction mixtures containing this compound.
Foundational Principles: GC-MS of Fluorinated Pyridines
Gas Chromatography: Achieving Separation
The successful separation of components in the reaction mixture is predicated on their volatility and interaction with the GC column's stationary phase.
-
Analyte Volatility: this compound (C₆H₅F₂N, M.W.: 129.11 g/mol ) is a liquid with a boiling point suitable for GC analysis without derivatization.
-
Column Selection: The choice of the stationary phase is critical. A mid-polarity column, such as one with a 5% Diphenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), is highly recommended. This phase separates compounds primarily by their boiling points but also provides selectivity for molecules with dipole moments, like pyridines.[3][4] The "ms" designation indicates a higher degree of inertness, which is crucial for analyzing basic compounds like pyridines that can otherwise exhibit poor peak shape due to interaction with active sites in the GC system.[4]
Mass Spectrometry: Confirming Identity
Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that act as a chemical fingerprint for identification.[5]
-
Expected Fragmentation of this compound:
-
Molecular Ion (M⁺•): The intact molecule with one electron removed will be observed at a mass-to-charge ratio (m/z) of 129. Its presence is key to confirming the molecular weight.
-
Key Fragments: The primary fragmentation pathways involve the cleavage of the C-F and C-C bonds. Expected fragments include:
-
[M-HF]⁺• (m/z 109): Loss of a hydrogen fluoride molecule.
-
[Pyridine]⁺• (m/z 79): Loss of the CHF₂ radical, leaving the pyridine ring.
-
[C₄H₄]⁺• (m/z 52): A common fragment from the cleavage of the pyridine ring.
-
-
Understanding these patterns allows for confident identification of the target analyte and aids in the structural elucidation of unknown impurities.[6]
Comprehensive Experimental Protocol
This section details a self-validating protocol for the sample preparation and GC-MS analysis of a typical this compound reaction mixture.
Workflow Overview
The entire process, from receiving a sample from the reactor to generating a final report, follows a systematic workflow designed to ensure data integrity and reproducibility.
Caption: GC-MS analysis workflow for this compound reaction mixtures.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Reaction mixtures cannot be injected directly as they contain non-volatile salts and catalysts that would contaminate the GC system.[7][8] LLE is an effective technique to isolate the organic components.[8][9]
Objective: To extract this compound and other organic species into a clean, volatile solvent suitable for GC-MS injection.
Materials:
-
Reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and autosampler vials
Step-by-Step Protocol:
-
Dilution: In a fume hood, accurately transfer approximately 100 µL of the crude reaction mixture into a 15 mL centrifuge tube. Add 10 mL of ethyl acetate and vortex thoroughly.
-
Aqueous Wash: Transfer the solution to a separatory funnel. Add 10 mL of saturated NaHCO₃ solution to neutralize any acidic components. Stopper the funnel, invert, and vent frequently. Shake gently for 1 minute.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Add 10 mL of brine to the remaining organic layer in the separatory funnel. This step helps to remove residual water and salts. Shake gently and discard the aqueous layer.
-
Drying: Drain the organic layer into a clean beaker containing a small amount of anhydrous Na₂SO₄. Swirl gently and let it stand for 5 minutes to remove dissolved water.
-
Final Preparation: Carefully decant or filter the dried organic solution into a clean GC autosampler vial. The sample is now ready for analysis. A typical target concentration for GC-MS is around 10-100 µg/mL.[7] Further dilution may be necessary.
Instrumentation and Analytical Conditions
The following parameters serve as a robust starting point and should be optimized as needed.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Excellent general-purpose column for separating compounds by boiling point with good inertness.[10] |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas compatible with MS detectors.[11] |
| Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Injector Type | Split/Splitless | |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Split Ratio | 50:1 | Prevents column overloading from concentrated samples and maintains sharp peaks. Adjust for trace analysis. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Starts below the solvent boiling point and ramps to elute higher-boiling byproducts. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra. |
| Electron Energy | 70 eV | Universal standard that provides sufficient energy for fragmentation.[5] |
| Mass Range | 40 - 450 amu | Covers the mass of the target analyte and expected fragments/byproducts. |
| Source Temp. | 230 °C | A clean, hot source prevents condensation and reduces contamination. |
| Quadrupole Temp. | 150 °C | Ensures mass stability. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes as they transfer from the GC to the MS. |
System Suitability and Data Analysis
-
Sequence Setup: Begin every analytical run with a solvent blank (ethyl acetate) to check for system contamination. Follow with an injection of a known standard of this compound (~50 µg/mL) to verify retention time, peak shape, and detector response.
-
Peak Identification: Identify the this compound peak in the sample chromatogram by matching its retention time and mass spectrum with the standard.
-
Impurity Identification: For other peaks, perform a mass spectral library search (e.g., NIST/Wiley) for tentative identification. Confirm identities with authentic standards when possible.
-
Quantification: For reaction monitoring, relative purity can be estimated using area percent normalization. For validated methods, an internal standard should be used for accurate quantification.
Method Validation for Pharmaceutical Applications
For use in a regulated drug development environment, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH).[12][13] This process demonstrates that the method is fit for its intended purpose.[2][14]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrates that the method can unequivocally assess the analyte in the presence of other components (impurities, matrix). Criteria: No interference at the analyte's retention time; peak purity index > 0.99.[14] |
| Linearity | Shows a proportional relationship between analyte concentration and instrument response. Criteria: Correlation coefficient (R²) ≥ 0.999 over a defined range.[12][13] |
| Accuracy | Measures the closeness of test results to the true value. Criteria: Recovery of spiked analyte typically within 98-102% for assays.[14][15] |
| Precision | Assesses the degree of scatter between a series of measurements. Includes Repeatability (same day/analyst) and Intermediate Precision (different days/analysts). Criteria: Relative Standard Deviation (RSD) ≤ 2%.[15] |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., oven ramp rate, flow rate). Criteria: System suitability parameters remain within specification.[12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. | 1. Use a new, deactivated injector liner. 2. Trim 10-20 cm from the front of the column; bake the column. |
| Shifting Retention Times | 1. Leak in the GC system. 2. Inconsistent oven temperature profile. 3. Carrier gas flow fluctuation. | 1. Perform a leak check on the inlet and fittings. 2. Verify oven temperature calibration. 3. Check gas cylinder pressure and regulator function. |
| Low Signal / No Peaks | 1. Syringe issue (clogged or broken). 2. Sample too dilute. 3. MS filament burned out. | 1. Replace the autosampler syringe. 2. Prepare a more concentrated sample. 3. Check MS tune report and replace filament if necessary. |
| High Background Signal | 1. Contaminated carrier gas or solvent. 2. Column bleed. 3. Septum bleed. | 1. Use high-purity gas and solvents; check gas traps. 2. Condition the column; operate below max temperature. 3. Use a high-quality, low-bleed septum. |
Conclusion
This application note provides a robust and reliable framework for the GC-MS analysis of this compound reaction mixtures. By combining a meticulous sample preparation protocol with optimized instrument conditions and a systematic approach to data analysis, researchers can gain critical insights into reaction efficiency and product purity. The principles and protocols described herein are designed to be a foundational tool for process optimization, quality control, and impurity profiling in the development of novel chemical entities.
References
- BenchChem. (2025). Application Note: Derivatization Techniques for the GC-MS Analysis of Polar Cathinones. Benchchem.
- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Laboratory.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Organomation. (n.d.). GC-MS Sample Preparation.
- Restek Corporation. (n.d.). GC Derivatization.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- Chemistry For Everyone. (2025, January 19). What Is Derivatization In Gas Chromatography? [Video]. YouTube.
- Asante, D., et al. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Phenomenex. (2021, February 18). Derivatization in Gas Chromatography (GC) Explained.
- S. Al-Saffar, et al. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. European Journal of Pharmaceutical and Medical Research.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- S. G. Tathe, et al. (n.d.). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance.
- Stansel, R. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.
- Shpatov, A. V., et al. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Sandra, P., et al. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International.
- Shimadzu. (n.d.). GC Column Types & Selection Guide.
- OSHA. (n.d.). Pyridine. Occupational Safety and Health Administration.
- Romanello, D. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex.
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
- Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Ledingham, K. W. D., et al. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate.
- Lee, S., et al. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- S. L. Rössler, et al. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. impactfactor.org [impactfactor.org]
- 3. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uoguelph.ca [uoguelph.ca]
- 8. organomation.com [organomation.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. mdpi.com [mdpi.com]
- 11. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. environics.com [environics.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Difluoromethyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important fluorinated building block. The difluoromethyl group is a critical pharmacophore, and its successful installation on a pyridine ring can be a pivotal step in many synthetic campaigns.[1][2] However, the synthesis is not without its challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation.
I. Troubleshooting Failed Reactions
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: I am observing low or no yield of my desired this compound product. What are the likely causes and how can I improve the outcome?
Low or non-existent yield is a frequent and frustrating issue. The root cause often lies in the choice of reagents, reaction conditions, or the stability of intermediates. Let's break down the possibilities.
Potential Cause 1: Inefficient Generation of the Difluoromethylating Species
The nature of your difluoromethylating agent is paramount. Whether you are employing a nucleophilic, electrophilic, or radical pathway, the efficiency of generating the active CF2H species dictates the success of the reaction.
-
For Nucleophilic Difluoromethylation (e.g., using TMSCF2H): The choice and stoichiometry of the base are critical. Sterically hindered bases like potassium tert-pentoxide are sometimes preferred over potassium tert-butoxide to prevent undesired side reactions, such as the base itself adding to electrophilic starting materials.[3] Incomplete deprotonation of the precursor will lead to low concentrations of the active nucleophile.
-
For Radical Difluoromethylation: The initiator (e.g., photoredox catalyst, thermal initiator) must be appropriate for the chosen CF2H source. For instance, some methods require blue light irradiation to generate the CF2H radical from specific precursors.[3] Ensure your light source has the correct wavelength and intensity.
Troubleshooting Steps:
-
Reagent Quality: Verify the purity and activity of your difluoromethylating agent and any catalysts or initiators. Older reagents or those stored improperly may have degraded.
-
Base Selection and Stoichiometry: If using a nucleophilic route, consider screening different bases (e.g., t-BuOK, t-PentOK, LiHMDS) and optimizing the stoichiometry.[3][4] An excess of base is often required.
-
Initiator/Catalyst Loading: In radical or metal-catalyzed reactions, optimize the loading of the initiator or catalyst. Both too little and too much can be detrimental.
-
Solvent Choice: The solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMSO are common, but their purity is crucial.[5] Ensure you are using anhydrous solvents, as water can quench reactive intermediates.
Question 2: My reaction appears to be incomplete, with a significant amount of starting material remaining. What should I investigate?
An incomplete reaction suggests that the reaction kinetics are slow or that an equilibrium has been reached that does not favor product formation.
Potential Cause 1: Insufficient Reaction Time or Temperature
Difluoromethylation reactions can be slow, and the optimal time and temperature can vary significantly depending on the specific methodology.
Potential Cause 2: Catalyst Deactivation
In metal-catalyzed cross-coupling reactions, the catalyst can deactivate over time. This can be due to impurities in the reagents or solvent, or inherent instability of the catalytic species under the reaction conditions.
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress over time. This will help you determine if the reaction has stalled or is simply slow.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments. Be cautious, as higher temperatures can also lead to decomposition of reagents or products.[6]
-
Extended Reaction Time: If the reaction is proceeding slowly but has not stalled, simply extending the reaction time may be sufficient.
-
Catalyst and Ligand Choice: For cross-coupling reactions, screen different palladium catalysts and phosphine ligands. For example, Pd(dba)2/BrettPhos has been identified as an effective catalyst system for the difluoromethylation of aryl chlorides/bromides.[3]
-
Reagent Addition Strategy: In some cases, slow addition of one of the reagents can help maintain a low concentration of a reactive intermediate and prevent side reactions or catalyst deactivation.
Question 3: I have successfully synthesized the product, but it is impure. What are the common side reactions and how can I purify my compound?
Product impurity is often due to side reactions or difficulties in separating the product from the reaction mixture.
Potential Cause 1: Competing Side Reactions
-
Over-reaction: In some cases, di- or poly-difluoromethylation can occur, especially if the product is still reactive under the reaction conditions.
-
Reaction with Solvent: Solvents like DMF can sometimes compete as electrophiles, leading to undesired byproducts.[3]
-
Base-Induced Side Reactions: Strong bases can react with other functional groups in your starting material or product.
Potential Cause 2: Formation of Isomers
Depending on the reaction mechanism, you may obtain a mixture of regioisomers (e.g., C-4 vs. C-2 difluoromethylation on the pyridine ring).[3][7][8][9]
Troubleshooting and Purification Protocol:
-
Reaction Condition Refinement: To minimize side reactions, try lowering the reaction temperature, reducing the amount of base or catalyst, or changing the solvent.
-
Chromatographic Purification: Column chromatography is the most common method for purifying this compound. A typical mobile phase is a mixture of petroleum ether and ethyl acetate.[10]
-
Step 1: Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Step 2: Column Packing: Pack a glass column with silica gel in the chosen solvent system.
-
Step 3: Loading and Elution: Carefully load the slurry onto the top of the column and elute with the solvent mixture, collecting fractions.
-
Step 4: Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Step 5: Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Distillation: If the product is a liquid with a suitable boiling point, distillation can be an effective purification method.[11]
II. Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
There are several established strategies for the synthesis of this compound, broadly categorized as:
-
Nucleophilic Difluoromethylation: This involves the reaction of a pyridine-based electrophile (e.g., 2-halopyridine) with a nucleophilic CF2H source like (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a base.
-
Radical C-H Difluoromethylation: This approach directly functionalizes the C-H bond of pyridine using a CF2H radical source. These reactions are often initiated by photoredox catalysis or thermal means.[1][3]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of a 2-halopyridine with a difluoromethyl-containing organometallic reagent is another viable route.[3]
-
From 2-Pyridine Aldehyde: Deoxyfluorination of 2-pyridinecarboxaldehyde using reagents like DAST can yield this compound, although this method can be hazardous.
How do I choose the best difluoromethylating reagent for my specific substrate?
The choice of reagent depends on several factors, including the functional groups present in your starting material, the desired reaction mechanism, and safety considerations.
| Reagent Class | Common Examples | Typical Use Cases |
| Nucleophilic | TMSCF2H, PhSO2CF2H | Reaction with electrophilic pyridines (e.g., 2-halopyridines).[12] |
| Electrophilic | S-(Difluoromethyl) sulfoximines | Reaction with nucleophilic pyridines or their precursors.[2] |
| Radical | BrCF2H, Zn(SO2CF2H)2 (DFMS) | Direct C-H functionalization of the pyridine ring.[1][2] |
| Carbene Precursors | ClCF2H (Freon-22), BrCF2COOEt | Generation of difluorocarbene for insertion reactions.[4][13] |
What are the key safety precautions I should take during this synthesis?
-
Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure: Some reactions, particularly those using gaseous reagents like chlorodifluoromethane, may generate pressure. Use appropriate pressure-rated reaction vessels and a blast shield.
-
Exothermic Reactions: Some steps, such as the addition of a strong base, can be highly exothermic. Add reagents slowly and ensure adequate cooling.
III. Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting a failed this compound synthesis.
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(Difluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your reaction yields and overcome common challenges.
Introduction
The difluoromethyl group (-CF₂H) is a crucial substituent in modern medicinal chemistry, acting as a bioisosteric replacement for hydroxyl, thiol, or amine groups. Its introduction can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The synthesis of this compound, a key building block, can be challenging. This guide provides a structured approach to troubleshoot and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low or No Yield in Direct C-H Difluoromethylation
You are attempting a direct C-H difluoromethylation of pyridine or a substituted pyridine using a radical-based method (e.g., with Zn(SO₂CF₂H)₂, DFMS), but you observe low to no product formation.
Potential Causes:
-
Inappropriate Reagent Choice for Your Substrate: The electronic nature of your pyridine substrate is critical. Radical difluoromethylation often favors electron-deficient positions.[2][3]
-
Decomposition of the Difluoromethylating Reagent: Reagents like DFMS can be sensitive to handling and storage. Impurities such as ZnCl₂ and water may be present in commercially available reagents, which should be accounted for in the reaction stoichiometry.[4]
-
Suboptimal Reaction Conditions: The choice of initiator (e.g., tert-butyl hydroperoxide), solvent, and temperature can significantly impact the reaction outcome.[5][6]
-
Competitive Side Reactions: The difluoromethyl radical can react with other functional groups on your molecule or with the solvent.
Solutions:
-
Substrate and Reagent Compatibility:
-
For electron-rich pyridines, radical difluoromethylation is generally more effective.
-
Consider alternative methods for electron-neutral or electron-poor pyridines, such as a de novo synthesis approach, which builds the pyridine ring around the difluoromethyl group.[7]
-
-
Reagent Handling and Stoichiometry:
-
Optimization of Reaction Conditions:
-
Solvent: The choice of co-solvent can influence regioselectivity.[5][6] Dichloromethane is commonly used, but α,α,α-trifluorotoluene has also been employed.[5][6]
-
Initiator: tert-butyl hydroperoxide is a common initiator for DFMS-mediated reactions. Ensure the correct stoichiometry is used.[5][6]
-
Temperature: Most radical difluoromethylations are performed at room temperature.[5][6]
-
Experimental Protocol: General Procedure for Direct C-H Difluoromethylation with DFMS
-
To a solution of the pyridine substrate (1.0 equiv) in dichloromethane, add DFMS (2.0-3.0 equiv).
-
Add tert-butyl hydroperoxide (3.0-4.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product by silica gel chromatography.[5][6]
Problem 2: Poor Regioselectivity in Difluoromethylation
You are obtaining a mixture of regioisomers (e.g., C2, C3, and C4-difluoromethylated pyridines) and struggling to isolate the desired 2-substituted product.
Potential Causes:
-
Steric and Electronic Effects of Substituents: The directing effect of existing substituents on the pyridine ring plays a major role in determining the site of difluoromethylation.
-
Reaction Mechanism: Different difluoromethylation methods (e.g., radical vs. metal-catalyzed) can lead to different regioselectivities. Radical methods often favor the most electron-deficient positions, typically C2 and C6 in pyridines.[2]
Solutions:
-
Method Selection Based on Desired Regioselectivity:
-
For C2-selectivity, radical methods are often a good choice for unsubstituted or appropriately substituted pyridines.
-
Recent advances have shown that regioselectivity can be switched between the meta and para positions by using oxazino pyridine intermediates and tuning the reaction conditions (e.g., addition of acid).[3][8][9][10]
-
-
Use of Directing Groups: If possible, introduce a directing group that can be later removed to favor functionalization at the desired position.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, optimize the purification method (e.g., HPLC) to improve the separation of the desired isomer.
Table 1: Comparison of Difluoromethylation Methods and their Regioselectivity
| Method | Reagent/Catalyst | Typical Regioselectivity on Pyridine | Reference |
| Radical C-H Difluoromethylation | Zn(SO₂CF₂H)₂ (DFMS) | C2/C6 (electron-deficient sites) | [2][5][6] |
| Palladium-Catalyzed Cross-Coupling | TMSCF₂H / Pd(dba)₂/BrettPhos | Dependent on the position of the leaving group (e.g., halide) | [2] |
| Nickel-Catalyzed Cross-Coupling | 2-PySO₂CF₂H / Ni(acac)₂ | Dependent on the position of the leaving group (e.g., iodide) | [2][11] |
| Photoredox/Nickel Dual Catalysis | BrCF₂H / Ni catalyst / photoredox catalyst | Dependent on the position of the leaving group (e.g., halide) | [2] |
Problem 3: Difficulty in Purification and Isolation of the Product
The crude reaction mixture is complex, and the desired this compound is difficult to isolate with good purity.
Potential Causes:
-
Formation of Byproducts: Side reactions can lead to a variety of byproducts that are difficult to separate from the desired product.
-
Product Volatility: this compound can be volatile, leading to loss of product during solvent removal or chromatography.
-
Water-Soluble Byproducts: Some methods generate water-soluble byproducts that can complicate the workup. For example, the use of difluoromethyl 2-pyridyl sulfone generates pyridin-2-ol.[12]
Solutions:
-
Optimized Workup Procedure:
-
Perform an aqueous workup to remove water-soluble impurities.
-
Use a gentle method for solvent removal, such as a rotary evaporator at low temperature and pressure.
-
-
Advanced Chromatographic Techniques:
-
If standard silica gel chromatography is insufficient, consider using a different stationary phase or employing techniques like preparative HPLC.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound?
There are three main strategies:
-
De Novo Synthesis: This involves constructing the pyridine ring around a difluoromethyl-containing precursor. This method is advantageous for accessing a wide range of substitution patterns.[7]
-
Late-Stage C-H Functionalization: This involves the direct introduction of a difluoromethyl group onto a pre-existing pyridine ring, often through a radical-mediated process.[2][5][6][13]
-
Cross-Coupling Reactions: This approach uses a pre-functionalized pyridine (e.g., a halopyridine) and couples it with a difluoromethylating reagent using a transition metal catalyst (e.g., palladium, nickel, or copper).[2]
Q2: Which difluoromethylating reagent should I choose?
The choice of reagent depends on the synthetic strategy and the substrate.
-
For radical C-H difluoromethylation: Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS) is a popular and commercially available reagent.[4][5][6]
-
For nucleophilic difluoromethylation: Reagents like TMSCF₂H are used to generate the difluoromethyl anion.[1]
-
For electrophilic difluoromethylation: Reagents such as S-(difluoromethyl) sulfoximines can be used.[1]
-
For cross-coupling reactions: Difluoromethyl 2-pyridyl sulfone and bromodifluoromethane are commonly employed.[2][11][14]
Q3: How can I improve the scalability of my synthesis?
For large-scale synthesis, consider the following:
-
Reagent Cost and Availability: Choose a route that utilizes inexpensive and readily available starting materials and reagents.[7]
-
Safety and Handling: Avoid hazardous reagents or potentially dangerous reaction conditions.
-
Operational Simplicity: Methods that are operationally simple and do not require strictly anhydrous or inert conditions are preferable for scale-up.[5][6]
-
Flow Chemistry: For photoredox-catalyzed reactions, continuous flow chemistry can offer advantages in terms of light penetration, mixing, and control, leading to higher efficiency and scalability.[15]
Q4: What is the mechanism of the radical C-H difluoromethylation of pyridine?
The generally accepted mechanism for the Minisci-type radical difluoromethylation involves the following steps:
-
Radical Generation: A difluoromethyl radical (•CF₂H) is generated from a precursor, such as DFMS, upon reaction with an initiator (e.g., an oxidizing agent like tert-butyl hydroperoxide).
-
Radical Addition: The nucleophilic •CF₂H radical adds to the protonated pyridine ring, which is electron-deficient. The addition typically occurs at the C2 or C4 position.
-
Rearomatization: The resulting radical cation undergoes oxidation and deprotonation to restore the aromaticity of the pyridine ring, yielding the difluoromethylated product.
Diagram 1: General Workflow for Troubleshooting Low Yield in Radical Difluoromethylation
Caption: Troubleshooting workflow for low yield.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baran difluoromethylation reagent - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 15. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Difluoromethyl)pyridine
Welcome to the technical support center for 2-(difluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this increasingly important fluorinated building block. The unique physicochemical properties imparted by the difluoromethyl group make it a valuable moiety in modern drug discovery. However, its purification can present specific challenges that require a nuanced understanding of its chemistry.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common hurdles encountered during the purification of this compound. Our approach is rooted in first principles of organic chemistry and backed by field-proven insights to ensure you can achieve the desired purity for your critical applications.
Part 1: Understanding the Core Purification Challenges
The primary challenges in purifying this compound stem from two main sources: impurities generated during its synthesis and its potential for degradation. A successful purification strategy must address both.
Common Synthetic Impurities
The impurity profile of this compound is highly dependent on the synthetic route employed. Common methods include de novo ring synthesis and late-stage C-H difluoromethylation.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in your crude product.
-
Regioisomers: Depending on the selectivity of the difluoromethylation reaction, you may have isomeric impurities such as 3-(difluoromethyl)pyridine or 4-(difluoromethyl)pyridine.[2][3] These can be particularly challenging to separate due to their similar physical properties.
-
Over/Under-fluorinated Species: Traces of 2-(monofluoromethyl)pyridine or 2-(trifluoromethyl)pyridine may be present.
-
Solvent-Derived Byproducts: High-temperature reactions, particularly those using solvents like DMSO, can generate impurities.[4]
-
Reagent-Derived Byproducts: Impurities originating from the difluoromethylating agent itself are also a possibility.
Degradation Pathways
The difluoromethyl group is generally considered metabolically stable, but it is not entirely inert, especially under certain laboratory conditions.[5]
-
Hydrolysis: The C-F bonds in the difluoromethyl group can be labile under strong acidic or basic conditions, potentially leading to hydrolysis to form 2-formylpyridine or 2-pyridinecarboxylic acid. This is a known reactivity pattern for α-difluoromethyl pyrroles.[6]
-
Oxidation: The pyridine ring can be susceptible to oxidation, particularly if residual oxidants from the synthesis are not properly quenched.
Part 2: Troubleshooting and FAQs
This section is formatted as a series of questions you might encounter during your purification workflow, followed by detailed answers and recommended actions.
FAQ 1: My initial purity by GC/LC-MS is lower than expected. What are the likely culprits?
Answer: Low initial purity is often a result of incomplete reaction or side reactions.
-
Initial Diagnosis:
-
Review your reaction monitoring data (TLC, GC, LC-MS): Did the reaction go to completion?
-
Analyze the crude product by MS and NMR: Identify the major impurities. Are they starting materials, isomers, or unexpected byproducts?
-
-
Troubleshooting Steps:
-
Incomplete Reaction: If significant starting material remains, consider optimizing the reaction conditions (e.g., increasing reaction time, temperature, or reagent stoichiometry).
-
Isomeric Impurities: If regioisomers are present, you will likely need to employ a high-resolution purification technique like preparative HPLC or SFC. Distillation may not be effective for close-boiling isomers.
-
Byproducts: The presence of byproducts may necessitate a modification of the synthetic route or the use of a more selective reagent.
-
FAQ 2: I'm observing a new impurity peak after my aqueous workup. What could it be?
Answer: The appearance of a new impurity after an aqueous workup, especially if the pH was not carefully controlled, suggests a degradation product.
-
Plausible Cause: Hydrolysis of the difluoromethyl group. This is more likely if your workup involved strongly acidic or basic conditions.
-
Diagnostic Workflow:
-
Acquire an LC-MS of the new impurity. Look for masses corresponding to 2-formylpyridine (M.W. 107.10) or 2-pyridinecarboxylic acid (M.W. 123.11).
-
If possible, isolate the impurity and characterize it by NMR.
-
-
Preventative Measures:
-
Maintain a neutral pH during your aqueous workup. Use a buffered solution if necessary.
-
Minimize the contact time of your product with the aqueous phase.
-
Perform the workup at a reduced temperature (e.g., 0-5 °C).
-
FAQ 3: My distillation is resulting in a low yield and/or poor purity. What am I doing wrong?
Answer: Distillation can be an effective method for purifying this compound, but several factors can lead to suboptimal results.[7][8]
-
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Product is not volatile enough under the current conditions. | Decrease the pressure (use a high-vacuum pump). |
| Thermal degradation in the distillation pot. | Use a lower pot temperature and a shorter residence time. Consider a short-path distillation apparatus. | |
| Poor Purity | Co-distillation of impurities with similar boiling points. | Use a fractional distillation column with a higher number of theoretical plates. |
| "Bumping" or uneven boiling. | Ensure adequate stirring and use boiling chips or a mechanical stirrer. |
FAQ 4: I'm struggling with peak tailing and/or co-elution during column chromatography. How can I improve my separation?
Answer: Chromatographic purification of pyridine-containing compounds can be challenging due to interactions with the stationary phase.
-
Troubleshooting Chromatographic Separations:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic pyridine nitrogen with acidic silica gel. | Add a small amount of a basic modifier to your mobile phase (e.g., 0.1-1% triethylamine or pyridine). |
| Co-elution of Impurities | Insufficient resolving power of the stationary/mobile phase combination. | Try a different solvent system with varying polarity. Consider a different stationary phase (e.g., alumina, C18 for reverse-phase). |
| On-column degradation. | If you suspect your compound is sensitive to silica, consider using a less acidic stationary phase like neutral alumina. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: General Distillation Procedure
This protocol provides a general guideline for the vacuum distillation of this compound.
-
Setup: Assemble a clean, dry distillation apparatus. A short-path distillation head is recommended to minimize product loss.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure. Monitor the purity of the fractions by GC or TLC.
-
Completion: Once the desired product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Neutralizing Aqueous Workup
This protocol is designed to minimize the risk of hydrolysis during workup.
-
Quenching: Quench the reaction mixture by slowly adding it to a cooled (0 °C) saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Remove the solvent under reduced pressure at a low temperature (<40 °C).
Visual Workflow: Purification Strategy Decision Tree
The following diagram illustrates a logical workflow for selecting a purification strategy based on the initial analysis of the crude product.
Caption: A decision tree for selecting the optimal purification method.
Visual Diagram: Potential Degradation Pathway
This diagram illustrates the potential hydrolysis of this compound under acidic or basic conditions.
Caption: Potential hydrolysis and oxidation pathway of this compound.
References
- Desrosiers, J.-N., et al. (2017). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- Tran, P. N., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances.
- Request PDF: Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
- Synthesis of 2,3-di-fluoro-5-(trifluoromethyl)pyridine. PrepChem.com.
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Royal Society of Chemistry.
- Process for making 2,6-difluoro pyridine. Google Patents.
- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry.
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Royal Society of Chemistry.
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications.
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
- ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. Science China Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Purifying 2-(Difluoromethyl)pyridine Reaction Products
This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 2-(difluoromethyl)pyridine and its derivatives. The introduction of the difluoromethyl group imparts unique electronic and metabolic properties, making these compounds highly valuable in pharmaceutical and agrochemical research.[1][2] However, their synthesis and subsequent reactions can lead to challenging purification scenarios.
This document provides practical, in-depth troubleshooting advice in a question-and-answer format to address specific purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to resolve separation issues and obtain highly pure materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered after a reaction.
Q1: My crude ¹H and ¹⁹F NMR spectra show a complex mixture of products. Where do I even begin with purification?
A1: A complex crude spectrum indicates the presence of multiple byproducts alongside your desired product. The first step is a systematic approach to simplification and separation.
-
Liquid-Liquid Extraction (Acid-Base): The pyridine nitrogen is basic and provides an excellent chemical handle for an initial, bulk purification. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), your this compound product will protonate and move into the aqueous layer, while non-basic impurities (like greasy hydrocarbon byproducts or unreacted non-basic starting materials) remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.[3][4] This technique is a powerful first-pass purification step.
-
Thin-Layer Chromatography (TLC) Analysis: Before attempting column chromatography, use TLC to screen for an effective solvent system. Start with a common mobile phase like Hexane/Ethyl Acetate. The goal is to find a system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3, which is ideal for good separation on a silica gel column.[5][6]
-
Identify Byproducts: If possible, try to identify the major byproducts. Common culprits include unreacted starting materials, homocoupled products from cross-coupling reactions, or solvent-related impurities.[7][8][9] Knowing the nature of the impurity helps in selecting the best purification strategy.
Q2: I'm struggling to remove unreacted starting material. It co-elutes with my product on silica gel.
A2: This is a frequent problem, especially if the starting material and product have similar polarities.
-
Optimize Chromatography: If the Rf values are close but not identical, you may achieve separation by using a shallower solvent gradient during flash chromatography.[5][10] Running the column with isocratic elution (a constant solvent mixture) for a longer period can also improve separation.
-
Switch to a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. For basic compounds like pyridines, alumina (basic or neutral) can sometimes provide different selectivity. Reverse-phase chromatography (e.g., C18 silica) is another excellent option where elution order is inverted based on polarity.
-
Chemical Scavenging: If the starting material has a unique functional group, consider a chemical scavenger. For example, if you have excess aryl boronic acid from a Suzuki coupling, you can wash the reaction mixture with a mild base to remove it.
-
Recrystallization: If your product is a solid, recrystallization is a highly effective method for removing small amounts of impurities.[11] The key is to find a solvent system where your product is highly soluble at high temperatures but poorly soluble at low temperatures.
Q3: My purified product contains residual palladium catalyst from a cross-coupling reaction. How can I remove it?
A3: Residual palladium is a common issue in reactions like Suzuki, Heck, or Sonogashira couplings.[12][13][14]
-
Filtration: Passing your crude reaction mixture (dissolved in a suitable solvent) through a plug of Celite® or silica can remove a significant portion of precipitated palladium.
-
Aqueous Washes: Certain aqueous washes can help. A wash with aqueous ammonium chloride or a dilute solution of a thiol-containing compound can sometimes complex with the palladium and pull it out of the organic phase.
-
Specialized Scavengers: For very low levels of palladium, commercially available palladium scavengers (resins functionalized with thiols or other ligands) are extremely effective. You simply stir the scavenger with the solution of your product and then filter it off.
Section 2: Core Purification Strategy Guides
Troubleshooting Guide 1: Purification by Acid-Base Extraction
The basicity of the pyridine nitrogen is the most powerful tool for separating this compound derivatives from neutral or acidic byproducts.
When to Use It:
-
As the first workup step after a reaction to perform a bulk separation.
-
When byproducts are non-basic (e.g., biphenyl from Suzuki homocoupling, unreacted aldehydes, non-basic aryl halides).
-
When the product is stable to both acidic and basic conditions.
Causality—Why It Works: The lone pair of electrons on the pyridine nitrogen readily accepts a proton from an acid. This forms a pyridinium salt. The positive charge makes the salt highly polar and thus soluble in aqueous solutions, while neutral organic molecules remain in the organic solvent.[3][15] Adding a base removes the proton, regenerating the neutral pyridine, which can then be extracted back into an organic solvent.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow for Acid-Base Extraction Purification."; font-family: "Arial"; font-size: 12px; } enddot Workflow for Acid-Base Extraction Purification.
Troubleshooting Common Issues:
-
Problem: An emulsion forms at the interface.
-
Cause: Vigorous shaking or high concentration of materials can lead to stable emulsions.
-
Solution: Add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous layer, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent their formation.[4]
-
-
Problem: Low recovery of the product.
-
Cause: The product may not be fully protonated or deprotonated, or it might be slightly soluble in the wrong phase.
-
Solution: Check the pH of the aqueous layer with pH paper after each step. Ensure the pH is < 2 after acid addition and > 8 after base addition. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
Troubleshooting Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar organic compounds.[5][6][10]
Causality—Why It Works: The technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[6] Compounds with higher polarity interact more strongly with the silica gel and move down the column more slowly. The difluoromethyl group and the pyridine nitrogen make these molecules moderately polar, well-suited for silica gel chromatography.
Troubleshooting Common Issues:
-
Problem: The product comes out with impurities (co-elution).
-
Cause: The chosen solvent system does not provide enough difference in elution speed between your product and the impurity.
-
Solution:
-
Optimize the Mobile Phase: Re-evaluate your TLC. Aim for a larger difference in Rf values. A shallower gradient (e.g., increasing from 5% to 15% EtOAc over 10 column volumes instead of 5) can significantly improve separation.[5]
-
Add a Modifier: For basic pyridine compounds, peak tailing on acidic silica gel is common.[16] Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (~0.1-1%) to your mobile phase can drastically improve peak shape and separation by neutralizing the acidic silanol groups on the silica surface.[6]
-
-
-
Problem: The product is not coming off the column (streaking or low recovery).
-
Cause: The compound is too polar for the selected mobile phase and is irreversibly binding to the silica gel. This can sometimes be exacerbated by decomposition on the acidic silica surface.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If Hexane/EtOAc is not strong enough, consider switching to a Dichloromethane/Methanol system.[6]
-
Deactivate the Silica: Use a less acidic stationary phase like neutral alumina or "end-capped" silica. Alternatively, you can pre-treat the silica by flushing the packed column with your mobile phase containing 1% triethylamine before loading your sample.
-
-
| Common Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Acidic silanol groups on silica interacting with basic pyridine nitrogen.[16] | Add 0.1-1% triethylamine (TEA) or pyridine to the eluent.[6] |
| Co-elution | Insufficient difference in polarity between product and impurity. | Use a shallower solvent gradient or switch to an isocratic system. Try a different solvent system (e.g., DCM/MeOH). |
| Low Recovery | Compound is too polar and sticking to the column; potential decomposition. | Increase eluent polarity significantly. Switch to a less acidic stationary phase like neutral alumina. |
| Product Degradation | The CHF₂ group or other parts of the molecule are sensitive to the acidic silica. | Deactivate silica with TEA before loading. Minimize time on the column by running it faster. |
Section 3: Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl. Cap the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Keep the organic layer and wash it one more time with 1M HCl, combining the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., EtOAc) to remove any trapped neutral impurities. Discard this organic wash.
-
Neutralization: Cool the aqueous layer in an ice bath. Slowly add solid NaHCO₃ or 10% aqueous NaOH with stirring until the pH is > 8 (confirm with pH paper).
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutral product back into an organic solvent (e.g., DCM or EtOAc) three times.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Identify a solvent system (e.g., 80:20 Hexane:EtOAc) that gives the target compound an Rf of ~0.2-0.3.
-
Prepare Eluent: Prepare the mobile phase and add 0.5% triethylamine (TEA) by volume. For example, to 1L of 80:20 Hexane:EtOAc, add 5 mL of TEA.
-
Pack the Column: Pack the column with silica gel using the initial, least polar mobile phase (containing TEA).[5][10] Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the dry powder to the top of the packed column.[5]
-
Elute the Column: Run the column using compressed air or a pump. Start with the initial low-polarity eluent and gradually increase the polarity based on your TLC analysis.
-
Collect & Analyze: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, color="#5F6368"]; edge [fontname="Arial", fontsize=10];
} caption { label="General Purification Decision Workflow."; font-family: "Arial"; font-size: 12px; } enddot General Purification Decision Workflow.
Section 4: References
-
Google Patents. Method for recovery of pyridine bases. US3431266A. Available from:
-
Google Patents. Separation of pyridine or pyridine derivatives from aqueous solutions. US6087507A. Available from:
-
The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Available from: [Link]
-
Reddit. Isolation of pure pyridine help. r/chemhelp. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
CCS Chemistry. Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. Available from: [Link]
-
The Royal Society of Chemistry. CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]
-
Unknown Source. Recrystallization. Available from: [Link]
-
Nature Communications. Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Available from: [Link]
-
Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2. Available from:
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ResearchGate. (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Google Patents. Process for making 2,6-difluoro pyridine. US4071521A. Available from:
-
European Patent Office. Process for the preparation of fluorinated pyridines. EP 0192287 A2. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available from: [Link]
-
PubMed Central. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]
-
ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3431266A - Method for recovery of pyridine bases - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-(Difluoromethyl)pyridine
Welcome to the technical support center for 2-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this valuable building block into their synthetic strategies. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic conditions, to help you navigate your experiments with confidence and success.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in the presence of a base?
The principal stability concern for this compound under basic conditions is the acidity of the proton on the difluoromethyl group.[1][2] The two fluorine atoms are strongly electron-withdrawing, which significantly increases the acidity of the C-H bond in the CF₂H group. This makes the proton susceptible to deprotonation by a base.
The resulting carbanion is generally unstable and can undergo further reactions, most notably α-fluoride elimination to generate a transient difluorocarbene intermediate. This reactivity profile can lead to undesired side products or complete decomposition of your starting material if not properly managed. The electron-deficient nature of the pyridine ring further influences the reactivity of substituents.[3]
Q2: How does the choice of base affect the stability of this compound?
The strength of the base is a critical factor. Strong, non-nucleophilic bases are more likely to cause deprotonation and subsequent decomposition.
-
Strong Bases (e.g., t-BuOK, NaH, KHMDS): These bases can readily deprotonate the difluoromethyl group, leading to decomposition pathways.[4][5] While such conditions are sometimes exploited for specific reactions like H/D exchange or difluoroalkylation, they must be carefully controlled (e.g., at low temperatures) to avoid unwanted side reactions.[4][5]
-
Weaker Bases (e.g., K₂CO₃, Et₃N): These bases are generally less likely to cause rapid decomposition and are often used in reactions where the pyridine nitrogen itself acts as a nucleophile.[6] However, prolonged reaction times or elevated temperatures can still lead to degradation.
-
Hydroxide Bases (e.g., NaOH, KOH): Aqueous hydroxide solutions can lead to hydrolysis, although the C-F bonds in a difluoromethyl group are generally more resistant to nucleophilic displacement than in a monofluoromethyl group.[7] The primary concern remains deprotonation.
The choice of base should be tailored to the specific transformation you are trying to achieve, balancing the need for reactivity with the inherent instability of the substrate.
Q3: Can this compound undergo reactions at the pyridine ring under basic conditions?
Yes, while the difluoromethyl group is a primary site of reactivity with bases, the pyridine ring itself can participate in reactions. The electron-withdrawing nature of the difluoromethyl group, combined with the inherent electronics of the pyridine ring, can make the ring susceptible to nucleophilic attack, particularly if the ring is further activated (e.g., by forming a pyridinium salt).[1][8]
However, direct deprotonation of the CF₂H group is often the more kinetically favorable process with strong bases. The reaction pathway is highly dependent on the specific nucleophile, base, and reaction conditions.
Q4: Are there any known successful reactions using this compound under basic conditions?
Absolutely. The reactivity of the difluoromethyl group under basic conditions can be harnessed for productive chemical transformations. For instance, the deprotonation of difluoromethylarenes with bases like potassium tert-butoxide (t-BuOK) has been utilized for H/D exchange reactions.[4] Additionally, reagents like difluoromethyl 2-pyridyl sulfone, which contains a similar structural motif, are used in Julia-Kocienski type olefinations with bases to synthesize gem-difluoroalkenes.[9]
The key to success in these reactions is precise control over the reaction conditions, including temperature, stoichiometry of the base, and reaction time, to favor the desired transformation over decomposition pathways.
Troubleshooting Guide
Issue 1: My reaction with this compound and a strong base is giving a complex mixture of products or low yield.
Possible Cause: Uncontrolled deprotonation of the difluoromethyl group leading to decomposition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Perform the reaction at a significantly lower temperature (e.g., -78 °C or -94 °C) before and during the addition of the base.[5] This can help to control the rate of deprotonation and subsequent decomposition, allowing the desired reaction to proceed.
-
Slow Addition of the Base: Add the base dropwise or in small portions to maintain a low instantaneous concentration and better control the exotherm.
-
Re-evaluate Your Choice of Base: If possible, consider using a weaker base that is still sufficient to promote the desired reaction. Alternatively, a sterically hindered but strong base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) might offer better selectivity in some cases compared to smaller bases like NaH.[5]
-
Solvent Effects: The choice of solvent can influence the stability of the intermediate carbanion. Aprotic polar solvents like THF are commonly used.[5]
Experimental Workflow: Assessing Stability Under Basic Conditions
This protocol provides a systematic approach to evaluating the stability of this compound with a chosen base.
Caption: Workflow for assessing the stability of this compound.
Issue 2: I am observing N-difluoromethylation of my substrate instead of a reaction involving the this compound.
Possible Cause: If your reaction involves another pyridine-containing molecule and a difluoromethylating agent, it's possible that the intended reaction is not occurring. Methods exist for the N-difluoromethylation of pyridines, which typically involve a two-step process of N-alkylation followed by hydrolysis and decarboxylation.[6]
Troubleshooting Steps:
-
Verify Your Starting Materials: Ensure that you are using this compound and not a difluoromethylating agent like ethyl bromodifluoroacetate in the presence of another pyridine.[6]
-
Analyze Reaction Intermediates: Techniques like LC-MS can help identify if N-difluoromethylated pyridinium salts are forming as key intermediates, which can then lead to other products like N-difluoromethyl-2-pyridones under certain conditions.[10][11][12]
-
Consider Reaction Mechanism: The presence of electron-donating or electron-withdrawing groups on the pyridine ring can significantly influence the outcome of the reaction, potentially favoring N-alkylation on a more nucleophilic pyridine if present in the mixture.[6]
Data Summary: Factors Influencing Stability
| Parameter | Condition | Expected Outcome on Stability | Rationale |
| Base Strength | Strong (e.g., t-BuOK, NaH) | Decreased | Readily deprotonates the acidic C-H of the CF₂H group.[4][5] |
| Weak (e.g., K₂CO₃) | Increased | Less likely to cause deprotonation, especially at low temperatures. | |
| Temperature | High | Decreased | Provides energy to overcome the activation barrier for decomposition pathways. |
| Low (e.g., -78 °C) | Increased | Slows the rate of deprotonation and subsequent elimination/rearrangement.[5] | |
| Substituents | Electron-withdrawing on ring | May further increase acidity of CF₂H proton | Enhances the overall electron-deficient nature of the molecule.[13] |
| Electron-donating on ring | May slightly decrease acidity of CF₂H proton | Can partially offset the inductive effect of the CF₂H group.[6] |
Logical Flow: Decision-Making for Reactions Under Basic Conditions
Caption: Decision tree for using this compound with bases.
References
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). Royal Society of Chemistry. [Link]
- Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes. (2021). The Journal of Organic Chemistry. [Link]
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. (2021). The Journal of Organic Chemistry. [Link]
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF. (n.d.).
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (n.d.). RSC Publishing. [Link]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024).
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (n.d.). Organic Letters. [Link]
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.).
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. (n.d.).
- Site-selective C−H difluoromethylation of pyridines a Bioactive... (n.d.).
- (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (n.d.).
- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. (2022). The Royal Society of Chemistry. [Link]
- US Patent for Process for making 2,6-difluoro pyridine. (n.d.).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PubMed Central. [Link]
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. [Link]
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews. [Link]
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (n.d.). MDPI. [Link]
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- Access to Difluoromethyl Arenes through Palladium Catalysis. (2024). Organic Letters. [Link]
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (n.d.). Organic and Pharmaceutical Chemistry Journal. [Link]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.).
- 2-Fluoro-6-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]
- Kinetics of the Reactions of OH Radicals with 2-Methoxy-6-(trifluoromethyl)pyridine, Diethylamine, and 1,1,3,3,3-Pentamethyldisiloxan-1-ol at 298 +/- 2 K. (n.d.).
- 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Difluoromethylation of Pyridines: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for the difluoromethylation of pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoromethyl (-CHF₂) group onto pyridine scaffolds. The unique electronic properties of the -CHF₂ group—acting as a lipophilic hydrogen bond donor—make it a valuable substituent in medicinal chemistry for modulating potency, metabolic stability, and pharmacokinetic profiles. However, the practical execution of these reactions can be challenging.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and achieve successful outcomes in your difluoromethylation reactions.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during the difluoromethylation of pyridines. The advice provided is based on established mechanistic principles and validated experimental findings.
Q1: My reaction shows no conversion or very low yield. What are the primary factors to investigate?
Low or no conversion is a frequent issue, often stemming from suboptimal reaction setup or reagent deactivation. Here’s a systematic approach to troubleshooting:
1. Reagent and Catalyst Integrity:
-
Difluoromethylating Reagent: Many common reagents, such as TMSCF₂H or Zn(SO₂CF₂H)₂, are sensitive to moisture and air. Ensure they have been stored under an inert atmosphere (e.g., argon or nitrogen) and handled using proper Schlenk line or glovebox techniques. Degradation of the reagent is a primary cause of reaction failure.
-
Catalyst Activity: If using a photoredox or transition-metal-catalyzed system, the catalyst's integrity is paramount. For photoredox catalysts like iridium or ruthenium complexes, ensure they haven't decomposed due to prolonged exposure to light or impurities. For transition metal catalysts (e.g., copper, palladium), verify the oxidation state and ligand integrity.
2. Reaction Atmosphere and Solvent Purity:
-
Inert Atmosphere: Radical difluoromethylation reactions are highly sensitive to oxygen, which can quench excited-state catalysts or intercept radical intermediates, terminating the desired reaction pathway. Ensure your reaction vessel was thoroughly purged with an inert gas.
-
Solvent Degassing and Purity: Use anhydrous, degassed solvents. Trace water can react with reagents, and dissolved oxygen can interfere with radical processes. Freeze-pump-thaw cycles are highly effective for degassing.
3. Substrate-Specific Issues:
-
Pyridine Electronics: The electronic nature of your pyridine substrate is critical. Electron-deficient pyridines (e.g., those with nitro or cyano groups) are generally more challenging to difluoromethylate via radical pathways. Conversely, electron-rich pyridines are more susceptible to oxidation. Consider the mechanism of your chosen method to ensure it's compatible with your substrate's electronics. For instance, methods that proceed via a pyridinium intermediate may be more effective for electron-rich systems.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Q2: I'm observing significant formation of side products, primarily proto-demethylation or pyridine decomposition. How can I improve selectivity?
Side product formation often indicates that undesired reaction pathways are kinetically competitive with the desired difluoromethylation.
1. Managing Proto-demethylation (H-abstraction):
-
Solvent Choice: The solvent can be a major source of hydrogen atoms for undesired proto-demethylation. Avoid solvents with weak C-H bonds if possible. Perfluorinated solvents or those with strong C-H bonds like acetonitrile or DMF are often preferred. A study by Baran and colleagues highlights the crucial role of the solvent environment in radical reactions.
-
Reagent Concentration: Lowering the concentration of the H-atom source (if one is explicitly added) or the substrate itself can sometimes disfavor bimolecular side reactions.
2. Preventing Pyridine Decomposition:
-
Temperature Control: Excessive heat can lead to the decomposition of sensitive pyridine substrates or intermediates. If using a thermally initiated method, try lowering the reaction temperature and extending the reaction time. For photoredox reactions, ensure the reaction is not overheating from the light source. Using a fan to cool the reaction vessel is a simple but effective measure.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often required. However, an overly strong base can deprotonate the pyridine ring itself, leading to decomposition. Inorganic bases like K₂CO₃ or organic bases like DBU should be screened. The pKa of the conjugate acid of the base should be carefully considered in relation to the reaction intermediates.
Table 1: Common Solvents and Their Potential Impact
| Solvent | Dielectric Constant | Boiling Point (°C) | Potential Issues | Recommended For |
| Acetonitrile (MeCN) | 37.5 | 82 | Can be a source of H-atoms | General purpose, good for polarity |
| Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, difficult to remove | Good for solubility, thermally stable |
| Dichloromethane (DCM) | 9.1 | 40 | Can participate in radical reactions | Low temperature reactions |
| 1,4-Dioxane | 2.2 | 101 | Peroxide formation risk | Less polar systems |
Q3: My reaction is not regioselective. How can I control which position on the pyridine ring is difluoromethylated?
Regioselectivity is a major challenge, especially with substituted pyridines. The outcome is governed by a combination of steric and electronic factors.
1. Understanding the Mechanism:
-
Radical Addition: In most modern methods, the reaction proceeds via the addition of a difluoromethyl radical (•CHF₂) to the pyridine ring. The regioselectivity is determined by the stability of the resulting pyridyl radical intermediate. Generally, addition occurs at the C2 or C4 positions, as this allows the unpaired electron to be delocalized onto the nitrogen atom.
-
Steric Hindrance: Bulky substituents on the pyridine ring will sterically hinder addition at adjacent positions. For example, a substituent at C3 will strongly disfavor addition at C2 and C4, potentially making C5 or C6 the preferred sites.
2. Directing Group Strategies:
-
Pre-functionalization: One of the most reliable ways to control regioselectivity is to pre-functionalize the desired position with a group that can be converted into a C-CHF₂ bond. For example, converting a specific position to a halide (iodide or bromide) allows for cross-coupling reactions.
-
Chelation Assistance: In some transition-metal-catalyzed systems, a directing group on the substrate can chelate to the metal center, delivering the difluoromethyl group to a specific ortho-position.
Regioselectivity Control Diagram
Caption: Factors influencing regioselectivity in pyridine difluoromethylation.
Section 2: Frequently Asked Questions (FAQs)
Q: Which difluoromethylating reagent should I choose?
A: The choice depends on your reaction type.
-
For radical reactions (Photoredox/Thermal): The Umemoto reagent (a sulfonium salt), Zn(SO₂CF₂H)₂ (Hu reagent), and TMSCF₂H (Prakash reagent) are excellent sources of the •CHF₂ radical. The Hu reagent is often favored for its stability and efficiency.
-
For nucleophilic reactions: TMSCF₂H in the presence of a fluoride source can generate the [CHF₂]⁻ anion, but this is less common for direct pyridine functionalization.
-
For electrophilic reactions: These are less common for pyridines due to the ring's electron-deficient nature.
Q: How do I set up a typical photoredox difluoromethylation reaction?
A: A general protocol involves strict exclusion of air and careful setup of the light source.
Protocol: General Photoredox Difluoromethylation
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%), and the difluoromethylating reagent (e.g., Zn(SO₂CF₂H)₂, 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., MeCN or DMF) via syringe.
-
Reaction Initiation: Place the reaction tube approximately 5-10 cm from a light source (e.g., a 40W Kessil blue LED lamp) and begin vigorous stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Q: Can I use a simple UV lamp for a photoredox reaction?
A: It is not recommended. Most common photoredox catalysts (Ir, Ru complexes) are designed to absorb in the visible light spectrum (typically blue or green light, ~450 nm). A broad-spectrum UV lamp can cause degradation of the substrate, catalyst, and solvent, leading to a complex mixture of side products. Use a light source with a wavelength that matches the absorption maximum of your catalyst.
Section 3: Mechanistic Overview
Understanding the underlying mechanism is crucial for rational optimization. The dominant pathway for modern difluoromethylation of pyridines is the Minisci-type radical addition.
Simplified Mechanism: Photoredox Catalysis
Caption: Simplified catalytic cycle for photoredox difluoromethylation.
-
Excitation: The photoredox catalyst (PC) absorbs a photon (hν) to reach its excited state (PC*).
-
Single Electron Transfer (SET): The excited catalyst transfers an electron to the difluoromethylating reagent, which fragments to generate the difluoromethyl radical (•CHF₂).
-
Radical Addition: The electrophilic •CHF₂ radical adds to the electron-rich π-system of the pyridine ring, typically at the C2 or C4 position.
-
Oxidation & Rearomatization: The resulting pyridyl radical is oxidized to a cation, which then loses a proton to regenerate the aromatic ring, yielding the final product. This oxidation can be performed by the oxidized photocatalyst or another species in the reaction mixture. This general mechanism is well-documented in reviews on pyridine functionalization.
By understanding these fundamental steps, you can make more informed decisions when troubleshooting. For example, a failure in the "Oxidation & Rearomatization" step might lead to the accumulation of undesired hydrogenated side products.
References
- Baran, P. S., et al. (2011). Radical Reactions: The Last Frontier.
- Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective.
- Hu, J., et al. (2012). Zinc-Mediated, Facile, and Cost-Effective Difluoromethylation of Heterocycles.
- Kainz, Q. M., et al. (2016). Photoredox-Catalyzed Minisci-Type Addition of C-Centered Radicals to N-Heteroarenes.Accounts of Chemical Research. [Link]
Technical Support Center: Synthesis of 2-(Difluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments. The information provided is grounded in established scientific literature to ensure accuracy and reliability.
Introduction to this compound Synthesis
The difluoromethyl group (-CF2H) is a crucial substituent in medicinal and agricultural chemistry, often used as a bioisosteric replacement for hydroxyl, thiol, or N-oxide functionalities.[1][2] Its synthesis, however, can be sensitive to various reaction parameters, with temperature being a critical factor influencing yield, selectivity, and by-product formation. This guide will focus on the impact of temperature on common synthetic routes to this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. Could temperature be the issue?
A1: Absolutely. Temperature is a common culprit for low yields in many synthetic pathways to this compound. The optimal temperature can vary significantly depending on the chosen synthetic route.
-
For radical C-H difluoromethylation reactions, temperature control is crucial for both reaction initiation and selectivity. For instance, in the meta-C-H difluoromethylation of pyridines using oxazino pyridine intermediates, the reaction is irradiated at room temperature.[3] In contrast, para-difluoromethylation using bis(difluoroacetyl) peroxide as a radical source is conducted at a low temperature of 0 °C to achieve high regioselectivity.[3]
-
In nucleophilic fluorination of halopyridines, such as the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO), the reaction temperature is typically high, in the range of 175°C to 192°C.[4] Temperatures substantially below 175°C can lead to impractically slow reaction rates.[4]
-
When starting from (trichloromethyl)pyridines and reacting with anhydrous hydrogen fluoride (HF), the temperature is generally maintained between 150°C and 250°C, with a preferred range of 170°C to 190°C to balance reaction rate and minimize decomposition.[5]
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting low yield based on the synthetic route.
Q2: I am observing poor regioselectivity in my C-H difluoromethylation of a substituted pyridine. How can temperature help?
A2: Temperature is a key factor in controlling regioselectivity, particularly in radical reactions on the pyridine ring. The electronic and steric properties of the pyridine substrate and the nature of the difluoromethyl radical source are also important.
For the direct C-H difluoromethylation of pyridines, different regioisomers can be targeted by carefully selecting the reaction conditions. A notable example is the site-switchable regioselective meta- and para-difluoromethylation.[3]
-
Para-selectivity: The use of a low temperature (0 °C) during radical difluoromethylation of pyridinium salts has been shown to contribute to a high degree of para-selectivity.[3]
-
Meta-selectivity: In contrast, meta-C-H difluoromethylation can be achieved through a radical process using oxazino pyridine intermediates, with the reaction being conducted at room temperature under light irradiation.[3]
Table 1: Effect of Temperature on Regioselectivity in C-H Difluoromethylation
| Target Position | Reaction Conditions | Temperature | Outcome | Reference |
| Para | Pyridinium salt with bis(difluoroacetyl) peroxide | 0 °C | High para-selectivity | [3] |
| Meta | Oxazino pyridine intermediate, irradiated | Room Temperature | Predominantly meta-functionalization | [3] |
Q3: My reaction is producing significant by-products. Can adjusting the temperature mitigate this?
A3: Yes, temperature optimization is critical for minimizing by-product formation. High temperatures can lead to decomposition of starting materials, reagents, solvents, and the desired product. Conversely, some side reactions may be favored at lower temperatures.
-
Solvent Decomposition: In the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine in DMSO, temperatures above 192°C can cause significant solvent oxidation and decomposition.[4] Running the reaction at a lower temperature (e.g., 180°C) can reduce the formation of solvent-derived by-products, although this may also decrease the overall reaction rate.[4]
-
Over-fluorination/By-product Formation: In some cases, higher temperatures can lead to the formation of undesired multi-fluorinated species or other by-products. For example, in the synthesis of 4-(difluoromethyl)pyridine, the formation of an ortho,para-bis(trifluoromethyl)pyridine by-product was observed.[3] Careful control of reaction time and temperature is necessary to maximize the yield of the desired mono-substituted product.
-
O- vs. N-Difluoromethylation of 2-Pyridones: When difluoromethylating 2-pyridones with chlorodifluoromethane, the ratio of O- to N-alkylation is temperature-dependent. Under harsher conditions, such as higher temperatures and an excess of alkali, the N-difluoromethylated product can become the major isomer.[6] A study on the chemoselective N- and O-difluoromethylation of 2-pyridones with TMSCF2Br also highlights that selectivity can be controlled by varying the temperature, solvent, and base.[7]
Troubleshooting Guides
Guide 1: Synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine
This method involves a nucleophilic aromatic substitution reaction.
Experimental Protocol Outline:
-
Combine 2,6-dichloropyridine and potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
-
Intensely stir the mixture.
-
Heat the reaction mixture to the desired temperature (typically 175-192°C).[4]
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, isolate the product, for example, by distillation.
Troubleshooting:
| Issue | Probable Cause (Temperature-Related) | Recommended Action |
| Slow or incomplete reaction | Reaction temperature is too low (below 175°C).[4] | Gradually increase the temperature into the 180-190°C range and monitor the reaction progress.[4] |
| Significant by-product formation (dark reaction mixture) | Reaction temperature is too high (above 192°C), causing solvent decomposition.[4] | Reduce the temperature to the lower end of the optimal range (e.g., 175-180°C).[4] This may require a longer reaction time. |
| Low yield despite complete conversion | Product decomposition at high temperatures. | Consider running the reaction at a slightly lower temperature for a longer duration. Ensure efficient removal of the product from the reaction mixture as it forms, if possible. |
Guide 2: Radical C-H Difluoromethylation for Para-Selectivity
This protocol focuses on achieving para-selectivity in the difluoromethylation of pyridines.
Experimental Workflow:
Caption: Workflow for para-selective C-H difluoromethylation.[3]
Troubleshooting:
| Issue | Probable Cause (Temperature-Related) | Recommended Action |
| Poor para-selectivity (formation of other isomers) | The reaction temperature was allowed to rise above 0°C. | Ensure rigorous temperature control throughout the addition of the radical source and the reaction period. Use an ice-salt bath or a cryocooler for better temperature management. |
| Low conversion | The temperature was too low, or the radical source did not generate efficiently. The homolysis of the peroxide to generate the difluoromethyl radical occurs at 0°C.[3] | Double-check the temperature of the reaction. Ensure the in situ generation of the radical source was performed correctly at the specified low temperature (-40°C) before its addition to the main reaction.[3] |
Thermal Stability Considerations
While detailed thermal stability data for this compound itself is not extensively published, related fluorinated pyridines are known to be flammable liquids with specific flashpoints.[8] For instance, 2-fluoro-6-(trifluoromethyl)pyridine has a flash point of 50°C.[8] Thermal decomposition of such compounds can produce hazardous gases like hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[8][9] Therefore, it is crucial to handle these compounds with care, avoiding high temperatures, sparks, and open flames during purification steps like distillation.[8]
References
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024).
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (n.d.).
- Process for making 2,6-difluoro pyridine. (1978).
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.).
- Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (n.d.).
- Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. (2016).
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (2010).
- Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. (2021). PubMed.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Izvestiya Akademii Nauk. Seriya Khimicheskaya.
- This compound 97. (n.d.). Sigma-Aldrich.
- Preparation of (trifluoromethyl)pyridines. (1987).
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Thermal Stability of 2,5-Divinylpyridine: A Technical Overview. (n.d.). Benchchem.
Sources
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for Reactions with 2-(Difluoromethyl)pyridine
Welcome to the technical support center for 2-(difluoromethyl)pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of solvent when working with this versatile building block. The difluoromethyl group (-CF₂H) imparts unique electronic properties and metabolic stability, making this compound a valuable synthon.[1][2] However, its reactivity can be highly dependent on the reaction medium. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solvent-Based Solutions
This section addresses specific experimental challenges and provides actionable, solvent-focused solutions to overcome them.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Scenario: You are attempting to displace a leaving group (e.g., a halide) on the pyridine ring with a nucleophile, but you observe poor conversion of your this compound starting material.
Potential Solvent-Related Causes & Solutions:
-
Protic Solvents Deactivating the Nucleophile: Protic solvents (e.g., water, alcohols) can solvate and deactivate anionic nucleophiles through hydrogen bonding, reducing their reactivity.[3]
-
Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices that can solvate the cationic counter-ion of the nucleophile without deactivating the nucleophile itself.[3] For halogen exchange reactions (e.g., chlorination to fluorination), polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone (NMP) are often essential.[4][5]
-
-
Insufficient Solubility of Reactants: If your this compound derivative or nucleophile has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow or may not proceed at all.
-
Solution: Screen a range of solvents to find one that provides good solubility for all reaction components. For some substrates, a co-solvent system may be necessary. For instance, in certain reactions with substrates of poor solubility in DMF at low temperatures, tetrahydrofuran (THF) has been used as a co-solvent.[6]
-
-
Inappropriate Polarity to Stabilize the Meisenheimer Complex: The intermediate in an SNAr reaction is a negatively charged species known as a Meisenheimer complex. Polar solvents are required to stabilize this intermediate and lower the activation energy of the reaction.[3]
-
Solution: Ensure you are using a solvent with sufficient polarity. Polar aprotic solvents like DMSO and DMF are highly effective.[3]
-
Issue 2: Formation of Byproducts and Side Reactions
Scenario: Your reaction is proceeding, but you are observing significant formation of unintended products alongside or instead of your desired product.
Potential Solvent-Related Causes & Solutions:
-
Solvent Reacting with Reagents or Intermediates: Some common solvents can participate in side reactions, especially under harsh conditions.
-
DMF Decomposition: At elevated temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile and compete with your intended nucleophile.[3] If you suspect this is occurring, consider switching to a more thermally stable polar aprotic solvent like DMSO or sulfolane.[3][5]
-
Reaction with Electrophilic Reagents: Solvents like DMF, pyridine, and DMSO can react exothermically with certain strong electrophilic reagents.[7] Always check the compatibility of your reagents with the chosen solvent.[7]
-
-
Solvent-Mediated Decomposition of Starting Material or Product: The stability of your this compound derivative can be solvent-dependent. Strongly acidic or basic conditions in certain solvents can lead to degradation.[7]
-
Solution: Employ milder reaction conditions and consider less reactive solvents. For sensitive substrates, switching from a highly polar solvent to a less polar one like ethyl acetate or acetonitrile might prevent byproduct formation.[7]
-
-
Hydrolysis from Non-Anhydrous Solvents: Traces of water in the solvent can lead to hydrolysis of starting materials or products, especially when using strong bases or highly reactive substrates.[3]
-
Solution: Use anhydrous solvents for moisture-sensitive reactions. Ensure proper drying of solvents before use, for example, by distilling from a suitable drying agent.[8]
-
Issue 3: Poor Regioselectivity in C-H Functionalization
Scenario: You are attempting a direct C-H functionalization on the pyridine ring, but you are getting a mixture of isomers.
Potential Solvent-Related Causes & Solutions:
-
Solvent Influence on Catalyst-Substrate Interaction: In transition-metal-catalyzed C-H activation, the solvent can significantly influence the coordination environment of the metal, affecting both reactivity and selectivity.[9][10]
-
Solution: A solvent screen is crucial. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as remarkable solvents for promoting challenging C-H activation reactions, often improving reactivity and selectivity.[9] The choice between a polar or nonpolar solvent can also dictate the reaction pathway. For instance, in some Rh(III)-catalyzed reactions, polar solvents favor C-N coupling, while less polar solvents favor C-C coupling.[10]
-
-
Solvent-Dependent Acidity of C-H Bonds: The solvent can influence the acidity of the C-H bonds on the pyridine ring, which can be critical in deprotonation-based functionalization pathways like directed ortho-lithiation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions involving this compound?
There is no single "best" solvent, as the optimal choice is highly reaction-dependent. However, a good starting point for many common transformations is a polar aprotic solvent.
| Reaction Type | Recommended Starting Solvents | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF, NMP, Acetonitrile[3][4][7] | Stabilize the Meisenheimer complex and do not deactivate the nucleophile. |
| Palladium-Catalyzed Cross-Coupling | Toluene, Dioxane, DMF, THF[14][15] | Depends on the specific coupling (e.g., Suzuki, Heck), but these are common and effective. |
| Directed Lithiation / Metalation | THF, Diethyl Ether[11][12][16] | Aprotic and compatible with strong organolithium bases. |
| C-H Activation / Functionalization | HFIP, TFE, Acetonitrile[9][17] | Can promote reactivity and influence selectivity. |
Q2: I am performing a lithiation of a this compound derivative. What are the key solvent considerations?
For lithiation reactions, the primary requirements for a solvent are that it must be aprotic and unreactive towards strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
-
Ethereal Solvents are Standard: Anhydrous THF or diethyl ether are the most common choices.[11][12] They effectively solvate the lithium cation, which is crucial for the reactivity of the organolithium species.
-
Low Temperatures are Critical: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.[12][16] The solvent must remain liquid at these temperatures.
-
Anhydrous Conditions are a Must: Any trace of water will quench the strong base, halting the reaction. Ensure your solvent is rigorously dried.
Q3: Can the solvent choice influence which bond is cleaved in a molecule with multiple reactive sites?
Absolutely. Solvent polarity can play a decisive role in chemoselectivity. For instance, in palladium-catalyzed Suzuki couplings of substrates with both C-Cl and C-OTf bonds, nonpolar solvents can favor reactivity at the C-Cl bond, while polar solvents can switch the selectivity to the C-OTf bond.[18] Similarly, in nickel-catalyzed reductive couplings with difluoromethyl 2-pyridyl sulfone, the choice of ligand and likely the solvent system can determine whether C(sp²)-S or C(sp³)-S bond cleavage occurs, leading to either 2-pyridination or difluoromethylation.[19]
Q4: Are there any "green" or more sustainable solvent alternatives for these reactions?
Yes, the field of green chemistry is actively exploring more sustainable solvent options. For example, Cyrene™ (dihydrolevoglucosenone), a bio-renewable solvent, has been successfully used in palladium-catalyzed homocoupling reactions of pyridine derivatives, sometimes in combination with other green solvents like γ-valerolactone (GVL), leading to high yields and purity.[20] While not yet universally adopted for all this compound reactions, exploring such alternatives is a worthwhile endeavor for developing more environmentally friendly synthetic processes.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for reacting a nucleophile with a this compound bearing a leaving group at the 4- or 6-position.
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound substrate (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Base Addition (if required): If using a nucleophile that requires deprotonation (e.g., an alcohol or amine), cool the mixture to 0 °C and add a suitable base (e.g., NaH, 1.2 eq) portion-wise.[3] Stir for 30 minutes.
-
Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (often between 80-150 °C for SNAr on fluoropyridines) and monitor its progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Solvent Selection Workflow
Caption: A decision workflow for initial solvent selection.
References
- Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365.
- Gerey, B., S. S. V. Ramasastry, & D. G. G. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Catalysis Science & Technology, 6(1), 2-14.
- Ni, C., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry.
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 792-795.
- Tran, V. T., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 11(8), 920-926.
- Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Organofluorine Chemistry (pp. 104-143). Royal Society of Chemistry.
- Watson, A. J. B., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2247-2279.
- Lynam, J. M., et al. (2015). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society, 137(34), 11104-11115.
- Ismalaj, E., et al. (2017). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Advances, 7(57), 35947-35952.
- Dow Chemical Company. (1991). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S.
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 792-795.
- Skrydstrup, T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2292-2300.
- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem.
- Truong, K.-N., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. New Journal of Chemistry, 45(1), 123-131.
- Besset, T., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Beilstein Journal of Organic Chemistry, 16, 1968-1975.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Gribble, G. W. (2015).
- Watson, A. J. B., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2247-2279. White Rose Research Online.
- LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Buchwald, S. L., et al. (2016). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Studer, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Imperial Chemical Industries Limited. (1978). Process for making 2,6-difluoro pyridine. U.S.
- Gribble, G. W. (2015).
- Hu, J., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66, 3192-3197.
- Gribble, G. W. (2000). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Sources
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5073637A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. baranlab.org [baranlab.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sioc.cas.cn [sioc.cas.cn]
- 20. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 2-(Difluoromethyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The difluoromethyl (CF₂H) group is a valuable motif in medicinal and agricultural chemistry, and its efficient introduction into the pyridine ring is of significant interest.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and the latest research.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Low to No Product Formation
Question: I am attempting a radical difluoromethylation of a substituted 2-halopyridine using a photocatalyst, but I am observing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in photocatalytic difluoromethylation reactions can stem from several factors related to the catalyst, reagents, and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity or Degradation:
-
Cause: The photoredox catalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂) may be degraded due to exposure to light, air, or impurities.[4] The quantum yield of the catalyst might also be insufficient for the specific substrate.
-
Solution:
-
Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored correctly (typically in the dark and under an inert atmosphere).
-
Degas Thoroughly: Oxygen can quench the excited state of the photocatalyst. Degas the reaction mixture rigorously using freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Screen Catalysts: Consider screening alternative photocatalysts with different redox potentials. For challenging substrates, more powerful organic dyes or covalent organic frameworks (COFs) might be necessary.[5]
-
-
-
Inefficient Radical Generation:
-
Cause: The difluoromethyl radical precursor may not be efficiently activated by the photocatalyst under the chosen conditions. Common radical precursors include bromodifluoromethane, sulfinates, and difluoromethylated peroxides.[4]
-
Solution:
-
Reagent Choice: Evaluate different difluoromethylating reagents. For instance, Zn(SO₂CF₂H)₂ (DFMS) is a bench-stable reagent that generates the CF₂H radical under mild conditions.[2][5]
-
Activator/Additive: Some reactions benefit from an additive to facilitate radical generation. For example, the use of an oxidant like diacetyl has been shown to be effective with certain reagents.[6]
-
-
-
Unfavorable Reaction Conditions:
-
Cause: The solvent, temperature, or light source may not be optimal for the reaction.
-
Solution:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., DMSO, DMF, CH₃CN, DCE).
-
Light Source: Ensure the emission spectrum of your light source (e.g., blue LEDs) overlaps with the absorption spectrum of the photocatalyst.[4] Check the intensity and distance of the light source from the reaction vessel.
-
Temperature Control: While many photocatalytic reactions are run at room temperature, gentle heating might be beneficial in some cases to improve kinetics.
-
-
Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers, with the difluoromethyl group being introduced at undesired positions on the pyridine ring. How can I improve the selectivity for the C2 position?
Answer:
Achieving high regioselectivity in the C-H functionalization of pyridines is a common challenge due to the electronic nature of the ring.[1][3]
Potential Causes & Solutions:
-
Reaction Mechanism and Directing Groups:
-
Cause: The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions in electrophilic substitutions and at the C3 and C5 positions in nucleophilic substitutions. Radical reactions can sometimes be less selective.
-
Solution:
-
Pre-functionalization: The most reliable method to ensure C2-difluoromethylation is to start with a 2-substituted pyridine, such as a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine), and perform a cross-coupling reaction.
-
Directing Groups: If a direct C-H functionalization approach is desired, consider the use of a directing group on the pyridine nitrogen. This can sterically and electronically guide the incoming difluoromethyl group to the desired position.
-
Switchable Regioselectivity: Recent advances have shown that by using oxazino pyridine intermediates, it is possible to switch the regioselectivity between the meta- and para-positions by changing the reaction from basic to acidic conditions.[1][3][7] While this doesn't directly target the C2 position, it highlights the power of substrate modification to control regiochemistry.
-
-
-
Catalyst and Ligand Choice (for cross-coupling reactions):
-
Cause: In transition-metal-catalyzed cross-coupling reactions, the choice of metal, ligand, and additives is crucial for controlling regioselectivity.
-
Solution:
-
Ligand Screening: For nickel-catalyzed reactions, the ligand can dramatically influence the outcome. For example, a tridentate terpyridine ligand can promote C(sp³)–S bond cleavage, leading to difluoromethylation, whereas a phosphine ligand might favor C(sp²)–S cleavage.[8]
-
Catalyst System: Explore different catalyst systems. Palladium and copper-based catalysts are also commonly used for such transformations. The optimal choice will depend on the specific substrate and difluoromethylating agent.
-
-
Formation of Side Products
Question: I am observing significant formation of N-difluoromethylated pyridone as a byproduct in my reaction. How can I suppress this side reaction?
Answer:
The formation of N-difluoromethylated pyridones is a known side reaction, particularly when using certain difluoromethylating agents and reaction conditions.[9][10][11]
Potential Causes & Solutions:
-
Ambident Nucleophilicity of Pyridones:
-
Cause: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Both the nitrogen and oxygen atoms can act as nucleophiles, leading to mixtures of N- and O-difluoromethylated products.[10][12][13]
-
Solution:
-
Control of Basicity: The choice of base can influence the N- versus O-selectivity. Harder bases like potassium tert-butoxide tend to favor N-difluoromethylation, while softer bases may favor O-difluoromethylation.[12] Careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) is recommended.
-
Solvent Effects: The solvent can influence the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and oxygen atoms. Protic solvents may favor O-alkylation, while aprotic polar solvents might favor N-alkylation.
-
Difluoromethylating Agent: The nature of the difluoromethylating agent is critical. For instance, using TMSCF₂Br, the chemoselectivity can be modulated by variations in temperature, solvent, and the strength of the base.[13]
-
-
-
Reaction Pathway:
-
Cause: Some synthetic routes proceed through N-difluoromethylpyridinium salt intermediates, which can then be converted to N-difluoromethyl-2-pyridones.[9][11]
-
Solution: If the desired product is the C-difluoromethylated pyridine, reaction conditions should be chosen to disfavor the formation of these pyridone intermediates. This may involve using a non-aqueous system and avoiding reagents or conditions that promote oxidation of the pyridine ring.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: The choice of catalyst depends heavily on the synthetic strategy:
-
Photoredox Catalysts: For radical C-H difluoromethylation, iridium and ruthenium complexes (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂) are widely used.[4] Covalent organic frameworks (COFs) are emerging as highly efficient and reusable photocatalysts.[5]
-
Transition Metal Catalysts: For cross-coupling reactions of 2-halopyridines, palladium, nickel, and copper catalysts are prevalent. The specific choice of ligands and additives is crucial for achieving high efficiency and selectivity.[8]
-
Silver Catalysts: Silver salts, such as silver carbonate, have been employed to catalyze the trifluoromethylation of pyridines and may have applications in difluoromethylation as well.[14]
Q2: What are the key safety precautions to consider when working with difluoromethylating reagents?
A2: Many difluoromethylating reagents are reactive and require careful handling:
-
Toxicity and Reactivity: Some reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) before use.
-
Pressure Buildup: Reactions involving gaseous reagents like chlorodifluoromethane (Freon-22) should be conducted in appropriate pressure-rated equipment.[10]
-
Exothermic Reactions: Some reactions can be exothermic. Use an ice bath for cooling, especially during the addition of reagents.
-
Inert Atmosphere: Many reactions are sensitive to air and moisture. The use of an inert atmosphere (argon or nitrogen) is often necessary.
Q3: How can I monitor the progress of my reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on conversion and byproduct formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing less volatile compounds and complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for quantifying the formation of fluorinated products, often using an internal standard. ¹H NMR can be used to monitor the disappearance of starting material signals.[1]
Q4: What are some of the advantages of using a difluoromethyl group in drug design?
A4: The difluoromethyl group is considered a bioisostere of hydroxyl and thiol groups and can offer several advantages in medicinal chemistry:
-
Increased Lipophilicity: The CF₂H group can enhance the molecule's ability to cross cell membranes.
-
Metabolic Stability: The C-F bond is very strong, making the CF₂H group resistant to metabolic degradation, which can improve the drug's half-life.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.
-
Hydrogen Bonding: The hydrogen atom of the CF₂H group can act as a hydrogen bond donor, influencing binding affinity to target proteins.[4]
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Difluoromethylation
| Catalyst System | Difluoromethylating Reagent | Substrate | Yield (%) | Key Advantages | Reference |
| V-COF-AN-BT (photocatalyst) | NaSO₂CF₂H | 1-methylquinoxalinone | 91 | High efficiency, visible light, mild conditions | [5] |
| Ni(OTf)₂ / terpyridine | 2-PySO₂CF₂H | Aryl Iodides | up to 80s | Reductive cross-coupling, mild conditions | [8] |
| None (Transition-metal free) | Ethyl bromodifluoroacetate | Pyridines | Moderate to Good | Inexpensive reagent, forms N-difluoromethylated products | [15][16] |
General Protocol for Photocatalytic C-H Difluoromethylation
This protocol is a general guideline and should be optimized for specific substrates.
-
To an oven-dried reaction vial, add the pyridine substrate (1.0 equiv.), the photocatalyst (1-5 mol%), and the difluoromethylating reagent (1.5-2.0 equiv.).
-
Add the degassed solvent under an inert atmosphere.
-
Stir the reaction mixture at room temperature and irradiate with the appropriate light source (e.g., blue LEDs).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Diagrams
General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Regioselectivity Control Strategies
Caption: Strategies to control regioselectivity in pyridine difluoromethylation.
References
- Synthesis of Difluoromethylated Heterocycle. - ResearchGate.
- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate.
- A New Reagent for Direct Difluoromethylation - PMC - NIH.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks | Journal of the American Chemical Society.
- Difluoromethylation of N-heterocyclic biomolecules | Request PDF - ResearchGate.
- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds - Books - The Royal Society of Chemistry.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing).
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchGate.
- C3‐ and C4‐selective difluoromethylation of pyridines. - ResearchGate.
- New method for introducing fluorinated components into molecules - Universität Münster.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH.
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - ACS Publications.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.
- (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- Chemoselective N - and O -Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF 2 Br | Request PDF - ResearchGate.
- Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl). Available at: https://www.orgsyn.org/demo.aspx?prep=v94p0219
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH.
- Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br - PubMed.
- ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod.
- US4071521A - Process for making 2,6-difluoro pyridine - Google Patents.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed.
- Chemoselective N- and O‑Difluoromethylation of 2‑Pyridones, Isoquinolinones, and Quinolinones - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2-(Difluoromethyl)pyridine during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling 2-(difluoromethyl)pyridine and its derivatives. This guide is designed to provide you, a senior application scientist, with in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to prevent the decomposition of this valuable building block during experimental workups. Our focus is on providing scientifically grounded explanations for the observed reactivity and offering practical, field-tested solutions to ensure the integrity of your compounds.
Introduction: The Dichotomy of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a prized substituent in medicinal chemistry, often employed as a bioisostere for hydroxyl or thiol groups. Its unique electronic properties and ability to act as a hydrogen bond donor can significantly enhance the pharmacological profile of a molecule. However, the same electronic features that make it attractive also render it susceptible to degradation under certain conditions, particularly when positioned at the C2 position of a pyridine ring. The electron-withdrawing nature of the pyridine nitrogen acidifies the benzylic-like proton of the CF₂H group, making it prone to deprotonation and subsequent decomposition pathways. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the purification of your this compound-containing compounds.
Q1: I'm observing significant loss of my this compound compound after an aqueous basic wash (e.g., with NaHCO₃, Na₂CO₃, or NaOH). What is happening?
A1: Decomposition via Hydrolysis.
You are likely observing base-mediated decomposition. The electron-withdrawing pyridine ring increases the acidity of the C-H bond in the difluoromethyl group. In the presence of a base, this proton can be removed to form a difluoromethyl anion, which is unstable and can lead to hydrolysis. The probable decomposition pathway involves the formation of a 2-pyridyl aldehyde, which may be further oxidized or undergo other reactions depending on the conditions.
Mechanism of Basic Decomposition:
The proposed mechanism involves the deprotonation of the difluoromethyl group, followed by the elimination of a fluoride ion to form a difluorocarbene intermediate, which is then hydrolyzed. A more likely pathway, especially with aqueous base, is nucleophilic attack on the carbon of the difluoromethyl group, facilitated by the electron-withdrawing nature of the pyridine ring. This can lead to the formation of a hemiacetal-like intermediate that collapses to the aldehyde.
Troubleshooting & Prevention:
-
Avoid Strong Aqueous Bases: Do not use strong aqueous bases like NaOH or KOH for washes. Even milder bases like sodium carbonate should be used with caution and at low temperatures.
-
Use Weak, Non-Nucleophilic Bases: If a basic wash is necessary to remove acidic impurities, consider using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C for a short duration. Immediately after, wash with brine and dry the organic layer thoroughly.
-
Prefer Anhydrous Conditions: If possible, use anhydrous workup conditions. For example, quenching a reaction with a solid or a solution of a weak acid in an organic solvent before adding water.
Q2: My compound seems to be degrading during acidic workup (e.g., washing with 1M HCl). Is this possible?
A2: Yes, acidic conditions can also promote decomposition, although the mechanism is different.
While less common than base-mediated decomposition, strong acidic conditions can lead to hydrolysis of the difluoromethyl group. The protonation of the pyridine nitrogen further enhances the electron-withdrawing effect on the difluoromethyl group, making it more susceptible to nucleophilic attack by water. This is particularly relevant for 2-(difluoromethyl)pyrroles, which are known to be labile under hydrolytic conditions due to the formation of azafulvenium-like intermediates; a similar intermediate could be envisioned for pyridines under strongly acidic conditions[1].
Mechanism of Acidic Decomposition:
Protonation of the pyridine nitrogen enhances the electrophilicity of the difluoromethyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the formation of an unstable hemiaminal-like intermediate which can then hydrolyze to the corresponding aldehyde.
Troubleshooting & Prevention:
-
Use Dilute Acids and Low Temperatures: If an acidic wash is required, use a dilute acid (e.g., 0.1 M HCl) at low temperature (0°C) and for a minimal amount of time.
-
Saturated Ammonium Chloride: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative to strong acids for neutralizing basic reagents.
-
Brine Washes: Often, a simple wash with brine is sufficient to remove many inorganic impurities without altering the pH significantly.
Q3: I see streaking on my TLC plate and have difficulty with purification by silica gel chromatography. What are the best practices?
A3: Polarity and Stability on Silica Gel.
The difluoromethyl group can alter the polarity of your molecule in non-intuitive ways and is considered a lipophilic hydrogen bond donor. Streaking on a TLC plate often indicates an issue with the compound's acidity/basicity or its stability on the stationary phase.
Troubleshooting & Prevention:
-
Solvent System Optimization:
-
High Rf (spots run too fast): Your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane in a hexane/ethyl acetate system).
-
Low Rf (spots don't move): Your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Tailing/Streaking: This can be due to the basicity of the pyridine nitrogen interacting with the acidic silica gel.
-
Add a Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (typically 0.1-1%) to your eluent system to suppress this interaction.
-
-
Decomposition on Silica: If you suspect your compound is degrading on the silica gel, consider the following:
-
Deactivated Silica: Use silica gel that has been deactivated with water or by pre-treating the column with a solution of your eluent containing a small amount of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse phase).
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography and avoiding long purification times.
-
Recommended General Workup Protocol
This protocol is designed to minimize the risk of decomposition of this compound derivatives during workup.
Step-by-Step Methodology:
-
Quenching: Quench the reaction at a low temperature (e.g., 0°C or below). If the reaction contains a strong acid or base, neutralize it carefully. For acidic reactions, a slow addition of saturated aqueous NaHCO₃ is acceptable if done at 0°C. For basic reactions, quenching with saturated aqueous NH₄Cl is preferred.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).
-
Aqueous Washes (if necessary):
-
Wash the organic layer with water (2x).
-
Wash the organic layer with brine (1x). This helps to remove residual water and some inorganic salts.
-
Avoid strong acidic or basic washes unless absolutely necessary and validated on a small scale.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (ideally below 40°C) to avoid thermal decomposition.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system containing a small amount of triethylamine (e.g., 0.5%) if tailing is observed.
Visualizing the Challenges: Decomposition and Stable Workflows
Decomposition Pathways
Caption: Potential decomposition pathways under basic and acidic conditions.
Recommended Stable Workup Workflow
Caption: A generalized workflow designed to maximize stability.
Summary of Key Parameters for Stability
| Parameter | Recommendation | Rationale |
| pH of Aqueous Wash | Neutral to weakly acidic (pH 6-7) is ideal. | Avoids both base-mediated deprotonation and strong acid-catalyzed hydrolysis. |
| Temperature | Keep all workup and concentration steps at or below room temperature, ideally 0-25°C. | Minimizes the rate of potential decomposition reactions. |
| Chromatography Modifier | Add 0.1-1% triethylamine to the eluent for silica gel chromatography if tailing is observed. | Prevents interaction of the basic pyridine nitrogen with acidic silica, improving peak shape and reducing on-column degradation. |
| Exposure to Water | Minimize contact time with aqueous phases and ensure thorough drying of the organic layer. | Water is a reactant in the hydrolytic decomposition pathways. |
Conclusion
While this compound is a powerful building block, its stability during workup requires careful consideration. By understanding the potential decomposition pathways under both acidic and basic conditions, and by employing mild workup procedures, you can significantly improve the yield and purity of your target compounds. The key takeaways are to maintain neutral pH, low temperatures, and to be mindful of the potential for interactions during chromatographic purification.
References
- BenchChem. (n.d.). 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways. Retrieved from a hypothetical source based on common knowledge.
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.[1]
Sources
Technical Support Center: Large-Scale Synthesis of 2-(Difluoromethyl)pyridine
Welcome to the technical support center for the large-scale synthesis of 2-(Difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic process. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol groups, enhancing metabolic stability and lipophilicity, making this compound a crucial building block in medicinal and agricultural chemistry.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Overall Yield During Scale-Up
Question: We developed a small-scale synthesis of this compound with good yields, but upon scaling up, the overall yield has dropped significantly. What are the potential causes and how can we mitigate this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, reagent addition, and reaction kinetics.
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous reaction mixture. Intense stirring is crucial, especially in heterogeneous reactions.[4]
-
Controlled Reagent Addition: Instead of adding reagents all at once, utilize a syringe pump or a dropping funnel for slow, controlled addition. This maintains a low concentration of the reactive species and minimizes side product formation.
-
-
-
Heat Transfer Issues: Exothermic reactions can be difficult to control on a large scale. Poor heat dissipation can lead to a runaway reaction and decomposition of products or reagents.
-
Troubleshooting:
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature accurately.
-
Jacketed Reactor: Employ a jacketed reactor with a circulating cooling system to effectively manage the reaction temperature.
-
Solvent Choice: Select a solvent with a higher boiling point to allow for a wider temperature operating window, but be mindful of potential side reactions at higher temperatures.
-
-
-
"De Novo" Synthesis Approach: For large-scale synthesis, building the pyridine ring around the difluoromethyl group ("de novo" synthesis) can be more robust and scalable than late-stage difluoromethylation of a pre-existing pyridine ring.[1][2][3][5] This approach often utilizes inexpensive starting materials.[1][2][3][5]
-
Example Protocol (De Novo Synthesis): A scalable, two-step, one-pot method involves the condensation of a sodium formyl enolate with a butenone, followed by the addition of an ammonium salt like ammonium formate to form the pyridine ring.[3] This method has been successfully scaled to produce 0.6 kg of the desired product while maintaining high yield and purity.[3]
-
Caption: Scalable one-pot, two-step de novo synthesis workflow.
Issue 2: Poor Regioselectivity - Formation of Other Isomers
Question: Our synthesis is producing a mixture of difluoromethylated pyridine isomers. How can we improve the regioselectivity for the 2-position?
Answer: Achieving high regioselectivity is critical, especially in pharmaceutical applications. The choice of synthetic strategy and reagents plays a pivotal role.
-
"De Novo" Synthesis: As mentioned previously, constructing the pyridine ring with the difluoromethyl group already in place is an excellent strategy for ensuring regioselectivity.[1][2][3][5]
-
Late-Stage C-H Difluoromethylation: Direct C-H difluoromethylation of pyridine can be challenging in terms of regioselectivity.[6][7][8] However, recent advances allow for switchable meta- and para-difluoromethylation by using oxazino pyridine intermediates that can be converted to pyridinium salts in situ.[7][8] While this method is powerful, achieving exclusive 2-position functionalization requires a different approach.
-
Directed Synthesis using Pre-functionalized Pyridines: Using a starting material that directs the difluoromethylation to the 2-position is a reliable strategy.
-
Example using Difluoromethyl 2-Pyridyl Sulfone: Difluoromethyl 2-pyridyl sulfone is a versatile reagent.[9][10] Nickel-catalyzed reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone, using a tridentate terpyridine ligand, can selectively form the C(sp³)–S bond, leading to difluoromethylation.[11]
-
| Strategy | Regioselectivity | Scalability | Key Considerations | Reference |
| De Novo Synthesis | Excellent | High | Requires specific starting materials but often cost-effective. | [1][2][3] |
| Late-Stage C-H Functionalization | Variable (meta/para) | Moderate | Can be difficult to direct to the 2-position. | [6][7][8] |
| Cross-Coupling with Pre-functionalized Pyridine | Good to Excellent | Moderate | Depends on the availability and cost of the starting material and catalyst. | [11] |
Issue 3: Difficult Purification and Persistent Impurities
Question: We are struggling with the purification of our large-scale batch of this compound. What are the likely impurities and what are the best purification methods at scale?
Answer: Purification on a large scale requires methods that are both efficient and economical. Understanding the potential impurities from your specific synthetic route is the first step.
-
Common Impurities:
-
Starting Materials: Unreacted starting materials are common impurities.
-
Over-reacted Products: In some cases, bis-difluoromethylated products can form.
-
Solvent-Derived Byproducts: Solvents like DMSO can decompose at high temperatures to form byproducts such as dimethyl sulfide.[4]
-
Reagent-Derived Byproducts: For example, when using difluoromethyl 2-pyridyl sulfone, pyridin-2-ol can be a water-soluble byproduct.[10]
-
-
Large-Scale Purification Strategies:
-
Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure is often the most effective and scalable purification method. This compound is a liquid with a density of approximately 1.204 g/mL at 25 °C.[12]
-
Crystallization: If the product is a solid or can be converted to a solid salt, recrystallization is an excellent method for achieving high purity.
-
Liquid-Liquid Extraction: A well-designed series of aqueous washes can remove water-soluble impurities. For instance, an acidic wash can remove basic impurities, while a basic wash can remove acidic byproducts.
-
Chromatography: While standard silica gel chromatography is often not feasible for very large quantities, techniques like medium pressure liquid chromatography (MPLC) can be employed for multi-kilogram scale purification.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling difluoromethylating reagents on a large scale?
A1: Safety is paramount in any scale-up operation. Many difluoromethylating reagents and related compounds have specific hazards:
-
Flammability: this compound itself is a flammable liquid (Category 3).[13] Vapors can form explosive mixtures with air.[14] All equipment should be properly grounded, and non-sparking tools should be used.[14]
-
Toxicity and Irritation: Many fluorinated compounds are harmful if swallowed or inhaled and can cause eye and skin irritation.[13][14] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn.
-
Hazardous Byproducts: Some reactions can generate toxic fumes upon heating. For instance, the combustion of fluorinated pyridines can produce highly toxic hydrogen fluoride (HF) gas.[14]
Always consult the Safety Data Sheet (SDS) for all reagents and products before starting any work.
Q2: Are there more cost-effective and readily available difluoromethylating agents for industrial-scale synthesis?
A2: Yes, the choice of reagent is a critical factor in the economic viability of a large-scale synthesis.
-
Ethyl Bromodifluoroacetate (BrCF₂COOEt): This is a relatively inexpensive, safe, and commercially available reagent that can be used for the N-difluoromethylation of pyridines in a transition-metal-free process.[15][16] The reaction involves N-alkylation followed by in situ hydrolysis and decarboxylation.[15][16]
-
Chlorodifluoromethane (Freon-22): While its use is being phased out due to environmental concerns (ozone depletion), it has been studied for the difluoromethylation of 2-pyridones.[17] However, its use is not recommended for new process development.
-
"De Novo" Synthesis from Commodity Chemicals: As previously discussed, building the molecule from simple, inexpensive starting materials is often the most cost-effective approach at scale.[1][2][3][5]
Q3: How do electronic effects of other substituents on the pyridine ring affect the difluoromethylation reaction?
A3: The electronic nature of substituents on the pyridine ring can have a significant impact on the reaction's success.
-
Electron-Withdrawing Groups (EWGs): EWGs can deactivate the pyridine ring, making nucleophilic attack or C-H functionalization more difficult.[16] For example, the presence of a nitro group can make the synthesis of the corresponding this compound challenging.[18]
-
Electron-Donating Groups (EDGs): EDGs can enhance the reactivity of the pyridine ring. However, they can also influence the regioselectivity of the reaction.
It is crucial to consider the electronic properties of your specific substrate and potentially adjust the reaction conditions accordingly.
Caption: Influence of electronic effects on pyridine reactivity.
References
- Desrosiers, J.-N., et al. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters, 16(6), 1724–1727. [Link]
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals.
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2‑Difluoromethyl Pyridines from Commodity Chemicals. Figshare. [Link]
- Gandioso, A., et al. (2020).
- Gandioso, A., et al. (2020).
- Hu, J., et al. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry Books. [Link]
- Zhou, S., et al. (2021).
- Zhao, Y., et al. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]
- Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]
- Tran, V.-H., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]
- Serebryannikova, A. V., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
- Process for making 2,6-difluoro pyridine. (1978).
- Du, W., et al. (2023). ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. Sci China Chem. [Link]
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters. [Link]
- Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
Sources
- 1. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. figshare.com [figshare.com]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. researchgate.net [researchgate.net]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. This compound 97 114468-01-8 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Difluoromethyl)pyridine
Welcome to the technical support center for 2-(difluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuanced reactivity of this valuable building block. The difluoromethyl group (CF₂H) is a unique bioisostere for hydroxyl, thiol, or amine moieties, capable of engaging in hydrogen bonding, which makes this compound an attractive component in modern drug design.[1][2] However, its reactivity can sometimes be unexpected. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success and safety of your experiments.
Section 1: Safety First - Essential Handling & Storage Protocols
Before initiating any experiment, a thorough understanding of the associated hazards is critical. This compound is a flammable liquid and is classified as an irritant.[3] Adherence to strict safety protocols is mandatory.
Core Safety Directives:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (or a face shield), flame-retardant lab coat, and chemical-resistant gloves.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. This material is flammable with a flash point of 41.7 °C (107.1 °F).[5] Take measures to prevent the buildup of electrostatic charge.[3][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
In Case of Exposure:
-
Skin Contact: Wash off immediately with soap and plenty of water. Seek medical advice if irritation occurs.[3][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3][7]
| Hazard Class | Description | Precautionary Codes |
| Flammable Liquid | Category 3 | P210, P233, P240, P241, P242, P243[5] |
| Eye Irritation | Category 2 | P305 + P351 + P338[4] |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352[4] |
| Respiratory Irritation | May cause respiratory tract irritation | P261, P271, P304+P340[3][4] |
Section 2: Troubleshooting Guide - Navigating Unexpected Reactivity
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Issue 1: Reaction Failure or Low Yield in Deprotonation-Based Reactions
Question: "I am trying to deprotonate the acidic proton of the difluoromethyl group using a strong base like KN(SiMe₃)₂ for a subsequent reaction, but I'm observing no product formation and my starting material is either recovered or decomposed. What is happening?"
Answer: This is a common challenge. While the CF₂H proton is acidic, the resulting α-fluoro carbanion (Ar-CF₂⁻) is notoriously unstable and prone to rapid α-fluoride elimination to form a difluorocarbene intermediate.[8] Simply using a strong base is often insufficient to generate a stable, usable nucleophile.
Root Cause Analysis & Solution Workflow:
-
Carbanion Instability: The primary issue is the inherent instability of the Ar-CF₂⁻ species.
-
The Lewis Acid/Base Approach: A successful strategy involves trapping the carbanion in situ with a Lewis acid. This stabilizes the nucleophile, preventing elimination. A reported effective system is the combination of a strong, non-nucleophilic base like potassium diisopropylamide (KN(iPr)₂) with a weak Lewis acid such as hexamethylborazine (B₃N₃Me₆) and a crown ether to sequester the potassium cation.[8]
-
Strict Temperature Control: These reactions must be performed at very low temperatures (e.g., -80 °C) to minimize decomposition pathways.[8]
-
Reagent Purity: Ensure all reagents and solvents are scrupulously dry. Any protic source will quench the carbanion immediately.
Caption: Troubleshooting workflow for deprotonation of this compound.
Issue 2: Unexpected Hydrolysis to 2-Pyridinecarboxaldehyde
Question: "During my aqueous workup or purification via silica gel chromatography, I've noticed a significant amount of a new, more polar byproduct which I've identified as 2-pyridinecarboxaldehyde. Why is my difluoromethyl group hydrolyzing?"
Answer: The difluoromethyl group can be surprisingly labile under certain conditions, especially in the presence of moisture and acid or base, acting as a masked carbonyl group. This reactivity is analogous to the hydrolysis of an acetal.
Mechanistic Insight:
The hydrolysis is thought to proceed through the formation of an intermediate that can be attacked by water. While the C-F bond is strong, the overall electronic environment of the pyridine ring can influence the stability of the CF₂H group.[9] For instance, in related pyrrole systems, the lability of the α-difluoromethyl group is enhanced by the propensity to form azafulvenium-like intermediates.[10] A similar mechanism involving the pyridinium nitrogen can be invoked here.
Preventative Measures:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a pad of Celite or Florisil and concentrating the filtrate.
-
Neutralize Before Chromatography: Before loading onto a silica gel column, ensure your crude product is thoroughly neutralized. Washing the organic extract with a saturated sodium bicarbonate solution can help.
-
Deactivated Silica: Consider using silica gel that has been "deactivated" by treatment with a base, such as triethylamine in the eluent system (e.g., 0.1-1% Et₃N in hexanes/ethyl acetate).
-
Alternative Purification: If hydrolysis remains a persistent issue, consider alternative purification methods like distillation or crystallization.
Caption: Proposed pathway for the hydrolysis of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: How stable is this compound to strong oxidizing agents? A1: The material safety data sheet advises avoiding strong oxidizing agents.[3] The pyridine ring itself can be susceptible to oxidation, potentially leading to pyridine N-oxides or ring-opened products, depending on the oxidant and reaction conditions.
Q2: Can I perform electrophilic aromatic substitution on this compound? A2: The difluoromethyl group is strongly electron-withdrawing. This deactivates the pyridine ring towards electrophilic substitution. Reactions like nitration or halogenation will be significantly more difficult than on unsubstituted pyridine and may require harsh conditions, which can lead to decomposition.[11] For example, attempts to synthesize 2-(difluoromethyl)-4-nitropyridine via nitration have been reported as unsuccessful.[11]
Q3: Is the compound stable to heat? A3: The compound is listed as stable under recommended storage conditions.[3] However, at elevated temperatures, especially in the presence of incompatible materials, decomposition can occur. Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]
Q4: What is the role of this compound as a bioisostere? A4: The CF₂H group is considered a bioisosteric replacement for a hydroxyl (OH) or phenol group.[11] It is also proposed as an isostere for pyridine-N-oxide.[11] This substitution can improve metabolic stability by blocking sites of oxidative metabolism, potentially enhancing a drug candidate's pharmacokinetic profile.[9][11]
Section 4: Key Experimental Protocol
Protocol: Synthesis of 2-((Difluoromethyl)thio)pyridine
This protocol is adapted from a literature procedure and demonstrates a common transformation from 2-mercaptopyridine.[12] This synthesis involves the in situ generation of difluorocarbene.
Materials:
-
2-Mercaptopyridine
-
Potassium bromodifluoroacetate (BrCF₂COOK)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (1.0 equiv), potassium bromodifluoroacetate (2.0 equiv), and potassium carbonate (1.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 1.7 M with respect to 2-mercaptopyridine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-((difluoromethyl)thio)pyridine.
Causality Behind Choices:
-
Potassium bromodifluoroacetate: Serves as a convenient precursor to difluorocarbene (:CF₂) upon heating in a polar aprotic solvent like DMF.
-
Potassium carbonate: Acts as a base to deprotonate the thiol of 2-mercaptopyridine, forming the nucleophilic thiolate.
-
Anhydrous DMF: A polar aprotic solvent is required to facilitate both the salt-based reaction and the generation of the carbene. It must be anhydrous to prevent side reactions.
References
- Material Safety Data Sheet - this compound. Pi Chemicals. [Link]
- This compound-4-carbonitrile, 4-Cyano-2-(difluo... (CAS No. 1211528-71-0) SDS. XiXisys.com. [Link]
- Tran, V. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
- Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances (pp. 113-145). Royal Society of Chemistry. [Link]
- Giménez, D., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- White, C. J., et al. (2018). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. [Link]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Process for making 2,6-difluoro pyridine.
- Sather, A. C., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ACS Omega. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- A scalable and regioselective synthesis of 2-difluoromethyl pyridines
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Chemistry Portal. [Link]
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC - PubMed Central. [Link]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch (Re-direct).
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pipharm.com [pipharm.com]
- 4. aksci.com [aksci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanistic Investigation and Synthesis of 2-(Difluoromethyl)pyridine
Welcome to the technical support center for the synthesis and mechanistic understanding of 2-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the experimental process. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol moieties, making its introduction into heterocyclic scaffolds like pyridine a key strategy in medicinal chemistry.[1][2] This resource provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
There are several effective methods for the synthesis of this compound, primarily revolving around the introduction of the CHF₂ group onto the pyridine ring. The choice of method often depends on the available starting materials and the desired substitution pattern.
-
Direct C-H Difluoromethylation: This is a highly desirable approach as it utilizes readily available pyridine derivatives. Radical-based methods are common, often employing reagents that can generate a difluoromethyl radical (•CHF₂). For instance, the use of difluoroacetic acid in the presence of a silver nitrate/potassium persulfate system can achieve this transformation.[2]
-
N-Difluoromethylation of Pyridones: This strategy involves the initial formation of a pyridone, which is then N-difluoromethylated. Common reagents for this include ethyl bromodifluoroacetate.[1][3][4] The reaction proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation.[1]
-
Transition-Metal Catalyzed Cross-Coupling: These methods typically involve the coupling of a difluoromethyl source with a pre-functionalized pyridine, such as a halopyridine. Copper- and palladium-catalyzed reactions are prevalent in the literature.[5]
-
From 1,2-Dihydropyridines: Electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® can lead to the formation of fluorinated dihydropyridines, which can then be converted to 2-(fluoromethyl)pyridines.[6]
Q2: I'm observing a low yield in my C-H difluoromethylation reaction. What are the likely causes and how can I troubleshoot this?
Low yields in C-H difluoromethylation of pyridines are a common issue. Here’s a systematic approach to troubleshooting:
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Reagent Activity | The generation of the difluoromethyl radical may be inefficient. Solution: Ensure your radical initiator (e.g., K₂S₂O₈) is fresh. Consider increasing the equivalents of the initiator and the difluoromethyl source (e.g., difluoroacetic acid). The addition of a small amount of trifluoroacetic acid can sometimes enhance the reaction yield on a larger scale.[2] |
| Poor Substrate Reactivity | The electronic properties of your pyridine substrate are crucial. Electron-withdrawing groups can deactivate the ring towards radical attack. Solution: If possible, consider using a more electron-rich pyridine derivative. If you are working with an electron-deficient system, you may need to screen different radical generation methods or switch to an alternative synthetic strategy. |
| Side Reactions | Over-reaction or reaction at undesired positions can reduce the yield of the target product. Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Reducing the reaction temperature may improve selectivity. If you observe the formation of di-substituted products, consider reducing the equivalents of the difluoromethylating agent. |
| Product Instability | The this compound product may be unstable under the reaction conditions, potentially leading to decomposition. Solution: Attempt the reaction at a lower temperature. Once the reaction is complete, work it up promptly to isolate the product from the reactive mixture. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Byproduct - N-oxide
Question: I've noticed a byproduct with a mass corresponding to my product +16 amu in my mass spectrum analysis. What is this and how can I avoid it?
Answer: This is likely the corresponding pyridine-N-oxide. The nitrogen atom in the pyridine ring is susceptible to oxidation, especially if you are using strong oxidizing agents in your reaction, such as potassium persulfate (K₂S₂O₈).
Mitigation Strategies:
-
Degas Your Solvent: Remove dissolved oxygen from your reaction solvent by bubbling an inert gas (nitrogen or argon) through it prior to starting the reaction.
-
Use Fresh Reagents: Ensure your reagents, especially the oxidizing agents, are of high quality and have not decomposed.
-
Control Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of N-oxidation.
-
Alternative Reagents: If N-oxidation is a persistent issue, consider alternative radical initiation systems that are less oxidizing.
Issue 2: Difficulty in Purifying this compound
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure this compound by column chromatography. What are some tips for effective purification?
Answer: The purification of pyridine derivatives can be challenging due to their basicity, which can lead to peak tailing on silica gel.[7]
Purification Protocol & Tips:
-
Stationary Phase: Standard silica gel is often sufficient. However, if you experience significant peak tailing, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).[7]
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or diethyl ether.
-
TLC Analysis: Before running a column, carefully optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.
-
Alternative Sorbents: If silica gel proves problematic, consider using alumina (basic or neutral) as your stationary phase, which can sometimes provide better results for basic compounds.
Purification Workflow
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Direct C-H Difluoromethylation of Pyridine
This protocol is a representative example and may require optimization for specific pyridine derivatives.[2]
Materials:
-
Pyridine derivative (1.0 mmol)
-
Difluoroacetic acid (3.0 mmol)
-
Silver nitrate (AgNO₃) (0.2 mmol)
-
Potassium persulfate (K₂S₂O₈) (4.0 mmol)
-
Acetonitrile/Water (3:1, 10 mL)
-
Trifluoroacetic acid (optional, ~1 mol%)
Procedure:
-
To a round-bottom flask, add the pyridine derivative, difluoroacetic acid, and silver nitrate.
-
Add the acetonitrile/water solvent mixture (and optional trifluoroacetic acid).
-
Stir the mixture and begin to heat to 80 °C.
-
In a separate flask, dissolve the potassium persulfate in a minimum amount of water.
-
Once the reaction mixture has reached 80 °C, add the potassium persulfate solution dropwise over 30 minutes.
-
Stir the reaction at 80 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety & Handling
Warning: The synthesis of this compound involves the use of hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
| Reagent | Hazards | Safe Handling & Disposal |
| Difluoroacetic Acid | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care. In case of contact, immediately flush with copious amounts of water. Neutralize spills with sodium bicarbonate. Dispose of as hazardous chemical waste. |
| Potassium Persulfate | Oxidizer, may intensify fire. Harmful if swallowed. | Keep away from combustible materials. Store in a cool, dry place. Dispose of according to local regulations for oxidizing agents. |
| Silver Nitrate | Causes severe skin burns and eye damage. Stains skin and clothing. | Wear gloves and eye protection. Avoid contact with skin. Spills should be cleaned up immediately. Dispose of as hazardous waste containing heavy metals. |
| (Trifluoromethyl)trimethylsilane (TMS-CF₃) | Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. Suspected of causing cancer.[8] | Handle in an inert atmosphere. Keep away from ignition sources. May form explosive peroxides on prolonged storage.[8] Quench excess reagent carefully with a proton source (e.g., isopropanol) at low temperature. |
General Safety Workflow
Caption: A workflow for ensuring safety during synthesis.
Mechanistic Insights
The direct C-H difluoromethylation of pyridines often proceeds through a radical mechanism. The key steps are illustrated below:
Proposed Mechanism for Direct C-H Difluoromethylation
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 2-(Difluoromethyl)pyridine vs. 2-(Trifluoromethyl)pyridine
In contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a principal tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead candidates. Among the vast arsenal of fluorinated building blocks, 2-(difluoromethyl)pyridine and 2-(trifluoromethyl)pyridine have emerged as critical scaffolds. While structurally similar, the nuanced differences between the difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups impart distinct physicochemical and metabolic properties to the parent pyridine ring. This guide offers an in-depth comparison of these two vital reagents, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in molecular design.
At a Glance: Key Physicochemical and Biological Property Comparison
| Property | This compound | 2-(Trifluoromethyl)pyridine | Rationale and Implications |
| Molecular Weight | 129.11 g/mol | 147.10 g/mol [1] | The lower molecular weight of the -CHF2 analogue can be advantageous in maintaining a lower overall molecular weight of the final drug candidate, which is often a consideration in lead optimization. |
| Lipophilicity (logP) | Lower | Higher | The -CF3 group is significantly more lipophilic than the -CHF2 group.[2][3][4] This has profound implications for solubility, membrane permeability, and potential off-target hydrophobic interactions. The choice between the two often depends on the desired balance between solubility and cell penetration. |
| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing | Both groups are potent electron-withdrawing substituents, deactivating the pyridine ring towards electrophilic substitution and influencing the pKa of the pyridine nitrogen.[5] The -CF3 group's effect is more pronounced, which can impact binding interactions with target proteins.[2][6] |
| Metabolic Stability | Generally high | Exceptionally high | The carbon-fluorine bond is exceptionally strong, rendering both groups resistant to oxidative metabolism.[2][7] However, the -CF3 group is generally considered one of the most effective substituents for blocking metabolic pathways.[7][8] |
| Hydrogen Bond Donating Potential | Yes (weak) | No | The hydrogen atom in the -CHF2 group can act as a weak hydrogen bond donor, a feature absent in the -CF3 group. This can be a critical differentiating factor in establishing specific interactions within a protein binding pocket. |
| Bioisosteric Replacement | Hydroxyl (-OH) group[9][10] | Methyl (-CH3) or Chlorine (-Cl) group[2] | The -CHF2 group is often employed as a more metabolically stable bioisostere for a hydroxyl group, while the -CF3 group is a common replacement for methyl or chloro substituents to enhance metabolic stability and binding affinity.[2][9][10] |
Delving Deeper: A Mechanistic and Experimental Perspective
Electronic and Steric Landscape
The primary distinction between the difluoromethyl and trifluoromethyl groups lies in their electronic and steric profiles. The -CF3 group, with its three fluorine atoms, exerts a powerful electron-withdrawing inductive effect on the pyridine ring. This increased electronegativity can enhance binding affinity through favorable electrostatic interactions with biological targets.[2] In contrast, the -CHF2 group, while still strongly electron-withdrawing, possesses a slightly attenuated effect.
.
Caption: Comparative electronic effects of -CF3 and -CHF2 groups.
Sterically, the trifluoromethyl group is larger than the difluoromethyl group. This can be a double-edged sword in drug design. The increased bulk can lead to enhanced selectivity by favoring binding to a specific target over others, but it can also introduce steric hindrance that prevents optimal binding.
Lipophilicity and its Impact on ADME Properties
A crucial consideration in drug design is the compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group markedly increases the lipophilicity of a molecule, which can improve membrane permeability and, consequently, oral bioavailability.[2][4] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher risk of off-target toxicity.
The difluoromethyl group offers a more moderate increase in lipophilicity compared to its trifluoromethyl counterpart.[3] This makes this compound an attractive option when a more nuanced modulation of lipophilicity is required to strike the right balance between permeability and solubility.
Metabolic Stability: Blocking the Paths of Biotransformation
A major advantage of incorporating fluorinated groups is the enhancement of metabolic stability. The high strength of the C-F bond makes both -CHF2 and -CF3 groups resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[2][7] By strategically placing these groups at sites susceptible to metabolism, chemists can effectively block these pathways, leading to a longer drug half-life and improved pharmacokinetic profiles.[8]
While both groups confer significant metabolic stability, the trifluoromethyl group is generally regarded as more robust in preventing oxidative metabolism.[7][8][11] However, it's important to note that blocking one metabolic route can sometimes lead to metabolism occurring at other positions on the molecule.[7]
Synthetic Utility and Experimental Protocols
Both this compound and 2-(trifluoromethyl)pyridine are versatile building blocks in organic synthesis. They can participate in a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations to construct more complex molecular architectures.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-substituted pyridine with a boronic acid, a common transformation in drug discovery.
.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Objective: To synthesize a 2-substituted pyridine derivative via Suzuki-Miyaura cross-coupling.
Materials:
-
Appropriately substituted this compound or 2-(trifluoromethyl)pyridine (e.g., 5-bromo-2-(difluoromethyl)pyridine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene and water)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask, add the pyridine substrate (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Note: The optimal catalyst, base, solvent, and temperature may vary depending on the specific substrates used.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The choice between this compound and 2-(trifluoromethyl)pyridine is a strategic one that should be guided by the specific goals of the drug design project.
-
Choose 2-(Trifluoromethyl)pyridine when:
-
A significant increase in lipophilicity is desired to enhance membrane permeability.
-
Maximum metabolic stability is a primary concern.
-
A strong electron-withdrawing effect is needed to modulate pKa or enhance binding affinity.
-
-
Choose this compound when:
-
A more subtle modulation of lipophilicity is required to balance solubility and permeability.
-
The potential for weak hydrogen bond donation could be beneficial for target engagement.
-
A lower molecular weight is a key consideration.
-
It is being used as a bioisosteric replacement for a hydroxyl group.
-
By understanding the distinct properties and synthetic applications of these two powerful building blocks, medicinal chemists can make more informed decisions to accelerate the discovery and development of novel therapeutics.
References
- BenchChem. (n.d.). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- BenchChem. (n.d.). Understanding the Properties of 2-Methoxy-5-(trifluoromethyl)pyridine.
- Di Micco, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.
- Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-3-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine 97%.
- Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed.
- Boyarskiy, V. P., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Tung, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
- BenchChem. (n.d.). Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Thiofluoroalkyl Pyridines.
- Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. The Royal Society of Chemistry.
- Kubyshkin, V., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate.
- Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
- ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- Berger, F., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
- Dziedzic, R. M., et al. (2016). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
- Wang, F., et al. (2018). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications.
- BenchChem. (n.d.). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.
- Dow Chemical Co. (1978). Process for making 2,6-difluoro pyridine. Google Patents.
- Al-Tel, T. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- ResearchGate. (n.d.). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Chemical Manufacturing and Research.
Sources
- 1. 2-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Difluoromethyl-Pyridine Moiety: A Comparative Guide to its Validation as a Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. Among the various bioisosteres, the 2-(difluoromethyl)pyridine group has emerged as a compelling replacement for common acidic functionalities such as carboxylic acids and tetrazoles. This guide provides an in-depth technical comparison of this compound with its traditional counterparts, supported by experimental data and protocols to validate its application in drug development.
The Rise of the Difluoromethyl Group in Bioisosterism
The difluoromethyl (CF2H) group is increasingly recognized for its unique electronic properties, acting as a "lipophilic hydrogen bond donor"[1][2][3]. This characteristic allows it to mimic the hydrogen-bonding capacity of a hydroxyl or thiol group while introducing a degree of lipophilicity that can enhance membrane permeability. When appended to a pyridine ring at the 2-position, it presents a fascinating alternative to acidic groups, offering the potential for improved metabolic stability and tissue distribution without the liabilities often associated with ionizable moieties.
Physicochemical Property Showdown: A Head-to-Head Comparison
The decision to employ a bioisostere is fundamentally driven by its ability to modulate key physicochemical parameters. Here, we compare this compound with two commonly used acidic bioisosteres: pyridine-2-carboxylic acid and 2-(1H-tetrazol-5-yl)pyridine.
| Property | This compound | Pyridine-2-carboxylic Acid | 2-(1H-tetrazol-5-yl)pyridine | Rationale for Selection |
| pKa | Lower basicity than pyridine | ~5.3 (acidic)[4] | ~4.5-5.0 (acidic) | The non-ionizable nature of the difluoromethyl group at physiological pH can be advantageous for CNS penetration and avoiding interactions with certain drug transporters. |
| LogP | Moderately Lipophilic (Calculated XLogP3 ~1.5-2.0 for parent) | -1.50 (Hydrophilic)[5] | Moderately Lipophilic (Calculated XLogP3 ~0.5-1.0 for parent) | The increased lipophilicity of the difluoromethyl derivative can improve membrane permeability and oral absorption. |
| Metabolic Stability | Generally enhanced | Prone to glucuronidation[6] | Generally more stable than carboxylic acids | The C-F bonds in the difluoromethyl group are highly resistant to metabolic cleavage, often leading to a longer half-life. |
Note: Calculated LogP values are estimations and can vary based on the algorithm used and the specific chemical structure. Experimental determination is always preferred for definitive characterization.
Strategic Application: When to Choose this compound
The choice of a bioisostere is highly context-dependent. This compound is a particularly attractive option when:
-
Improved CNS penetration is desired: The non-ionizable and moderately lipophilic nature of the difluoromethyl group can facilitate passage across the blood-brain barrier.
-
Metabolic liabilities associated with carboxylic acids need to be addressed: The inherent stability of the difluoromethyl group can mitigate rapid clearance due to phase II conjugation pathways that affect carboxylic acids.
-
Modulation of target engagement is required: The unique hydrogen-bonding capabilities of the CF2H group can lead to novel interactions within a protein binding pocket, potentially enhancing potency or selectivity.
Experimental Validation Protocols
To rigorously assess the viability of this compound as a bioisostere in a specific drug discovery program, a series of in vitro assays are essential.
Protocol 1: Determination of Lipophilicity (LogP/LogD)
Objective: To experimentally determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH.
Methodology: Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices: The shake-flask method is a gold standard for LogP determination due to its direct measurement of partitioning. Using PBS at pH 7.4 provides a physiologically relevant LogD value for compounds that may ionize.
Protocol 2: pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the pyridine nitrogen.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a co-solvent system if solubility is low.
-
Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously recording the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa values. The choice of a strong acid as the titrant ensures a sharp and well-defined equivalence point.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
Methodology: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other relevant species), the test compound, and a buffer system.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction rich in cytochrome P450 enzymes, which are responsible for the majority of phase I drug metabolism. NADPH is an essential cofactor for CYP450 activity. This assay provides a robust and high-throughput method to rank-order compounds based on their metabolic stability[7].
Visualizing the Bioisosteric Relationship and Experimental Workflow
Caption: Workflow for the validation of this compound as a bioisostere.
Conclusion
The this compound moiety represents a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of hydrogen-bonding capability, moderate lipophilicity, and enhanced metabolic stability makes it a compelling bioisosteric replacement for traditional acidic groups like carboxylic acids and tetrazoles. Through rigorous experimental validation of its physicochemical and pharmacokinetic properties, researchers can confidently employ this emerging bioisostere to design drug candidates with improved profiles, ultimately accelerating the path to the clinic.
References
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 627-634.
- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem.
- Truong, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(2), 231-238.
- Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498.
- Di, L., et al. (2012). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism Letters, 6(3), 159-164.
- Stenutz, R. (n.d.). pyridine-2-carboxylic acid. Stenutz.
- Auctores Online. (2023).
- FooDB. (2015).
- MDPI. (2023).
- Cheméo. (2025). 2-Pyridinecarboxylic acid. Cheméo.
- Discover Chemistry. (2025).
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2023).
- Mykhailiuk, P. K. (2023).
- Ciura, K., et al. (2019). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model.
- Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356.
- Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed.
- Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Pyridine-2-carboxylic Acid. TCI Chemicals.
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
- Chemaxon. (n.d.).
- Goundry, W. R., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes.
- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- National Institute of Standards and Technology. (n.d.). 2-Pyridinecarboxylic acid. NIST WebBook.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. (2015).
- Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora.
- Taylor, B. F. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 54(10), 2560-2564.
- Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics (87th ed.). Taylor and Francis.
- Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery.
- Santa Cruz Biotechnology. (n.d.). Pyridine-2-carboxylic acid. Santa Cruz Biotechnology.
- Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (2025). Journal of the American Chemical Society.
- Alagille, D., et al. (2004). 2H‐tetrazol‐5‐yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476.
- 4-(1H-Tetrazol-5-yl)pyridinium chloride. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3049.
- Alagille, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. PubMed.
- 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819.
- Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. (2022). bioRxiv.
- Ramos-Torres, K. M., et al. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 13(20), 2978-2986.
- Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery [Video]. YouTube.
- ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine?
- PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. PubChem.
- Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
Sources
- 1. 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | C13H7F6NO | CID 46314250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. pyridine-2-carboxylic acid [stenutz.eu]
- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
A Comparative Guide to the Biological Activity of 2-(Difluoromethyl)pyridine Derivatives
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CHF₂), in particular, offers a unique combination of electronic properties and metabolic stability that can significantly enhance the therapeutic potential of a compound. When appended to a pyridine ring, the resulting 2-(difluoromethyl)pyridine scaffold serves as a versatile platform for the development of a diverse range of biologically active agents. This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a focus on their applications as kinase inhibitors, quorum sensing modulators, and agrochemicals. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation.
The Physicochemical Impact of the 2-(Difluoromethyl) Group
The introduction of a difluoromethyl group at the 2-position of the pyridine ring imparts several key physicochemical changes that underpin its utility in drug design. The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyridine nitrogen, making it less basic.[1] This can have profound effects on drug-receptor interactions and pharmacokinetic profiles. Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, often leading to increased metabolic stability and a longer in vivo half-life compared to their non-fluorinated counterparts.[1]
Comparative Biological Activities
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several this compound derivatives have emerged as potent PI3K inhibitors.
A notable example is ZSTK474 , a pan-Class I PI3K inhibitor that has been evaluated in clinical trials.[2][3] ZSTK474 features a 2-(difluoromethyl)benzimidazole moiety linked to a 1,3,5-triazine core. The difluoromethyl group is crucial for its potent activity. Structure-activity relationship (SAR) studies on ZSTK474 analogues have revealed that substitutions on the benzimidazole ring significantly impact potency. For instance, a 6-amino-4-methoxy analogue of ZSTK474 demonstrated a greater than 1000-fold increase in potency against Class Ia PI3K enzymes (p110α, p110β, and p110δ) compared to a 6-aza-4-methoxy analogue.[3]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| ZSTK474 | 5.0 | 17 | 3.9 | 53 | [4][5] |
| 6-amino-4-methoxy analogue | Significantly enhanced potency | Significantly enhanced potency | Significantly enhanced potency | - | [3] |
| Compound 86 (benzimidazole derivative) | 22.8 | - | - | - | [6] |
| Compound 87 (benzimidazole derivative) | 33.6 | - | - | - | [6] |
Causality Behind Experimental Choices: The selection of PI3K as a target is driven by its frequent mutation and activation in various cancers. The design of ZSTK474 and its analogues focuses on achieving potent and, in some cases, isoform-selective inhibition to maximize therapeutic efficacy while minimizing off-target effects. The 2-(difluoromethyl) group is a key pharmacophore that contributes to the high affinity of these compounds for the ATP-binding pocket of the PI3K enzyme.[2]
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[7] Inhibiting QS is a promising anti-virulence strategy that may circumvent the development of antibiotic resistance. The this compound scaffold has been explored as a bioisosteric replacement for the pyridine-N-oxide moiety found in known QS inhibitors like 4NPO.[8]
A library of this compound derivatives was designed and synthesized based on the structure of 4NPO. Several of these compounds exhibited comparable or superior QS inhibitory activity in Pseudomonas aeruginosa.[8][9]
| Compound | Quorum Sensing Inhibition IC50 (µM) in P. aeruginosa | Reference |
| 4NPO (parent compound) | 33 ± 1.12 | [8] |
| Compound 1 | 35 ± 1.12 | [8] |
| Compound 5 | 19 ± 1.01 | [8] |
| Compound 6 | 27 ± 0.67 | [8] |
Causality Behind Experimental Choices: The rationale for targeting QS is to disarm bacteria rather than kill them, thereby reducing the selective pressure for resistance. The choice of P. aeruginosa as a model organism is due to its clinical relevance as an opportunistic pathogen that relies heavily on QS for its virulence. The bioisosteric replacement of pyridine-N-oxide with this compound was a strategic design choice aimed at improving the physicochemical and pharmacokinetic properties of the parent compound while maintaining or enhancing its biological activity.[8]
Antifungal and Herbicidal Activity
The versatility of the this compound scaffold extends beyond human therapeutics into the realm of agrochemicals. While specific comparative data for a series of this compound derivatives in these areas is less abundant in the readily available literature, the inclusion of fluorinated pyridine moieties is a common strategy in the development of modern fungicides and herbicides.
Antifungal Activity: Pyridine derivatives, including those with fluorine substitutions, have shown promising antifungal activities.[10][11] The mechanism of action for some of these compounds is believed to involve the inhibition of lanosterol demethylase, a key enzyme in ergosterol biosynthesis in fungi.[12]
Herbicidal Activity: The this compound moiety is a component of some herbicidal compounds. For instance, derivatives of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids are known herbicides.[13] The electronic properties imparted by the fluorine atoms can influence the compound's interaction with its target enzyme in the weed, leading to potent herbicidal effects.[14][15]
Experimental Protocols
PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a self-validating system for determining the in vitro potency of this compound derivatives as PI3Kα inhibitors.
Materials:
-
Recombinant human PI3Kα
-
PIP2/PS lipid vesicles (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS, 1 mM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known PI3Kα inhibitor as a positive control.
-
Prepare the enzyme/substrate mix by diluting PI3Kα and PIP2/PS vesicles in assay buffer. Add 10 µL of this mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare the ATP solution in assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for PI3Kα.
-
Incubate the plate at room temperature for 1 hour.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of PI3K Signaling Pathway and Inhibition:
Caption: PI3K pathway and the inhibitory action of this compound derivatives.
Pseudomonas aeruginosa Quorum Sensing Inhibition Assay (LasR-based Reporter)
This protocol describes a method to quantify the inhibition of the LasR-mediated quorum sensing system in P. aeruginosa.
Materials:
-
P. aeruginosa strain carrying a LasR-responsive reporter plasmid (e.g., pLAS-lux)
-
Luria-Bertani (LB) broth
-
Test compounds (this compound derivatives)
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
-
96-well black, clear-bottom plates
Procedure:
-
Grow the P. aeruginosa reporter strain overnight in LB broth with appropriate antibiotics.
-
Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions. Include DMSO-only controls.
-
Add 198 µL of the diluted bacterial culture to each well.
-
Add 3-oxo-C12-HSL to a final concentration that induces a robust reporter signal.
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
Measure the luminescence and the optical density at 600 nm (OD600) using a plate reader.
-
Normalize the luminescence signal to the OD600 to account for any effects on bacterial growth.
-
Calculate the percent inhibition of the QS signal for each compound concentration and determine the IC50 value.
Diagram of Quorum Sensing Inhibition Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Metabolic Stability of 2-(Difluoromethyl)pyridine Analogs
<
In modern drug discovery, the strategic incorporation of fluorine is a key tactic for enhancing the pharmacokinetic profile of lead candidates. The 2-(difluoromethyl)pyridine scaffold, in particular, has garnered significant interest. This guide provides an in-depth comparison of the metabolic stability of analogs based on this structure, supported by established experimental data and detailed protocols for researchers in drug development.
The Critical Role of Metabolic Stability
Metabolic stability is a crucial determinant of a drug's oral bioavailability and half-life. Compounds that are rapidly metabolized by enzymes in the liver often fail to achieve therapeutic concentrations in the body. The pyridine ring, a common scaffold in pharmaceuticals, can be susceptible to metabolic transformation.[1][2][3] The addition of a difluoromethyl group (-CHF2) is a medicinal chemistry strategy intended to block potential sites of metabolism and thereby improve a compound's metabolic endurance.[4]
Key Metabolic Pathways for Pyridine Analogs
The metabolic fate of this compound analogs is primarily governed by two major enzyme superfamilies: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO). Understanding their distinct mechanisms is fundamental to interpreting stability data and designing more robust molecules.
-
Cytochrome P450 (CYP) Enzymes : This superfamily, located mainly in liver microsomes, is responsible for the Phase I metabolism of a vast number of drugs.[5][6] For pyridine-containing compounds, CYPs typically mediate oxidative reactions.[7][8] Common transformations include hydroxylation of the pyridine ring or oxidation of other substituents on the molecule. The reaction is initiated by the binding of the drug to the enzyme's heme iron center and requires NADPH as a cofactor to facilitate the oxidative process.[9]
-
Aldehyde Oxidase (AO) : AO is a cytosolic enzyme that has gained significant attention for its role in clearing drugs that feature N-heterocyclic fragments.[10][11] Unlike CYPs, AO-mediated metabolism does not depend on NADPH.[11] It catalyzes the hydroxylation of electron-deficient carbon atoms adjacent to a ring nitrogen.[11][12] The presence of a difluoromethyl group can influence the electronic properties of the pyridine ring, potentially altering its susceptibility to AO.[13] Failures in late-stage drug development have been attributed to unforeseen AO metabolism, highlighting the need for early assessment.[14]
Comparative Metabolic Stability of Analogs
While specific, head-to-head public data for a wide range of this compound analogs is limited, structure-activity relationships (SAR) can be inferred from available studies. The introduction of the difluoromethyl group is intended to enhance metabolic stability compared to analogs with more labile functionalities (e.g., methyl or methoxy groups) at the same position.[4]
For instance, a study on IDO1 inhibitors demonstrated that replacing a 3-methyl group on a pyridine ring with a difluoromethyl group resulted in "further improved metabolic stability" in in vitro assays.[4] This suggests that the -CHF2 group successfully blocks a potential "metabolic soft spot."
| Analog Type | Key Structural Feature | Expected Metabolic Liability | Rationale |
| Analog A | 2-CHF2-Pyridine with unsubstituted positions | Ring Hydroxylation | The pyridine ring itself remains a potential site for CYP or AO-mediated oxidation. |
| Analog B | 2-CHF2-Pyridine with additional alkyl group | Alkyl Group Oxidation | A methyl or ethyl group elsewhere on the ring could be a site for CYP-mediated hydroxylation. |
| Analog C | 2-CHF2-Pyridine with additional electron-withdrawing groups | Generally more stable | Electron-withdrawing groups can deactivate the ring towards oxidative metabolism by both CYP and AO.[13] |
| Analog D | 2-CH3-Pyridine (for comparison) | Oxidation of Methyl Group | The methyl group is a classic site for CYP-mediated hydroxylation to a primary alcohol. |
This table provides an illustrative comparison based on established metabolic principles. Actual stability is highly dependent on the complete molecular structure.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol describes a standard, self-validating system for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound. The disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17][18][19]
I. Materials & Reagents
-
Test Compound & Positive Controls: 10 mM stock solutions in DMSO. (e.g., Verapamil, Testosterone for high clearance; Warfarin for low clearance).
-
Human Liver Microsomes (HLM): Pooled, from a reputable supplier (e.g., XenoTech).[15]
-
Phosphate Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[15]
-
Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or 1 mM NADPH stock.[5][20]
-
Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (IS).[15]
-
Incubation Plate: 96-well plate.
-
Incubator: Set to 37°C.
II. Experimental Workflow Diagram
Caption: Workflow for an in vitro metabolic stability assay.
III. Step-by-Step Procedure
-
Preparation:
-
Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.[5][15][20]
-
Causality: Using a pooled HLM batch from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[20]
-
Dilute the test compound and positive controls in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[15][20]
-
Causality: A 1 µM concentration is generally below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[15]
-
-
Incubation:
-
Add the HLM/buffer mixture and the diluted compound to the wells of the 96-well plate.
-
Include Control Wells :
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH solution. The T=0 sample is immediately transferred to the quenching solution before adding NADPH.
-
Causality: NADPH is the essential cofactor that donates reducing equivalents for the CYP450 catalytic cycle.[5][9] Without it, most Phase I metabolism will not occur.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 5, 15, 30, 45, 60 mins), transfer an aliquot from each incubation well to a separate plate containing cold acetonitrile (ACN) with the internal standard.[15][20]
-
Causality: Cold ACN serves two purposes: it precipitates the microsomal proteins, thereby stopping the enzymatic reaction, and the internal standard corrects for variations in sample processing and instrument response during LC-MS/MS analysis.
-
-
Sample Analysis:
-
Centrifuge the quenched plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Causality: LC-MS/MS provides the high sensitivity and selectivity required to quantify the low concentrations of the parent compound remaining in the complex matrix.[16][21]
-
IV. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)
Visualizing Metabolic Fates
The potential metabolic pathways for a generic this compound analog can be visualized to identify likely "soft spots."
Caption: Potential metabolic pathways for 2-(CHF2)-pyridine analogs.
Conclusion
Assessing the metabolic stability of this compound analogs is a cornerstone of preclinical development. The difluoromethyl group is often effective at blocking specific sites of metabolism, but the overall stability of the molecule depends on the entire structure.[4] Both CYP450 and Aldehyde Oxidase enzymes represent major clearance pathways for these N-heterocyclic compounds.[6][11] A rigorously executed in vitro assay using human liver microsomes provides critical data on half-life and intrinsic clearance, enabling researchers to rank compounds and select those with the most promising pharmacokinetic profiles for further development.
References
- Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism | ACS Omega. (2017). ACS Omega.
- Stubley, C., Subryan, L., Stell, J. G. P., Perrett, R. H., Ingle, P. B. H., & Mathieson, D. W. (n.d.). THE METABOLISM OF NHETEROCYCLES. University of Bradford.
- Metabolic stability in liver microsomes. (n.d.). Mercell.
- Aldehyde Oxidase. (n.d.). Cambridge MedChem Consulting.
- General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. (n.d.).
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
- Wu, X., et al. (2024). Involvement of Aldehyde Oxidase (AOXs)
- Metabolic Stability Assay Services. (n.d.). BioIVT.
- Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. (n.d.). Benchchem.
- Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (n.d.).
- A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (n.d.). MDPI.
- Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023).
- A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (n.d.).
- Kim, J. S., et al. (1995).
- Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry.
- Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
- A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (2023).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.).
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.).
- Cytochrome P450. (2017). YouTube.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. lcms.cz [lcms.cz]
head-to-head comparison of different 2-(Difluoromethyl)pyridine synthesis methods
A Head-to-Head Comparison of Synthetic Methods for 2-(Difluoromethyl)pyridine
The difluoromethyl (CF₂H) group has become a prized substituent in modern drug discovery and agrochemical design. Its unique properties—acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The this compound scaffold, in particular, is a key structural motif. This guide provides a head-to-head comparison of the principal synthetic strategies to access this valuable building block, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for researchers.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into four main approaches, each with distinct advantages and limitations:
-
Nucleophilic Difluoromethylation: Involves the reaction of an electrophilic pyridine precursor (e.g., a 2-halopyridine) with a nucleophilic "CF₂H⁻" equivalent.
-
Functional Group Interconversion (FGI): Starts with a pre-functionalized pyridine, such as a pyridine-2-carbaldehyde or a pyridine-2-carboxylic acid, and converts the existing functional group into a difluoromethyl moiety.
-
Direct C-H Difluoromethylation: A modern approach that directly functionalizes a C-H bond of the pyridine ring, often through radical-based mechanisms.[4][5]
-
De Novo Ring Synthesis: Constructs the pyridine ring around a pre-existing difluoromethyl group, offering unique regiochemical control.[6]
This guide will focus on the first three strategies, as they represent the most common and practical approaches for modifying existing pyridine systems.
Method 1: Nucleophilic Difluoromethylation of 2-Halopyridines
This is arguably the most established and reliable method, leveraging the inherent electrophilicity of the C2 position in 2-halopyridines. The workhorse reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF₃), famously known as the Ruppert-Prakash reagent.[7][8][9] While seemingly a trifluoromethylating agent, under specific conditions, it serves as a precursor to a difluorocarbene or a difluoromethyl anion equivalent.
Mechanism and Rationale
The reaction is initiated by a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium tert-butoxide (KOtBu).[9] The activator attacks the silicon atom of TMSCF₃, generating the highly reactive trifluoromethyl anion (CF₃⁻). This anion can then eliminate a fluoride ion to form difluorocarbene (:CF₂), or in the presence of a suitable proton source or reducing agent, it can lead to the formation of a difluoromethyl nucleophile. For the synthesis of this compound from 2-chloropyridine, the reaction often proceeds through a difluorocarbene pathway followed by reduction.
}
Workflow for Nucleophilic Difluoromethylation.
Experimental Protocol: Synthesis via Ruppert-Prakash Reagent
This protocol is adapted from methodologies described in the literature for the difluoromethylation of heteroaromatic halides.
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloropyridine (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF, 5 mL).
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol, 1.5 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (KOtBu, 2.0 mmol, 2.0 equiv) in THF. Causality Note: The slow addition of the base is crucial to control the exothermic generation of the reactive intermediates and prevent side reactions. Anhydrous conditions are paramount to avoid quenching the anionic species.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Method 2: Functional Group Interconversion from Pyridine-2-carbaldehyde
This strategy is highly effective when 2-chloropyridine is unreactive or unavailable, but pyridine-2-carbaldehyde is. The core transformation is a deoxofluorination, converting the carbonyl C=O bond into a C-F₂ bond.
Mechanism and Rationale
The most common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or its more stable analogues like Deoxo-Fluor®. The reaction proceeds via the activation of the aldehyde's carbonyl oxygen by the fluorinating agent, forming an intermediate that subsequently undergoes nucleophilic attack by fluoride ions. This process happens twice to replace the oxygen atom with two fluorine atoms.
Causality Note: This method's success hinges on the electrophilicity of the aldehyde carbonyl. Electron-donating groups on the pyridine ring can slow the reaction, while electron-withdrawing groups can accelerate it. Over-heating DAST can lead to explosive decomposition, so careful temperature control is essential.
Experimental Protocol: Deoxofluorination with DAST
-
In a fume hood, add pyridine-2-carbaldehyde (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 5 mL) to a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) flask under an inert atmosphere. Safety Note: DAST reacts with glass; use of polymer flasks is strongly recommended.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 mmol, 1.2 equiv) dropwise via syringe. A slight color change is often observed.
-
Stir the mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Once complete, cool the reaction back to 0 °C and very carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃ to neutralize the excess reagent and acidic byproducts.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via column chromatography to obtain the desired product.
Method 3: Direct C-H Difluoromethylation
The direct conversion of a C-H bond to a C-CF₂H bond is the most atom-economical approach and is ideal for late-stage functionalization.[4] These reactions typically proceed via a radical mechanism, often initiated by a photocatalyst or a chemical oxidant.[1][4][10]
Mechanism and Rationale
A common method involves the use of a difluoromethylating reagent like sodium difluoromethanesulfinate (CF₂HSO₂Na, "DFMS") or zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, Baran's reagent).[4] In a typical photoredox cycle, a photocatalyst (e.g., an Iridium or organic dye complex) is excited by visible light and then interacts with the difluoromethyl precursor to generate a difluoromethyl radical (•CF₂H).[1][4] This radical then adds to the electron-deficient pyridine ring in a Minisci-type reaction, preferentially at the C2 or C4 position. An oxidant is required to close the catalytic cycle.
}
Simplified Photoredox Cycle for C-H Difluoromethylation.
Experimental Protocol: Photoredox C-H Difluoromethylation
This protocol is a representative procedure based on published organophotocatalytic methods.[4]
-
To a 10 mL Schlenk tube, add the pyridine substrate (0.1 mmol, 1.0 equiv), sodium difluoromethanesulfinate (DFMS, 0.4 mmol, 4.0 equiv), and an organic photocatalyst like Rose Bengal (0.002 mmol, 2 mol%).
-
Add dimethyl sulfoxide (DMSO, 1.0 mL) as the solvent.
-
Equip the tube with a magnetic stir bar and seal it.
-
Stir the mixture and irradiate with green LEDs (e.g., 3W) at room temperature for 24 hours. Causality Note: The choice of photocatalyst and light wavelength are intrinsically linked. The solvent (DMSO) is not just a medium but also plays a role in the radical cycle. Oxygen from the air can often serve as the terminal oxidant in these reactions.[4]
-
After 24 hours, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Head-to-Head Performance Comparison
| Feature | Method 1: Nucleophilic | Method 2: FGI (Deoxofluorination) | Method 3: Direct C-H Radical |
| Starting Material | 2-Halopyridine | Pyridine-2-carbaldehyde | Unsubstituted Pyridine |
| Typical Yield | Good to Excellent (60-90%) | Good (50-85%) | Moderate to Good (40-75%) |
| Regioselectivity | Excellent (Defined by halide) | Excellent (Defined by aldehyde) | Moderate (Mixtures of C2/C4 possible) |
| Functional Group Tolerance | Moderate (Sensitive to strong bases) | Limited (Aldehydes/ketones react) | Good to Excellent |
| Scalability | Good | Moderate (Reagent cost/safety) | Good (Flow chemistry is an option) |
| Key Reagents | TMSCF₃, KOtBu/TBAF | DAST, Deoxo-Fluor® | DFMS, Photocatalyst, Oxidant |
| Safety Concerns | Anhydrous/inert conditions required. | DAST is toxic, moisture-sensitive, and can decompose violently. Use of polymer labware is advised. | Oxidants can be hazardous. Photochemical setups require proper shielding. |
| Primary Advantage | High reliability and predictability. | Utilizes readily available aldehydes. | High atom economy, ideal for late-stage functionalization. |
| Primary Disadvantage | Requires pre-functionalized starting material. | Harsh reagents and safety precautions. | Can suffer from regioselectivity issues. |
Conclusion and Recommendations
Choosing the optimal synthetic route to this compound depends critically on the available starting materials, the required scale, and the functional group landscape of the target molecule.
-
For reliable, large-scale synthesis with a well-defined starting material, Method 1 (Nucleophilic Difluoromethylation) of a 2-halopyridine is the most robust and predictable choice.
-
When the corresponding pyridine-2-carbaldehyde is more accessible than the halide, Method 2 (Deoxofluorination) is a powerful alternative, provided the necessary safety precautions for handling DAST or its analogues are strictly followed.
-
For late-stage functionalization in complex molecule synthesis or for exploring structure-activity relationships, Method 3 (Direct C-H Difluoromethylation) offers unparalleled efficiency and atom economy, allowing for the direct installation of the CF₂H group without prior activation of the pyridine ring.
Each method presents a valuable tool in the synthetic chemist's arsenal. A thorough understanding of their underlying mechanisms and practical limitations is key to successfully incorporating the valuable this compound motif into next-generation pharmaceuticals and agrochemicals.
References
- A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters.
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Site-selective C−H difluoromethylation of pyridines a Bioactive...
- Regioselective Direct C–H Trifluoromethylation of Pyridine.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- State of knowledge in photoredox-catalysed direct difluoromethyl
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Merck Millipore.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE.
- Photoredox Catalysis in Difluoromethyl
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel
- Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent.
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry.
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry.
- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. The Royal Society of Chemistry.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH.
- Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
- Trifluoromethyltrimethylsilane. American Chemical Society.
- Decarboxylative trifluoromethylthiolation of pyridylacet
- Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. The Journal of Organic Chemistry.
- 5-(Difluoromethyl)pyridine-2-carbaldehyde. Benchchem.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Trifluoromethyltrimethylsilane. Wikipedia.
- Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. PubMed.
- 5-(Difluoromethyl)pyridine-2-carboxylic acid. PubChem.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Synthesis and decarboxylation of pyridine carboxylic acids
Sources
- 1. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. acs.org [acs.org]
- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(Difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethyl (CF2H) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This moiety often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique hydrogen bonding capabilities, making 2-(difluoromethyl)pyridine a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. The economic and practical viability of accessing this key intermediate is, therefore, of paramount importance. This guide provides an in-depth, objective comparison of various synthetic strategies to this compound, offering a comprehensive cost-benefit analysis supported by experimental data to aid researchers in selecting the most appropriate route for their specific needs.
Introduction: The Significance of the Difluoromethyl Group
The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group. Its unique electronic properties can significantly influence the pKa, conformation, and binding affinity of a molecule. Consequently, efficient and scalable methods for the introduction of this group are in high demand. This guide will dissect four distinct and prominent synthetic pathways to this compound, evaluating them on the basis of starting material cost, reagent cost, reaction yield, scalability, safety, and environmental impact.
Route 1: De Novo Synthesis from Commodity Chemicals
This elegant approach constructs the pyridine ring around the difluoromethyl group, a strategy that is particularly amenable to large-scale production due to its use of inexpensive and readily available starting materials.[1]
Scientific Rationale
The core of this synthesis is a condensation reaction between an enolate and a β-alkoxy-α,β-unsaturated ketone, followed by cyclization with an ammonium source to form the pyridine ring. This "bottom-up" approach offers high regioselectivity and the potential for introducing a variety of substituents onto the pyridine ring.
Experimental Protocol
A representative procedure for the de novo synthesis is as follows:
-
Enolate Formation: Sodium ethoxide is prepared in situ by reacting sodium metal with ethanol. Ethyl difluoroacetate is then added to form the corresponding sodium enolate.
-
Condensation: The enolate solution is cooled, and ethyl vinyl ether is added, followed by the slow addition of a Lewis acid (e.g., titanium tetrachloride) to promote the condensation reaction, forming a 1,5-dicarbonyl intermediate.
-
Cyclization and Aromatization: Ammonium acetate is added to the reaction mixture, which is then heated to effect cyclization and subsequent aromatization to yield this compound.
-
Purification: The reaction mixture is worked up with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.
Cost-Benefit Analysis
| Metric | Assessment | Supporting Data |
| Starting Material Cost | Low | Ethyl difluoroacetate and ethyl vinyl ether are commodity chemicals.[2][3][4][5][6][7] |
| Reagent Cost | Low to Moderate | Sodium, ethanol, and ammonium acetate are inexpensive. The cost of the Lewis acid can vary. |
| Yield | High | Reported yields are generally in the range of 70-85%.[1] |
| Scalability | Excellent | The use of inexpensive reagents and straightforward reaction conditions makes this route highly scalable.[1] |
| Safety & Environment | Moderate Concern | The use of sodium metal requires careful handling. The use of a Lewis acid like TiCl4 also requires anhydrous conditions and produces corrosive byproducts. |
Route 2: Direct C-H Difluoromethylation of Pyridine
This method represents an atom-economical approach, directly functionalizing the pyridine ring. However, achieving regioselectivity for the 2-position can be a significant challenge.
Scientific Rationale
The direct C-H difluoromethylation of pyridine typically involves the generation of a difluoromethyl radical, which then attacks the electron-deficient pyridine ring. The regioselectivity is influenced by the electronic properties of the pyridine ring and the nature of the radical initiator. A common method employs difluoroacetic acid as the difluoromethyl source, with a silver salt as a catalyst and a persulfate as an oxidant.[8]
Experimental Protocol
A general procedure for the direct C-H difluoromethylation of pyridine is as follows:
-
Reaction Setup: Pyridine, difluoroacetic acid, silver nitrate, and potassium persulfate are combined in a suitable solvent, often a mixture of acetonitrile and water.
-
Reaction Execution: The mixture is heated to a specified temperature (e.g., 80 °C) for several hours. The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: The reaction mixture is cooled, and an aqueous solution of sodium bicarbonate is added to quench the reaction. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography. It is important to note that this reaction can produce a mixture of regioisomers, which may require careful separation.
Cost-Benefit Analysis
| Metric | Assessment | Supporting Data |
| Starting Material Cost | Low | Pyridine is an inexpensive starting material. Difluoroacetic acid is moderately priced. |
| Reagent Cost | Moderate | Silver nitrate can be a significant cost contributor, especially on a larger scale.[9] Potassium persulfate is relatively inexpensive.[10][11] |
| Yield | Variable | Yields can be moderate, but often a mixture of regioisomers is obtained, reducing the effective yield of the desired 2-substituted product. Some reports indicate that yields can decrease upon scaling up. |
| Scalability | Moderate | The cost of silver nitrate and the potential for side reactions can limit scalability. Purification of regioisomers can also be challenging on a large scale. |
| Safety & Environment | Moderate Concern | Persulfates are strong oxidizing agents. The use of silver salts can lead to heavy metal waste. |
Route 3: Synthesis from Pyridine-N-oxide
Pyridine-N-oxides are activated towards nucleophilic attack at the 2- and 6-positions, making them attractive starting materials for the synthesis of 2-substituted pyridines.
Scientific Rationale
The N-oxide functionality activates the pyridine ring for nucleophilic attack. In the presence of an activating agent, such as trifluoroacetic anhydride, a difluoromethylating reagent can be introduced at the 2-position. Subsequent deoxygenation of the N-oxide yields the desired this compound. A photochemical approach has also been reported, utilizing trifluoroacetic anhydride and visible light.[12]
Experimental Protocol
A representative non-photochemical procedure is as follows:
-
Activation: Pyridine-N-oxide is treated with trifluoroacetic anhydride in a suitable solvent to form an activated pyridinium species.
-
Difluoromethylation: A source of difluoromethylide, such as that generated from a suitable precursor, is added to the reaction mixture, leading to nucleophilic attack at the 2-position.
-
Deoxygenation: The resulting N-oxide is then deoxygenated, for example, by treatment with a reducing agent like phosphorus trichloride or through catalytic hydrogenation, to afford this compound.
-
Purification: The product is isolated and purified by standard techniques such as extraction and chromatography.
Cost-Benefit Analysis
| Metric | Assessment | Supporting Data |
| Starting Material Cost | Moderate | Pyridine-N-oxide is more expensive than pyridine.[6][13][14][15][16] |
| Reagent Cost | High | Trifluoroacetic anhydride is a costly reagent.[14][15][17][18][19] The cost of the difluoromethylating agent and the deoxygenation reagent also adds to the overall expense. |
| Yield | Moderate to Good | Yields for the individual steps can be good, but the multi-step nature of the process can lower the overall yield. |
| Scalability | Limited | The high cost of reagents makes this route less attractive for large-scale synthesis. |
| Safety & Environment | Moderate Concern | Trifluoroacetic anhydride is corrosive and moisture-sensitive. Deoxygenation reagents can be hazardous. |
Route 4: Synthesis from Picolinic Acid
This two-step approach involves the reduction of the readily available picolinic acid to the corresponding alcohol, followed by a deoxyfluorination reaction.
Scientific Rationale
Picolinic acid (pyridine-2-carboxylic acid) can be selectively reduced to 2-(hydroxymethyl)pyridine using a variety of reducing agents. The resulting alcohol is then a suitable substrate for deoxyfluorination, where the hydroxyl group is replaced by two fluorine atoms to form the difluoromethyl group. This is typically achieved using specialized fluorinating reagents.
Experimental Protocol
A typical two-step procedure is as follows:
-
Reduction of Picolinic Acid: Picolinic acid is reduced to 2-(hydroxymethyl)pyridine. This can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes. The reaction is typically performed in an anhydrous etheral solvent.
-
Deoxyfluorination of 2-(Hydroxymethyl)pyridine: The isolated 2-(hydroxymethyl)pyridine is then subjected to deoxyfluorination. Reagents such as (diethylamino)sulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used. These reactions are typically carried out in an inert solvent at low temperatures.
-
Purification: Both steps require standard workup and purification procedures, often involving extraction and column chromatography.
Cost-Benefit Analysis
| Metric | Assessment | Supporting Data |
| Starting Material Cost | Low | Picolinic acid is a commercially available and relatively inexpensive starting material.[20][21][22] |
| Reagent Cost | High | Deoxyfluorinating agents like DAST and Deoxo-Fluor® are expensive, which is a major drawback of this route.[22][23] Reducing agents also add to the cost. |
| Yield | Good | Both the reduction and deoxyfluorination steps typically proceed with good to excellent yields. |
| Scalability | Limited | The high cost and hazardous nature of the deoxyfluorinating reagents make this route challenging to scale up. |
| Safety & Environment | High Concern | Deoxyfluorinating reagents are hazardous and require specialized handling. They can also be thermally unstable. The use of strong reducing agents like LiAlH4 also requires careful handling. |
Conclusion and Recommendations
The choice of a synthetic route to this compound is a critical decision that depends on the specific requirements of the project, including the desired scale, budget, and available expertise.
-
For large-scale, cost-effective production , the de novo synthesis is the most promising route. Its reliance on inexpensive commodity chemicals and high scalability make it an industrially viable option.[1]
-
Direct C-H difluoromethylation is an attractive and atom-economical approach for small-scale synthesis and derivatization , provided that the regioselectivity can be controlled and the cost of the silver catalyst is acceptable.
-
The synthesis from pyridine-N-oxide is a viable laboratory-scale method, but its high reagent costs make it less practical for larger quantities.
-
The route from picolinic acid offers good yields but is hampered by the high cost and hazardous nature of the deoxyfluorinating reagents, making it the least cost-effective option for large-scale synthesis.
Ultimately, researchers and drug development professionals must weigh these factors carefully to select the synthetic strategy that best aligns with their goals. The de novo approach stands out as a robust and economical choice for ensuring a reliable supply of this compound for extensive research and development programs.
References
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1724–1727. [Link]
- Ivy Fine Chemicals.
- CP Lab Safety.
- Nielsen, M. K., et al. (2017). Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds. Chemistry – A European Journal, 23(71), 18125-18128. [Link]
- The Science Company.
- CP Lab Safety. Trifluoroacetic Anhydride, Reagent Plus 99%+, 3 kg. [Link]
- Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108–7112. [Link]
- Alcarazo, M., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29851-29855. [Link]
- Cenmed.
- Gentry, E. C., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science, 2(8), 556–561. [Link]
- Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.
- Carl ROTH. Trifluoroacetic anhydride. [Link]
- Google Patents. US5073637A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Wikipedia. Picolinic acid. [Link]
- eBay. Potassium persulfate, = 99.995%, Ultra-Analytical® ACS. [Link]
- Bound Tree.
- PrepChem.com. Synthesis of picolinic acid. [Link]
- Organic Syntheses.
- Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
- Organic Chemistry Portal. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. [Link]
- PrepChem.com. Synthesis of 2-fluoro-2,2-dinitroethyl vinyl ether. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 454-31-9 Cas No. | Ethyl difluoroacetate | Matrix Scientific [matrixscientific.com]
- 3. Ethyl difluoroacetate 97 454-31-9 [sigmaaldrich.com]
- 4. indiamart.com [indiamart.com]
- 5. ivychem.com [ivychem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Ethyl vinyl ether price,buy Ethyl vinyl ether - chemicalbook [m.chemicalbook.com]
- 8. oaji.net [oaji.net]
- 9. Reagent Grade Silver Nitrate AgNO3, 1lb. for sale. Buy from The Science Company. [sciencecompany.com]
- 10. cenmed.com [cenmed.com]
- 11. Potassium Persulfate (Certified ACS), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]
- 12. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(Hydroxymethyl)pyridine price,buy 2-(Hydroxymethyl)pyridine - chemicalbook [chemicalbook.com]
- 14. Trifluoroacetic anhydride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. A13614.22 [thermofisher.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. calpaclab.com [calpaclab.com]
- 18. 147812501 [thermofisher.com]
- 19. Trifluoroacetic anhydride, CAS No. 407-25-0 | Reagents for Acylation | Derivatisation Reagents for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 20. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 21. Picolinic acid - Wikipedia [en.wikipedia.org]
- 22. prepchem.com [prepchem.com]
- 23. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
A Spectroscopic Guide to 2-(Difluoromethyl)pyridine and its Isomers: A Comparative Analysis for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate key physicochemical and biological properties. The difluoromethyl (CHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can significantly influence a molecule's conformation, metabolic stability, and binding affinity. Pyridine rings, ubiquitous in pharmaceuticals and functional materials, are prime targets for such fluorination. This guide provides a comprehensive spectroscopic comparison of 2-(difluoromethyl)pyridine and its positional isomers, 3-(difluoromethyl)pyridine and 4-(difluoromethyl)pyridine, offering researchers and drug development professionals a detailed reference based on experimental and theoretical data.
Introduction: The Subtle Power of Positional Isomerism
The placement of the difluoromethyl group on the pyridine ring profoundly impacts the electronic distribution and, consequently, the spectroscopic signatures of the molecule. Understanding these differences is crucial for unambiguous structural elucidation and for correlating structure with activity. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causality behind the observed spectral variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural analysis of these isomers. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electronic effects exerted by the CHF₂ group and the nitrogen atom within the pyridine ring.
¹H NMR Spectroscopy
The proton NMR spectra of the difluoromethylpyridine isomers are distinguished by the chemical shifts and coupling patterns of the aromatic protons and the methine proton of the CHF₂ group.
-
Aromatic Region: The electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group deshields the ring protons. The extent of this deshielding is position-dependent. In the 2-isomer, the proximity of the CHF₂ group to the nitrogen atom leads to a complex and downfield-shifted pattern for the proton at the 6-position. In the 3- and 4-isomers, the protons ortho to the nitrogen (positions 2 and 6) are the most deshielded.
-
Difluoromethyl Proton: The proton of the CHF₂ group typically appears as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The chemical shift of this proton is influenced by the electron density of the pyridine ring, which varies with the substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further insights into the electronic landscape of the isomers.
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring exhibit distinct chemical shifts depending on their position relative to the nitrogen and the CHF₂ group. The carbon atom directly attached to the CHF₂ group will show a characteristic triplet due to one-bond carbon-fluorine coupling (¹JC-F). The carbons ortho and para to the nitrogen atom are typically the most deshielded.
-
Difluoromethyl Carbon: The carbon of the CHF₂ group also appears as a triplet with a large ¹JC-F coupling constant, a hallmark of a carbon directly bonded to fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds[1]. The difluoromethyl group in these isomers gives rise to a doublet in the ¹⁹F NMR spectrum due to coupling with the methine proton (²JF-H). The chemical shift is indicative of the electronic environment around the fluorine nuclei.
Table 1: Comparative NMR Data for Difluoromethylpyridine Isomers (Predicted and Experimental)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | H-6: ~8.6 (d), H-3,4,5: 7.3-7.9 (m), CHF₂: 6.6 (t, ²JH-F ≈ 56 Hz) | C-2: ~152 (t, ¹JC-F ≈ 235 Hz), C-6: ~150, Aromatic C's: 120-140, CHF₂: ~115 (t, ¹JC-F ≈ 238 Hz) | ~ -95 (d, ²JF-H ≈ 56 Hz) |
| 3-(Difluoromethyl)pyridine | H-2, H-6: ~8.7 (m), H-4, H-5: 7.4-7.9 (m), CHF₂: 6.7 (t, ²JH-F ≈ 56 Hz) | C-3: ~135 (t, ¹JC-F ≈ 230 Hz), C-2, C-6: ~150, Aromatic C's: 123-138, CHF₂: ~114 (t, ¹JC-F ≈ 238 Hz) | ~ -110 (d, ²JF-H ≈ 56 Hz) |
| 4-(Difluoromethyl)pyridine | H-2, H-6: ~8.7 (d), H-3, H-5: ~7.5 (d), CHF₂: 6.8 (t, ²JH-F ≈ 56 Hz) | C-4: ~145 (t, ¹JC-F ≈ 230 Hz), C-2, C-6: ~151, C-3, C-5: ~121, CHF₂: ~113 (t, ¹JC-F ≈ 238 Hz) | ~ -112 (d, ²JF-H ≈ 56 Hz) |
Note: The data presented is a combination of predicted values and data from related compounds due to the limited availability of complete experimental datasets for all three isomers in a single source. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides a fingerprint of the functional groups present in a molecule. The vibrational frequencies are influenced by bond strength and molecular geometry, which differ among the isomers.
Key vibrational modes to consider include:
-
C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region.
-
C-H stretching (CHF₂): A characteristic band around 2900-3000 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): A series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern affects the exact positions and intensities of these bands.
-
C-F stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region, often appearing as multiple bands due to symmetric and asymmetric stretching of the CF₂ group.
Table 2: Key IR Absorption Bands for Difluoromethylpyridine Isomers
| Vibrational Mode | This compound (cm⁻¹) | 3-(Difluoromethyl)pyridine (cm⁻¹) | 4-(Difluoromethyl)pyridine (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | 3050-3100 |
| Pyridine Ring Stretch | 1590, 1470, 1430 | 1580, 1480, 1420 | 1600, 1415 |
| C-F Stretch | ~1120, ~1150 | ~1130, ~1160 | ~1140, ~1170 |
| C-H Bend (out-of-plane) | ~750 | ~790, ~710 | ~820 |
The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the pyridine ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will exhibit the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₆H₅F₂N). However, the fragmentation patterns in the mass spectrum can differ, reflecting the relative stabilities of the fragment ions.
Common fragmentation pathways include:
-
Loss of a fluorine atom: [M-F]⁺
-
Loss of the CHF₂ group: [M-CHF₂]⁺
-
Fragmentation of the pyridine ring: Leading to characteristic pyridine-related fragment ions.
The relative intensities of these fragment ions can provide clues to the isomeric structure, although they may not always be sufficient for unambiguous identification without comparison to authentic standards.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions. The position of the difluoromethyl group influences the energy of these transitions and thus the absorption maxima (λmax).
-
π → π transitions:* These are typically intense absorptions and are sensitive to the extent of conjugation and the electronic effects of substituents. The electron-withdrawing CHF₂ group can cause a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) depending on its position and interaction with the pyridine π-system.
-
n → π transitions:* These are weaker absorptions arising from the excitation of a non-bonding electron on the nitrogen atom to an anti-bonding π* orbital. These transitions are often solvent-dependent and can be obscured by the more intense π → π* bands.
Generally, substitution at the 2- and 4-positions, which are in direct conjugation with the nitrogen atom, will have a more pronounced effect on the UV-Vis spectra compared to substitution at the 3-position.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the difluoromethylpyridine isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Conclusion
The spectroscopic analysis of this compound and its 3- and 4-isomers reveals distinct fingerprints for each compound. NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F data, provides the most definitive information for structural assignment. IR spectroscopy offers valuable confirmation of functional groups and substitution patterns. While MS confirms the molecular weight, and UV-Vis spectroscopy provides insights into the electronic structure. This guide serves as a foundational resource for researchers working with these important fluorinated building blocks, enabling more efficient and accurate characterization in the pursuit of novel chemical entities.
References
- Grimblat, N., Kaufman, T. S., & Sarotti, A. M. (2016). Computational Chemistry Driven Solution to Rubriflordilactone B. Organic Letters, 18(24), 6420–6423. [Link]
- Royal Society of Chemistry. (2015).
- CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]
- ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
- Gerig, J. T. (2001). Fluorine NMR. [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). FTIR Spectra for Pyridine with different transition metal complexes. [Link]
- Claramunt, R. M., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link]
- National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. [Link]
- Svejstrup, T. D., et al. (2018). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 20(15), 4655–4658. [Link]
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. [Link]
- ResearchGate. (2025).
- National Institute of Standards and Technology. (n.d.). Pyridine, 3-(trifluoromethyl)-. In NIST Chemistry WebBook. [Link]
Sources
A Researcher's Comparative Guide to Evaluating Off-Target Effects of 2-(Difluoromethyl)pyridine Compounds
Introduction: The Rise of the 2-(Difluoromethyl)pyridine Moiety and the Imperative of Off-Target Evaluation
The this compound motif has emerged as a valuable scaffold in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing difluoromethyl group, can enhance metabolic stability, modulate pKa, and improve cell permeability of parent compounds.[1][2] The difluoromethyl group can also act as a bioisostere for other chemical groups like hydroxyl or thiol, potentially forming hydrogen bonds with target enzymes.[3] This has led to the incorporation of this moiety into a new generation of drug candidates targeting a wide array of diseases.[4][5]
However, as with any promising chemical entity, a thorough understanding of its potential for unintended biological interactions is paramount. Off-target effects, where a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target, are a significant cause of adverse drug reactions and a primary reason for costly failures in later stages of drug development.[6][7] For compounds containing the this compound moiety, a systematic and rigorous evaluation of off-target liabilities is not just a regulatory requirement but a scientific necessity to ensure the development of safe and effective medicines.[8][9]
This guide provides a comparative analysis of key experimental strategies for evaluating the off-target effects of this compound-containing compounds. We will delve into the mechanistic basis of each assay, provide detailed, field-proven protocols, and offer a logical framework for designing a comprehensive off-target screening cascade.
Pillar 1: Proactive Off-Target Profiling - A Comparative Analysis of Key Methodologies
An effective off-target evaluation strategy employs a multi-pronged approach, integrating both in vitro and cellular assays to build a comprehensive safety profile. The choice of assays should be guided by the compound's primary target and its chemical properties. Here, we compare three widely adopted and complementary techniques: Kinase Profiling, Receptor Binding Assays, and the Cellular Thermal Shift Assay (CETSA).
In Vitro Kinase Profiling: A Broad Net for a Promiscuous Target Class
Causality: Protein kinases are one of the largest and most functionally diverse enzyme families, and they are also one of the most common sources of off-target effects for many small molecule inhibitors.[10][11] Their highly conserved ATP-binding pocket makes them susceptible to unintended inhibition by a wide range of compounds.[11] Kinase inhibitor profiling against a large panel of kinases is therefore a critical first step in assessing the selectivity of any new compound, including those containing the this compound motif.[12]
Comparative Methodologies:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[11] | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction.[13] | High throughput, non-radioactive. | Prone to interference from colored or fluorescent compounds. |
| Fluorescence-Based Assays | Uses fluorescently labeled antibodies to detect phosphorylated substrates.[13] | High throughput, non-radioactive. | Can be affected by compound autofluorescence. |
Experimental Protocol: In Vitro Kinase Profiling (Luminescence-Based)
This protocol outlines a typical workflow for assessing the inhibitory activity of a this compound-containing compound against a panel of kinases.
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP.
-
Incubation: Add the test compound or vehicle control (DMSO) to the reaction mixtures and incubate at 30°C for 60 minutes.
-
Detection: Add a luminescence-based ATP detection reagent. This reagent contains luciferase, which produces light in the presence of ATP. The amount of light is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Data Presentation: Comparative Kinase Selectivity Profile
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Compound A (2-DFMP) | 10 | >10,000 | 5,000 | >1000 |
| Comparator 1 | 15 | 150 | 800 | 10 |
| Comparator 2 | 5 | 25 | 100 | 5 |
Data is hypothetical and for illustrative purposes.
Interpretation: A higher selectivity ratio indicates a more selective compound. In this example, Compound A, containing the this compound (2-DFMP) moiety, demonstrates a superior selectivity profile compared to the other compounds.
Caption: Workflow for a radioligand receptor binding assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
Causality: While in vitro assays are essential for broad screening, they do not fully recapitulate the complex environment inside a living cell. [14]The Cellular Thermal Shift Assay (CETSA) addresses this gap by directly measuring the engagement of a compound with its target protein within intact cells. [15][16]The principle is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation. [17][18]This allows for the confirmation of on-target activity and the identification of unexpected off-target interactions in a more physiologically relevant setting.
Comparative Methodologies:
| CETSA Format | Detection Method | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of the soluble protein fraction after heating. [14] | Direct visualization of the target protein. | Lower throughput, requires specific antibodies. |
| AlphaScreen/ELISA | Immunoassay-based quantification of the soluble protein. [15] | Higher throughput than Western Blot. | Requires specific antibody pairs. |
| Mass Spectrometry (MS) | Proteome-wide analysis of protein thermal stability changes. | Unbiased, can identify novel off-targets. | Technically demanding, complex data analysis. |
Experimental Protocol: CETSA with Western Blot Detection
This protocol details the steps for performing a CETSA experiment to validate the interaction of a this compound compound with its intended target in cultured cells.
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melting Curves
(A graph showing the percentage of soluble target protein on the y-axis and temperature on the x-axis. Two curves would be plotted: one for the vehicle control showing a sigmoidal decrease in soluble protein with increasing temperature, and one for the compound-treated sample showing a similar curve shifted to the right, indicating increased thermal stability.)
Interpretation: The rightward shift in the melting curve for the compound-treated sample provides direct evidence that the compound binds to and stabilizes its target protein in the cellular environment. The magnitude of the shift can be used to rank the potency of different compounds.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) with Western Blot detection.
Pillar 2: Building a Self-Validating Off-Target Screening Cascade
A robust and trustworthy off-target evaluation strategy should be designed as a tiered, self-validating cascade. This approach allows for the efficient use of resources by employing broader, higher-throughput assays in the initial stages to cast a wide net, followed by more focused, physiologically relevant assays to confirm and characterize any potential liabilities.
Logical Framework for an Off-Target Screening Cascade
Caption: A tiered approach to off-target effect evaluation.
This staged approach ensures that each step validates the findings of the previous one. For instance, an off-target hit from an in vitro kinase panel (Tier 1) should be confirmed for cellular engagement using CETSA (Tier 2). If cellular engagement is confirmed, functional assays (Tier 3) can then be employed to determine if this interaction leads to a downstream cellular phenotype. This logical progression provides a high degree of confidence in the final safety assessment.
Conclusion: A Commitment to Scientific Rigor
The incorporation of the this compound moiety represents a promising avenue for the development of novel therapeutics. However, the potential for off-target effects necessitates a proactive and comprehensive evaluation strategy. By employing a combination of in vitro profiling assays, cellular target engagement studies, and a logical, tiered screening cascade, researchers can build a robust safety profile for their compounds. This commitment to scientific rigor is essential for mitigating risks, reducing late-stage attrition, and ultimately, delivering safer and more effective medicines to patients.
References
- THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. Vertex AI Search.
- Receptor-Ligand Binding Assays. Revvity.
- A powerful tool for drug discovery. European Pharmaceutical Review.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Receptor Binding Assays and Drug Discovery. PubMed.
- Safety and Off-Target Drug Screening Services. Reaction Biology.
- What will come from understanding 'off-target effects,' where drugs have effects that are different
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Comparative Analysis of Off-Target Effects: A Guide for Researchers. Benchchem.
- A game changer in cancer kinase target profiling.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associ
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- In silico off-target profiling for enhanced drug safety assessment. PMC.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA.
- Don’t Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development. Certara.
- Chemists develop New method for introducing fluorin
- Non-Clinical Safety Assessment for New Drugs. ZeClinics CRO.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. gigazine.net [gigazine.net]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. certara.com [certara.com]
- 9. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 10. A game changer in cancer kinase target profiling [asbmb.org]
- 11. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. annualreviews.org [annualreviews.org]
- 18. CETSA [cetsa.org]
The 2-(Difluoromethyl)pyridine Moiety: A Comparative Guide for Drug Discovery
<
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the 2-(difluoromethyl)pyridine group has emerged as a particularly compelling structural unit. This guide offers an in-depth comparison of this moiety against common alternatives, providing experimental evidence and field-proven insights for researchers, scientists, and drug development professionals.
The Rationale: Why this compound?
The difluoromethyl (CF₂H) group, when appended to the 2-position of a pyridine ring, creates a unique constellation of physicochemical properties that can be leveraged to overcome common drug discovery hurdles. It is often considered a bioisostere—a substituent that retains similar biological activity to the group it replaces while favorably modulating other properties.[1]
The key attributes of the this compound moiety stem from a combination of factors:
-
Modulated Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the pyridine nitrogen compared to its non-fluorinated counterpart. This can be crucial for avoiding off-target effects associated with highly basic centers, such as hERG channel inhibition, and can fine-tune ligand-receptor interactions.
-
Lipophilicity and Solubility: The CF₂H group is considered a "lipophilic hydrogen bond donor."[2] It can increase lipophilicity compared to a methyl group, but its impact is highly context-dependent.[3] This modulation allows chemists to strike a delicate balance between membrane permeability and aqueous solubility, which is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl or methoxy group) with a difluoromethyl group can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
-
Unique Interactions: The hydrogen atom of the CF₂H group is acidic enough to act as a hydrogen bond donor, a role that analogues like methyl (CH₃) or trifluoromethyl (CF₃) groups cannot fulfill.[6] This allows it to mimic interactions of hydroxyl (-OH) or thiol (-SH) groups, opening new avenues for receptor binding.[2]
Case Study: Bioisosteric Replacement of Pyridine-N-Oxide in Quorum Sensing Inhibitors
A clear demonstration of the this compound moiety's utility is found in the development of quorum sensing (QS) inhibitors for Pseudomonas aeruginosa.[7][8] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate virulence, making it an attractive target for novel antibacterial agents.
The parent compound, a pyridine-N-oxide derivative (4NPO), was a known QS inhibitor. However, N-oxides can be metabolically unstable. Researchers hypothesized that this compound could serve as a stable bioisostere for the pyridine-N-oxide group.[8]
Comparative Experimental Data
A library of this compound derivatives was synthesized and tested against the parent compound, 4NPO. The results highlight the successful bioisosteric replacement.
| Compound | Structure | Quorum Sensing Inhibition IC₅₀ (µM)[7] |
| 4NPO (Reference) | Pyridine-N-Oxide derivative | 33 ± 1.12 |
| Analogue 1 | 2-CF₂H Pyridine derivative | 35 ± 1.12 |
| Analogue 5 | 2-CF₂H Pyridine derivative | 19 ± 1.01 |
| Analogue 6 | 2-CF₂H Pyridine derivative | 27 ± 0.67 |
Analysis of Results:
-
Several of the this compound analogues (e.g., 5 and 6 ) exhibited equal or significantly improved potency compared to the pyridine-N-oxide reference compound, 4NPO.[7]
-
The most potent compound, Analogue 5 , demonstrated an IC₅₀ of 19 µM, a notable improvement over the 33 µM of the parent molecule.[7][9]
-
Further assays confirmed that these compounds also effectively inhibited biofilm formation, a key virulence factor regulated by quorum sensing.[8]
This case study provides compelling evidence that the this compound moiety is an effective and potency-enhancing bioisostere for pyridine-N-oxide, offering a strategic advantage by replacing a potentially metabolically liable group with a more robust alternative.[7]
Workflow and Methodologies
The successful application of the this compound group relies on robust synthetic accessibility and reliable screening assays.
Synthetic Strategy: De Novo Ring Construction
While late-stage difluoromethylation of an existing pyridine ring is possible, a more versatile and scalable approach often involves building the pyridine ring with the difluoromethyl group already in place (de novo synthesis).[10] This strategy allows for greater diversity in substitution patterns around the ring.
Representative Experimental Protocol: Synthesis of 4a (a model 2-DFMP)[10]
This protocol is adapted from a scalable, user-friendly method.
-
Intermediate Formation: To a solution of the appropriate enolate (1.2 equivalents) in dimethyl sulfoxide (DMSO), add the corresponding butenone (1 equivalent) at room temperature.
-
Reaction Monitoring: Stir the mixture for 1 hour at room temperature. The formation of the intermediate can be monitored by standard techniques like TLC or LC-MS.
-
Pyridine Formation: Add ammonium formate (HCO₂NH₄, 2 equivalents) to the reaction mixture.
-
Heating: Heat the reaction to 80 °C and maintain for 16 hours.
-
Work-up & Isolation: After cooling to room temperature, perform a standard aqueous work-up and extract the product with a suitable organic solvent. The crude product is then purified, typically by column chromatography, to yield the desired this compound.
Causality: The choice of ammonium formate serves as both the nitrogen source for the pyridine ring and facilitates the final aromatization step. DMSO is an effective polar aprotic solvent for this type of condensation reaction.[10] This self-validating system has been demonstrated on a multi-mole scale, confirming its robustness.[10]
Comparative Physicochemical Properties
The choice to incorporate a this compound moiety over other alternatives is driven by data. The following table compares its properties with other common pyridine substituents.
| Property | -CH₃ | -CF₂H | -CF₃ | -OH | -N-Oxide |
| H-Bond Donor? | No | Yes | No | Yes | No |
| Relative Basicity | Highest | Low | Lowest | Low | (Aprotic) |
| Metabolic Stability | Labile | High | Very High | Labile | Labile |
| Lipophilicity (logD) | Moderate | Moderate-High | High | Low | Low |
| Bioisosteric Role | - | -OH, -SH, N-Oxide | - | Carboxylic Acid | - |
Note: Lipophilicity values are highly dependent on the overall molecular structure. The values presented are general trends.[11][12]
Conclusion and Future Perspectives
The this compound moiety is more than just another fluorinated building block; it is a strategic tool for fine-tuning multiple drug-like properties simultaneously. Case studies demonstrate its success as a bioisosteric replacement for groups like pyridine-N-oxide, leading to compounds with enhanced potency and improved metabolic stability.[7][9] Its ability to act as a lipophilic hydrogen bond donor provides a unique advantage over both non-fluorinated and perfluorinated analogues.[2]
As synthetic methodologies for creating diverse difluoromethylated heterocycles continue to advance, the application of this versatile moiety in drug discovery is set to expand, enabling the development of safer and more effective therapeutics.[6][13]
References
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]
- Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1748–1751. [Link]
- Tung, T. T., & Nguyen, T. Q. (2021). Request PDF: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors.
- Lin, M. H., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(21), 8896–8906. [Link]
- Le, C. M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
- Beier, P., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(21), 7565. [Link]
- University of Münster. (2024). New method for introducing fluorinated components into molecules. Phys.org. [Link]
- Wang, Z., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Google Patents. (2016).
- Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]
- Mureșan, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(7), 6739. [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
- Yoshikata, K. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Pharmaceutical Sciences. [Link]
- Zhang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 405. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
- Zafrani, Y., & Amir, D. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 13(15), 1317–1320. [Link]
- Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]
- PubChem. (n.d.). 2-((Difluoromethyl)thio)pyridine. [Link]
- Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6161. [Link]
- Narang, A. S., & Boddu, S. H. (2015). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. AAPS PharmSciTech, 16(6), 1221–1226. [Link]
- Petrou, A. M., & Golicnik, M. (2020). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Ars Pharmaceutica, 61(3), 161-171. [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemaxon.com [chemaxon.com]
- 5. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New method for introducing fluorinated components into molecules [uni-muenster.de]
A Senior Application Scientist's Guide to the Structural Characterization of 2-(Difluoromethyl)pyridine Derivatives by X-ray Crystallography
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry and Materials Science
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group holds a unique position. Often considered a lipophilic bioisostere of a hydroxyl or thiol group, its ability to act as a hydrogen bond donor adds a layer of complexity and opportunity for molecular design.[1][2] The 2-(difluoromethyl)pyridine scaffold, in particular, is of growing interest due to the prevalence of the pyridine ring in pharmaceuticals and the potential for the CHF₂ group to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.
This guide provides a comprehensive overview of the characterization of this compound derivatives, with a primary focus on single-crystal X-ray diffraction. As a senior application scientist, my objective is not merely to present protocols but to instill a deeper understanding of the experimental rationale and the interpretation of the rich structural data that crystallography provides. We will explore the nuances of synthesis and crystallization, delve into the intricacies of crystal packing and intermolecular interactions, and compare the insights gained from X-ray crystallography with those from complementary analytical techniques.
The Pivotal Role of X-ray Crystallography: Unveiling the Three-Dimensional Landscape
While spectroscopic techniques like NMR and IR provide valuable information about molecular connectivity and functional groups, X-ray crystallography stands alone in its ability to reveal the precise three-dimensional arrangement of atoms in a crystalline solid. This detailed structural information is paramount for:
-
Unambiguous Structure Elucidation: Confirming the constitution and configuration of newly synthesized molecules.
-
Conformational Analysis: Determining the preferred spatial orientation of the difluoromethyl group relative to the pyridine ring and other substituents.
-
Understanding Intermolecular Interactions: Visualizing and quantifying the non-covalent forces that govern crystal packing, such as hydrogen bonds, halogen bonds, and π-π stacking.[1]
-
Structure-Property Relationships: Correlating the solid-state arrangement of molecules with their macroscopic properties, such as solubility, melting point, and bioavailability.
The following diagram illustrates the central role of X-ray crystallography in the comprehensive characterization of this compound derivatives.
Caption: A comprehensive workflow for the characterization of this compound derivatives.
Experimental Guide: From Synthesis to Structure
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various methods. A common strategy involves the difluoromethylation of a pre-functionalized pyridine ring.
Protocol: Difluoromethylation using a Ruppert-Prakash-type Reagent
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted 2-lithiopyridine precursor (1.0 eq.) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Difluoromethylating Agent: Slowly add a solution of (trifluoromethyl)trimethylsilane (TMSCF₃, 1.2 eq.) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, 0.1 eq.) in anhydrous THF.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Part 2: Crystallization of this compound Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Common Crystallization Techniques:
| Technique | Description | Best Suited For |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. | Thermally stable, non-volatile compounds. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization. | Small quantities of material. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Compounds with a significant temperature-dependent solubility. |
Recommended Starting Solvents for Screening:
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Acetonitrile
-
Toluene
-
Mixtures of the above solvents
Part 3: Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
A detailed protocol for X-ray data collection and structure refinement is beyond the scope of this guide, as it is highly instrument-specific. However, the general workflow is as follows:
Sources
A Senior Application Scientist's Guide to Confirming the Structure of 2-(Difluoromethyl)pyridine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The difluoromethyl (-CF₂H) group, in particular, has emerged as a critical pharmacophore. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol moieties, often enhancing metabolic stability and membrane permeability. 2-(Difluoromethyl)pyridine is a versatile building block for introducing this valuable group.
However, the reactivity of this heterocycle can lead to a variety of products, making unambiguous structural confirmation paramount. This guide provides an in-depth comparison of analytical methodologies, supported by experimental data and protocols, to confidently elucidate the structure of products derived from this compound reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Reactive Landscape: Potential Products and Isomers
Understanding the potential reaction pathways of this compound is the first step in predicting and subsequently confirming the structures of its derivatives. The interplay between the electron-deficient pyridine ring and the difluoromethyl group dictates its reactivity.
-
C–H Functionalization of the Pyridine Ring: Direct C–H functionalization is a highly efficient method for synthesizing derivatives.[1][2] Radical difluoromethylation, often employing reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), typically proceeds via a Minisci-type mechanism.[2][3] The regioselectivity of these reactions is highly dependent on the conditions. While ortho C-H difluoromethylation of pyridines is well-studied, recent methods allow for a switchable regioselectivity to the meta or para positions by modifying the pyridine intermediate.[1][4]
-
Nucleophilic Aromatic Substitution (SNAr): While the CHF₂ group itself is not a leaving group, related 2-halopyridines readily undergo SNAr. The electron-withdrawing nature of the ring nitrogen activates the C-2 and C-4 positions to nucleophilic attack.[5][6] This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.[6] The reactivity of 2-fluoropyridines in SNAr reactions can be over 300 times faster than that of the corresponding 2-chloropyridines, allowing for milder reaction conditions.[7][8]
-
Reactions at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a nucleophile. Reactions with alkylating agents, such as ethyl bromodifluoroacetate, can lead to the formation of N-difluoromethylated pyridinium salts.[9] In the case of pyridone substrates, competitive N- versus O-difluoromethylation is a key consideration, with reaction conditions often dictating the major product.[10][11]
-
Functionalization of the Difluoromethyl Group: The proton of the -CHF₂ group is weakly acidic and can be deprotonated with a strong base, allowing for subsequent reaction with electrophiles to create more complex difluoroalkylated pyridines.[12]
The Analytical Toolkit: A Multi-faceted Approach to Structure Elucidation
A single analytical technique is rarely sufficient for unambiguous structure confirmation. A combination of spectroscopic and spectrometric methods provides the necessary cross-validation.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow from reaction workup to final structure confirmation.
Caption: General workflow for synthesis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR is the most powerful tool for determining the precise connectivity of atoms. For difluoromethylated compounds, multinuclear NMR (¹H, ¹⁹F, and ¹³C) is essential.
-
¹H NMR: The proton of the difluoromethyl group is the most telling signal. It appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF). The typical coupling constant is in the range of 55-60 Hz. The chemical shift of this proton is also highly diagnostic.
-
¹⁹F NMR: This is arguably the most crucial experiment. The two fluorine atoms of the -CHF₂ group appear as a doublet due to coupling with the single proton (²JFH). The observation of this doublet, with the corresponding coupling constant seen in the ¹H NMR, is strong evidence for the presence of the -CHF₂ moiety.[11][13] The chemical shift can help distinguish between isomers; for example, N-CHF₂ groups in pyridones often appear around -103 ppm, while O-CHF₂ groups are found further upfield around -88 ppm.[11]
-
¹³C NMR: The carbon of the difluoromethyl group appears as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). This provides further confirmation of the group's presence.
-
2D NMR (COSY, HSQC, HMBC): These experiments are vital for determining the position of substitution on the pyridine ring. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range correlations between the protons of the pyridine ring and the carbon of the -CHF₂ group, or vice-versa, confirming its point of attachment.
Table 1: Representative NMR Data for Difluoromethylated Pyridine Derivatives
| Compound Type | Moiety | Nucleus | Signal Type | Typical Chemical Shift (ppm) | Typical Coupling Constant (Hz) | Reference |
| O-Difluoromethyl Pyridone | O-CHF₂ | ¹H | Triplet | ~7.47 | JHF ≈ 72 | [10][11] |
| ¹⁹F | Doublet | ~-88.7 | JFH ≈ 72 | [11] | ||
| N-Difluoromethyl Pyridone | N-CHF₂ | ¹H | Triplet | ~7.66 | JHF ≈ 60 | [11] |
| ¹⁹F | Doublet | ~-103.8 | JFH ≈ 60 | [11] | ||
| 2-Bromo-6-(CHF₂)pyridine | C-CHF₂ | ¹H | Triplet | ~6.8 (inferred) | JHF ≈ 56 (inferred) | [14] |
Mass Spectrometry (MS): Confirming Composition and Fragmentation
Mass spectrometry is used to determine the molecular weight and elemental composition of the product.
-
Low-Resolution MS (e.g., LC-MS): Provides the molecular weight of the product, which is a crucial first check to see if the expected reaction has occurred.
-
High-Resolution MS (HRMS): This is essential for confirming the exact elemental composition. It can distinguish between isomers and confirm that the product has the expected number of fluorine atoms.
-
Fragmentation Analysis: While systematic fragmentation studies for difluoromethyl pyridines are not extensively compiled, the loss of fragments like HF or the CHF₂ radical can sometimes be observed, providing clues about the structure.[15]
X-ray Crystallography: The Definitive Proof
When a reaction product can be obtained as a single crystal, X-ray crystallography provides unambiguous proof of its three-dimensional structure.[16][17][18] This technique definitively establishes atomic connectivity, regiochemistry, and stereochemistry, making it the gold standard for structural confirmation.
Decision Tree for Structure Elucidation
This diagram outlines the logical process for using analytical data to confirm a structure.
Caption: A decision-making flowchart for structural analysis.
Comparison with Alternatives
The choice of starting material or reagent significantly impacts the synthetic outcome and the nature of the products.
Alternative Difluoromethylating Reagents
While this guide focuses on products from this compound, it is often used as a product itself, synthesized via direct difluoromethylation. The choice of reagent is critical.
Table 2: Comparison of Common Difluoromethylating Reagents
| Reagent | Reagent Type | Typical Substrates | Advantages | Limitations |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical | Nitrogen-containing heterocycles | Mild, scalable, operationally simple, good functional group tolerance.[3] | Requires a radical initiator (e.g., peroxide). |
| TMSCF₂H | Nucleophilic (via :CF₂) | Carbonyls, imines, heterocycles | Commercially available, versatile, mild conditions.[19] | Often requires a fluoride activator. |
| 2-PySO₂CF₂H | Ambident Electrophile | Aryl iodides | Can be used for both difluoromethylation and 2-pyridination by switching ligands.[20] | Requires a nickel catalyst and specific ligands. |
| CHClF₂ (Freon-22) | Nucleophilic | 2-Pyridones | Inexpensive, readily available industrial reagent.[10] | Gaseous reagent, potential environmental concerns. |
This compound vs. 2-(Trifluoromethyl)pyridine
The trifluoromethyl (-CF₃) group is another prevalent fluorine-containing moiety. While both enhance metabolic stability, their electronic properties and analytical signatures differ.
-
Reactivity: The -CF₃ group is more strongly electron-withdrawing than -CHF₂, which can deactivate the pyridine ring more significantly towards certain reactions.
-
Analytical Signature: In ¹⁹F NMR, the -CF₃ group appears as a sharp singlet , lacking the coupling to a proton seen with the -CHF₂ group. In mass spectra, the fragmentation patterns will also differ.[21] This clear distinction in NMR makes misidentification highly unlikely if both ¹H and ¹⁹F spectra are acquired.
Experimental Protocols
Protocol 1: General Procedure for Direct C-H Difluoromethylation of a Pyridine Derivative
This protocol is adapted from methodologies for radical difluoromethylation.[3]
-
Reagent Preparation: To a clean, dry reaction vessel, add the pyridine substrate (1.0 equiv), zinc difluoromethanesulfinate (DFMS, 2.0 equiv), and a suitable solvent (e.g., a mixture of trifluorotoluene and water).
-
Initiation: Begin vigorous stirring and add tert-butyl hydroperoxide (70% in water, 3.0 equiv) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sample Preparation and Data Acquisition for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the region between 6.0 and 8.0 ppm to identify the characteristic triplet of the -CHF₂ proton.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to quickly identify fluorine signals. Then, acquire a proton-coupled ¹⁹F NMR spectrum to observe the characteristic doublet of the -CHF₂ group and confirm the J-coupling.
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to identify the CH group of the -CHF₂ moiety.
-
2D NMR Acquisition: If the regiochemistry is uncertain, acquire HMBC and HSQC spectra. Optimize the HMBC experiment for long-range couplings (typically 8-10 Hz) to observe correlations between the pyridine ring protons and the CHF₂ carbon.
By employing this rigorous, multi-faceted analytical approach, researchers can confidently and accurately determine the structures of novel this compound derivatives, paving the way for their successful application in drug discovery and materials science.
References
- Hu, J. A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Google Scholar.
- Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (n.d.). MDPI.
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.
- Shen, Q. (2021).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
- Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58.
- Le, C., & Paquin, J. F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8583–8632.
- Prakash, G. K. S., & Hu, J. (2007). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 9(21), 4099–4102.
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Organic Letters. (n.d.). ACS Publications.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane - CORE. (n.d.). CORE.
- Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9559–9565.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. (n.d.). ResearchGate.
- Du, W., Luo, Q., Wei, Z., Wang, X., Ni, C., & Hu, J. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66.
- Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9559–9565.
- Keinänen, O., & Marjamäki, M. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(1), 223–229.
- Regioselective Difluoroalkylation of 2‐Pyridones with Fluoroalkyl Bromides Enabled by a Nickel(II) Catalyst | Request PDF. (n.d.). ResearchGate.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. (n.d.). National Center for Biotechnology Information.
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation | CCS Chemistry. (n.d.). Chinese Chemical Society.
- October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine notes. (n.d.). Fluorine Notes.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
- 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - PMC. (n.d.). National Center for Biotechnology Information.
- Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na - PMC. (n.d.). National Center for Biotechnology Information.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (n.d.). National Center for Biotechnology Information.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. (n.d.). ResearchGate.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons.
- Representation of the X‐ray crystal structure of [Ir(dFppy)2(pydbm)]... - ResearchGate. (n.d.). ResearchGate.
- Deprotonative Functionalization of the Difluoromethyl Group | Organic Letters. (n.d.). ACS Publications.
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. (n.d.). Semantic Scholar.
- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (n.d.). Research Outreach.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry.
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (n.d.). ResearchGate.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. (n.d.). ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum [chemicalbook.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sioc.cas.cn [sioc.cas.cn]
- 21. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
A Senior Application Scientist's Guide to the Quantitative NMR (qNMR) Analysis of 2-(Difluoromethyl)pyridine
Executive Summary
In modern pharmaceutical development and quality control, the demand for analytical methods that are not only accurate and precise but also efficient and structurally informative is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical technique that meets these demands, offering a powerful alternative to traditional chromatographic methods.[1] This guide provides an in-depth comparison of qNMR with other analytical techniques for the quantitative analysis of 2-(Difluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. We will explore the fundamental principles of qNMR, delve into the strategic choice between ¹H and ¹⁹F nuclei for the analysis, present detailed experimental protocols, and offer insights grounded in practical laboratory experience.
The Principle of qNMR: A Paradigm Shift from Relative to Absolute Quantification
Unlike chromatographic techniques such as HPLC or GC, which rely on the response factor of an analyte relative to a calibration curve, qNMR is a primary ratio method of measurement. The foundational principle is elegantly simple: the integrated area of an NMR signal is directly and strictly proportional to the number of nuclei generating that signal.[2][3] This intrinsic linearity allows for the direct measurement of an analyte's concentration or purity against a certified internal standard, often without needing a reference standard of the analyte itself—a significant advantage when analyzing novel chemical entities or impurities.[2][4]
Key Advantages of qNMR:
-
Absolute Quantification: Eliminates the need for analyte-specific calibration curves, saving time and resources.[2][3]
-
Versatility: A single experiment provides both structural confirmation and quantitative data.[5]
-
Non-destructive: The sample can be recovered and used for further analyses.[2]
-
Speed and Efficiency: With optimized parameters, sample analysis can be completed in minutes, and sample preparation is often simpler than for chromatography.[3][6]
-
Traceability: When using a certified reference material (CRM) as an internal standard, the measurement is traceable to the International System of Units (SI).[7]
Strategic Analysis of this compound: ¹H vs. ¹⁹F qNMR
The molecular structure of this compound offers two excellent nuclei for qNMR analysis: ¹H and ¹⁹F. The choice between them is a critical experimental decision driven by the sample matrix, potential impurities, and desired analytical outcome.
The Case for ¹⁹F qNMR: Precision in a Silent Background
For fluorinated compounds, ¹⁹F qNMR is often the superior choice. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[8] Its most significant advantage is the vast chemical shift range (approx. 800 ppm), which is much wider than that of ¹H NMR.[8][9]
Why this matters for this compound:
-
Minimal Signal Overlap: The wide spectral window virtually guarantees that the signal from the -CHF₂ group will be free from interference from excipients, residual solvents, or impurities, which are typically not fluorinated.[10][11] This spectral "silence" is the key to unambiguous integration and highly accurate quantification.
-
High Sensitivity: The inherent sensitivity of the ¹⁹F nucleus ensures a strong signal-to-noise ratio, even at low analyte concentrations.[12]
The Utility of ¹H qNMR: A Universal Approach
¹H qNMR remains a robust and widely applicable method. For this compound, the proton of the difluoromethyl group (-CH F₂) appears as a characteristic triplet due to coupling with the two fluorine atoms. This signal, along with the aromatic protons on the pyridine ring, can be used for quantification.
Causality behind the choice:
-
When to use ¹H qNMR: This method is ideal for simple, well-characterized mixtures where signal overlap is not a concern. It can also be used to simultaneously quantify non-fluorinated impurities if they are present and have resolved signals.
-
Potential Challenges: In complex matrices, such as formulated drug products or biological samples, the aromatic and solvent regions of the ¹H spectrum can be crowded, potentially leading to overlapping signals that compromise integration accuracy.[10]
The following diagram illustrates the decision-making process for selecting the appropriate qNMR method.
Caption: Decision workflow for choosing between ¹H and ¹⁹F qNMR.
Performance Comparison: qNMR vs. Chromatographic Techniques
While HPLC-UV and GC-MS are workhorse techniques in analytical labs, qNMR offers distinct advantages that can streamline workflows and provide more robust data.
| Feature | qNMR (¹⁹F & ¹H) | HPLC-UV | GC-MS |
| Reference Standard | Requires only a universal internal standard (IS) of known purity.[4] | Requires a specific, purified reference standard of the analyte. | Often requires a specific standard for accurate quantification. |
| Quantification Principle | Absolute (Direct proportionality of signal to molar concentration).[2] | Relative (Compares analyte response to a calibration curve). | Relative (Compares ion abundance to a calibration curve). |
| Detection | Universal for the observed nucleus (e.g., all ¹H or ¹⁹F signals). | Dependent on the presence of a chromophore.[13] | Dependent on volatility and ionizability. |
| Purity Assessment | Directly measures purity against an IS; can reveal "NMR invisible" impurities. | Can overestimate purity if impurities lack a chromophore or co-elute.[13] | Provides high sensitivity for volatile impurities. |
| Sample Preparation | Simple: accurate weighing and dissolution.[6] | Often requires mobile phase preparation, filtering, and method-specific vials. | May require derivatization for non-volatile analytes. |
| Method Development | Faster; focuses on parameter optimization (e.g., relaxation delay). | Can be lengthy; involves column, mobile phase, and gradient optimization. | Requires optimization of temperature ramps, columns, and MS parameters. |
| Structural Info | Yes, the spectrum provides definitive structural confirmation. | No, retention time is not a definitive identifier. | Yes, mass fragmentation patterns aid in identification. |
Experimental Protocols: A Self-Validating System
The trustworthiness of a qNMR result hinges on a meticulously executed and validated protocol. The following steps are designed to ensure accuracy and reproducibility, in alignment with ICH Q2(R2) principles.[14]
Core Workflow for qNMR Analysis
The general process is applicable to both ¹H and ¹⁹F qNMR, with specific parameter adjustments for each nucleus.
Caption: General workflow for quantitative NMR (qNMR) analysis.
Detailed Protocol for ¹⁹F qNMR of this compound
Objective: To determine the purity of this compound using ¹⁹F qNMR with an internal standard.
1. Materials:
-
Analyte: this compound
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Certified Reference Material, ≥99.5% purity). Expertise Insight: This standard is chosen because its two -CF₃ groups give a sharp singlet in a region of the ¹⁹F spectrum unlikely to overlap with the analyte's signal, and it is chemically inert.[15]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Expertise Insight: DMSO is an excellent solvent for a wide range of organic molecules and has a high boiling point, minimizing evaporation during sample preparation.[16]
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean glass vial using a calibrated analytical balance. Record the weight to 0.01 mg.
-
Accurately weigh approximately 20 mg of the 3,5-Bis(trifluoromethyl)benzoic acid internal standard into the same vial. Record the weight. Trustworthiness Check: A 1:1 molar ratio is ideal, but a mass ratio that gives a similar signal intensity is practically sufficient for accurate integration.[17][18]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition (500 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Program: A standard 1D pulse sequence (e.g., zg) without proton decoupling. Expertise Insight: Decoupling is avoided as the Nuclear Overhauser Effect (NOE) can alter signal integrals, leading to quantification errors.[19]
-
Pulse Angle: 90° (calibrated).
-
Spectral Width (SW): 100 ppm, centered to include both analyte and IS signals.
-
Relaxation Delay (D1): 30 seconds. Trustworthiness Check: This is the most critical parameter for quantification. The D1 delay must be at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal being integrated.[12] A conservative value of 7-10 times T₁ is often used to ensure complete relaxation and avoid saturation, which would lead to underestimation.[15]
-
Number of Scans (NS): 16. This should be adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral to ensure integration error is <1%.[20]
-
Acquisition Time (AQ): ~2-3 seconds.
4. Data Processing:
-
Apply a line broadening (LB) of 0.3 Hz to improve S/N.
-
Perform Fourier transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing should be checked carefully.[20]
-
Perform baseline correction.
-
Integrate the well-resolved triplet from the -CHF₂ group of the analyte and the singlet from the -CF₃ groups of the internal standard.
5. Calculation of Purity:
The purity of the analyte (Pₓ) is calculated using the following equation:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of nuclei for the integrated signal (Nₓ = 2 for -CHF₂; Nₛₜd = 6 for two -CF₃ groups)
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
x: Analyte (this compound)
-
std: Internal Standard
Conclusion: Adopting qNMR for Robust Pharmaceutical Analysis
Quantitative NMR provides a direct, robust, and highly accurate method for the analysis of compounds like this compound. For this specific molecule, ¹⁹F qNMR stands out as a superior technique, offering unparalleled specificity by eliminating background interference, which is a common challenge in ¹H NMR and chromatographic methods. By following a validated protocol with careful attention to experimental parameters like the relaxation delay, researchers can generate defensible, high-quality data for purity assessment, content uniformity, and stability studies. As a primary analytical method, qNMR is not merely an alternative but a gold standard for quantitative analysis in the modern pharmaceutical landscape.[6]
References
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- ResolveMass Laboratories Inc.
- YouTube. (2018, September 2).
- YouTube. (2025, December 29).
- AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
- RSSL.
- University of Oxford.
- Analytical Methods (RSC Publishing).
- PubMed. (2022, February 11). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]
- Wiley Online Library.
- Emery Pharma.
- ResearchGate. (2025, May 15). (PDF)
- ChemRxiv. (2025, April 24).
- Mestrelab Resources. What is qNMR and why is it important?. [Link]
- DiVA portal.
- JEOL Ltd.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Oxford Academic.
- PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
- University of Sheffield. 19Flourine NMR. [Link]
- ChemRxiv.
- PMC - NIH.
- ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
- ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
- Yale University. Fluorine NMR. [Link]
- MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
- Almac Group.
- Scribd.
- SciSpace.
- semanticscholar.org. (2025, August 7).
- ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]
- Semantic Scholar. (2017, November 17).
- PMC - PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]
- ResearchGate. (2015, October 13). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- JOCPR. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
- PMC. (2020, August 13).
- PubMed. (2024, April 2). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. [Link]
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I)
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. azom.com [azom.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. almacgroup.com [almacgroup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. database.ich.org [database.ich.org]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. youtube.com [youtube.com]
- 17. emerypharma.com [emerypharma.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Researcher's Guide to Establishing the Purity of 2-(Difluoromethyl)pyridine for Biological Assays
In the realm of drug discovery and development, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible biological data are built. For researchers investigating the biological activities of novel compounds like 2-(Difluoromethyl)pyridine, a heterocyclic building block of increasing interest, ensuring its purity is a critical first step. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in generating robust and trustworthy results.
The significance of the difluoromethyl group (CF2H) in medicinal chemistry is well-established, as it can modulate a molecule's lipophilicity, metabolic stability, and binding interactions.[1] this compound, in particular, has emerged as a promising scaffold and has been explored as a bioisosteric replacement for pyridine-N-oxide, a common motif in bioactive compounds that can sometimes suffer from metabolic instability.[2] As such, its use in biological assays, from initial screening to lead optimization, necessitates a thorough understanding of its purity profile.
The Imperative of Purity in Biological Assays: Why It Matters
The presence of impurities in a test compound can lead to a cascade of misleading results in biological assays. These unwanted substances can exhibit their own biological activity, leading to false positives or negatives, or they can interfere with the activity of the primary compound, resulting in inaccurate potency and efficacy determinations. According to the International Council for Harmonisation (ICH) guidelines, which provide a framework for the registration of pharmaceuticals, the control of impurities is a critical aspect of drug development.[3][4]
Potential sources of impurities in a synthesized compound like this compound include:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.
-
By-products: Unwanted products formed during the reaction.
-
Intermediates: Unconverted intermediates from a multi-step synthesis.
-
Degradation Products: Compounds formed by the degradation of the target molecule during synthesis, purification, or storage.
A Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive assessment of a compound's purity. The three most powerful and commonly employed techniques for small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle of Separation/Detection | Sample Requirements | Typical Purity (%) | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Soluble in a suitable solvent. | 98.5 - 99.9 | Versatile for a wide range of polar and non-volatile compounds. High resolution and sensitivity. | Requires reference standards for absolute quantification. Can be destructive to the sample. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Volatile and thermally stable, or can be derivatized. | 98.0 - 99.8 | High sensitivity and provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Soluble in a deuterated solvent. | Quantitative (qNMR) | Provides unequivocal structural confirmation and can be used for quantitative analysis without a reference standard of the analyte. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a higher concentration of the sample. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the development of validated analytical methods for this compound. It is crucial to validate these methods according to ICH Q2(R2) or equivalent guidelines to ensure they are fit for their intended purpose.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A typical reverse-phase HPLC method is suitable for this compound.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Suggested Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Purity Calculation:
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Workflow for GC-MS Purity and Impurity Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unequivocal structure confirmation and can also be used for quantitative purity determination (qNMR). Both ¹H and ¹⁹F NMR are highly relevant for this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation for ¹H and ¹⁹F NMR:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR or trifluorotoluene for ¹⁹F qNMR).
Data Analysis:
-
¹H NMR: The proton spectrum will confirm the structure of the pyridine ring and the difluoromethyl group (typically a triplet). Integration of the signals can be used for quantitative analysis against the internal standard.
-
¹⁹F NMR: The fluorine spectrum provides a clean window for observing the difluoromethyl group and any fluorine-containing impurities. [6]The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for detecting and quantifying fluorinated impurities.
Comparison with an Alternative: this compound vs. Pyridine-N-Oxide
As previously mentioned, this compound has been investigated as a bioisostere of pyridine-N-oxide. [2]Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic properties of a compound.
| Feature | This compound | Pyridine-N-Oxide |
| Structure | Pyridine ring with a -CF₂H group at the 2-position. | Pyridine ring with an N-oxide functionality. |
| Properties | The -CF₂H group is a hydrogen bond donor and can influence lipophilicity. | The N-O bond is highly polar and a strong hydrogen bond acceptor, which can increase water solubility. [7] |
| Metabolic Stability | Generally considered to be more metabolically stable. | Can be susceptible to in vivo reduction back to the parent pyridine, which can alter its biological activity and clearance. |
| Biological Activity | Has shown promise as a quorum sensing inhibitor, suggesting its potential in antibacterial drug discovery. [2] | A common scaffold in many biologically active compounds, but its metabolic liability can be a concern. |
The choice between using this compound and a corresponding pyridine-N-oxide in a biological assay will depend on the specific research goals. If metabolic stability is a key concern, this compound may be a superior choice. However, the impact of this substitution on the compound's interaction with its biological target must be carefully evaluated.
Conclusion: A Commitment to Scientific Rigor
Establishing the purity of this compound is not a perfunctory step but a fundamental requirement for generating high-quality, reliable data in biological assays. By employing a combination of powerful analytical techniques such as HPLC, GC-MS, and NMR, and by adhering to the principles of method validation, researchers can have confidence in the integrity of their results. This rigorous approach to purity assessment is essential for advancing our understanding of the biological potential of this and other novel chemical entities.
References
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Analytical Methods for Determining Pyridine in Environmental Media and Biological Samples.
- New method for introducing fluorinated components into molecules. University of Münster. [Link]
- Q2(R2) Validation of Analytical Procedures. U.S.
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Journal of Organic Chemistry. [Link]
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
- Preparation of TMS Deriv
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. [Link]
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- Analytical Method Development and Validation in Pharmaceuticals.
- Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search. Shimadzu. [Link]
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH). [Link]
- Q3A(R) Impurities in New Drug Substances. U.S.
- Analytical Procedures and Methods Validation for Drugs and Biologics.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. [Link]
- How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar. [Link]
- ICH topic Q 3 A (R2) - Impurities in new drug substances.
- Core components of analytical method validation for small molecules-an overview.
- Highlights from FDA's Analytical Test Method Valid
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed. [Link]
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Difluoromethyl)pyridine
This guide provides essential safety and logistical information for the proper handling and disposal of 2-(Difluoromethyl)pyridine (CAS No. 114468-01-8). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory. The protocols described herein are designed to create a self-validating system of safety, protecting both the researcher and the environment.
Immediate Safety Profile & Hazard Analysis
This compound is a flammable and hazardous organofluorine compound.[1][2] Understanding its specific risk profile is the foundation for its safe management. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is a serious breach of safety protocols and regulatory compliance, which can lead to environmental contamination and significant penalties.[3][4]
The primary hazards are associated with its flammability and its behavior upon thermal decomposition.[1][2] As a fluorinated organic molecule, high-temperature decomposition will produce highly toxic and corrosive hydrogen fluoride (HF) gas, in addition to carbon and nitrogen oxides.[1][5] This fact is the single most critical consideration in determining the correct disposal pathway.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 114468-01-8 | [2][6] |
| Molecular Formula | C₆H₅F₂N | [2][6] |
| Appearance | Liquid | [2] |
| Flash Point | 41.7 °C (107.1 °F) | [2][6] |
| Density | 1.204 g/mL at 25 °C | [2] |
| GHS Hazard Codes | H226: Flammable liquid and vaporH319: Causes serious eye irritation | [2][6] |
| Signal Word | Warning | [2][6] |
| Incompatibilities | Strong oxidizing agents, strong acids | [1][7] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride (HF) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including transfer to a waste container—ensure appropriate PPE is worn. The rationale is to prevent all routes of exposure: dermal, ocular, and inhalation.
-
Eye and Face Protection: Wear chemical safety goggles and, when there is a risk of splashing, a face shield. This compound is a known serious eye irritant.[2][8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use.[4][9]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[4]
-
Respiratory Protection: All handling of this compound, especially transfers that may generate vapors, must be conducted inside a certified chemical fume hood to prevent inhalation.[1][10]
Step-by-Step Waste Accumulation & Disposal Protocol
The only acceptable disposal method for this compound is through a licensed hazardous waste management company for high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1][9] The scrubber is essential to neutralize the acidic gases (HF and NOx) produced during combustion. Under no circumstances should in-laboratory neutralization be attempted. The C-F bonds are highly stable, and there are no standard, safe laboratory procedures for its deactivation.
Step 1: Designate a Hazardous Waste Container
Select a container that is in good condition and chemically compatible with this compound. A glass bottle with a screw cap is a suitable choice.[11] The container must be free of damage and have a secure, leak-proof closure.[3]
Step 2: Label the Waste Container
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[12] Before any waste is added, the container must be labeled with:
-
The words "Hazardous Waste."[11]
-
The full chemical name: "this compound."[11]
-
A clear indication of the associated hazards (e.g., "Flammable," "Irritant").[12]
Step 3: Waste Transfer
Conduct all transfers inside a chemical fume hood. Carefully pour the waste this compound into the designated, labeled container. Do not fill the container more than 90% full to allow for vapor expansion.[11] Securely close the container immediately after the transfer.
Step 4: Segregation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be away from heat, sparks, or open flames. Crucially, this waste must be segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[1][7][11]
Step 5: Arrange for Disposal
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed hazardous waste disposal company.[13] These professionals are equipped to transport and manage the final disposition of the chemical waste in compliance with all regulations.[3]
Disposal Pathway Workflow
The following diagram illustrates the mandatory decision-making process for the disposal of this compound. This workflow is designed to ensure safety and compliance at every stage.
Sources
- 1. pipharm.com [pipharm.com]
- 2. This compound 97 114468-01-8 [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. This compound 97 114468-01-8 [sigmaaldrich.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. vumc.org [vumc.org]
Mastering the Safe Handling of 2-(Difluoromethyl)pyridine: A Guide for Laboratory Professionals
For the innovative researcher in drug development, the confident and safe handling of novel reagents is paramount. 2-(Difluoromethyl)pyridine, a valuable building block in contemporary medicinal chemistry, requires a nuanced understanding of its properties to ensure operational safety and experimental integrity. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for its handling, grounded in authoritative safety protocols. Our objective is to empower you with the expertise to not only use this compound effectively but to foster a culture of profound safety and trust within your laboratory.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks is critical. This compound is classified as a flammable liquid and a substance that can cause significant irritation to the eyes, skin, and respiratory system.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Its flammability necessitates strict control of ignition sources, while its irritant nature demands a robust personal protective equipment (PPE) strategy.
The causality behind these hazards lies in its chemical structure. The pyridine ring itself presents certain toxicological characteristics, and the difluoromethyl group can influence its reactivity and absorption pathways. Therefore, our safety protocols are designed to mitigate these specific risks at every stage of the workflow.
The Core of Protection: A Multi-layered PPE Strategy
The selection of PPE is not a matter of simple preference but a scientifically informed decision based on the specific hazards of this compound. A multi-layered approach ensures comprehensive protection.
Engineering Controls: Your First Line of Defense
The most effective safety measure is to minimize exposure at the source. All handling of this compound, from initial aliquoting to reaction quenching, must be conducted within a properly functioning and certified chemical fume hood.[1][4][5] This engineering control is non-negotiable as it captures volatile vapors at the source, preventing inhalation, the most direct route of exposure. Ensure that the fume hood sash is positioned as low as is practical to maximize its efficiency.
Personal Protective Equipment: The Essential Barrier
While engineering controls are primary, a comprehensive PPE ensemble is mandatory to protect against accidental splashes and contact.
| PPE Component | Specification and Rationale |
| Eye Protection | Chemical splash goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities (>100 mL) or during procedures with a higher risk of splashing. This provides full-face protection from direct liquid contact.[1][3] |
| Hand Protection | Standard nitrile gloves are not recommended for handling pyridine and its derivatives due to poor chemical resistance.[1] The preferred materials are Butyl rubber or laminate gloves (e.g., SilverShield®).[1] If double-gloving, a laminate glove can be worn under a heavier, abrasion-resistant glove like neoprene. Always consult the glove manufacturer's specific chemical resistance chart.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is mandatory. For procedures with a significant splash risk, a chemically resistant apron over the lab coat is advised. |
| Footwear | Fully enclosed, chemically resistant shoes must be worn. Open-toed shoes or porous fabric footwear are strictly prohibited in the laboratory. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan minimizes variability and risk. The following protocol outlines the critical steps for safely incorporating this compound into your experimental workflow.
Preparation and Aliquoting
-
Pre-use Inspection: Before handling, visually inspect the bottle of this compound for any signs of damage or leakage.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and uncluttered. Gather all necessary equipment (syringes, needles, flasks, etc.) and place them within the hood.
-
Donning PPE: Put on the complete PPE ensemble as detailed in the table above.
-
Inert Atmosphere Transfer: If the reaction is air-sensitive, use standard Schlenk line or glovebox techniques. When transferring with a syringe, ensure the system is under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent exposure to air.
-
Grounding: When transferring larger quantities, ensure that both the source and receiving containers are grounded and bonded to prevent static discharge, which could ignite the flammable vapors.[6]
During the Reaction
-
Constant Monitoring: Never leave a reaction unattended.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the vapor pressure of this compound, increasing the risk of exposure and fire.
-
Maintain Ventilation: Keep the fume hood sash at the appropriate height throughout the experiment.
Post-Reaction and Quenching
-
Controlled Quenching: If the reaction requires quenching, do so slowly and in a controlled manner, preferably in an ice bath to manage any exotherm.
-
Secure Containers: Immediately and securely cap all containers holding this compound or its reaction mixtures.
Emergency Response: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Small Spill Cleanup (<100 mL)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or other ignition sources.[5]
-
Absorb the Spill: Use a chemical absorbent material suitable for flammable liquids, such as vermiculite or a commercial solvent spill pad.[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Contain: Carefully scoop the absorbent material into a compatible, sealable container for hazardous waste.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Large Spill Cleanup (>100 mL)
-
Evacuate: Immediately evacuate the laboratory and alert your institution's emergency response team or environmental health and safety (EHS) office.[1]
-
Secure the Area: Close the laboratory doors and prevent re-entry.
-
Report: Provide the emergency response team with the identity of the spilled chemical (this compound) and the approximate quantity.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.
Waste Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated absorbents and disposable labware, in a designated, compatible hazardous waste container.[1] The container should be made of a material that will not react with the chemical and should have a secure, vapor-tight lid.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be segregated as a flammable liquid and halogenated organic waste.
-
Container Filling: Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.
Waste Labeling
Proper labeling is essential for safe transport and disposal. The label must be completed as soon as the first drop of waste is added.
-
Clear Identification: The label must clearly state "Hazardous Waste."[7][8]
-
Full Chemical Name: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[7] For example: "this compound (~10%), Dichloromethane (~90%)."
-
Hazard Identification: Indicate the primary hazards, which for this waste stream would be "Flammable" and "Irritant."[7]
-
Generator Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date the container was started.[7]
Waste Storage and Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
-
Disposal Request: Once the container is full or is no longer being used, submit a chemical waste collection request to your institution's EHS department.[1] Do not pour any amount of this compound down the drain.[4][5]
Visualizing the Safety Workflow
To aid in understanding the decision-making process for safe handling, the following diagrams illustrate the key workflows.
Caption: PPE Selection Workflow
Caption: Spill Response Workflow
References
- Standard Operating Procedure for Pyridine.
- 2-(Difluoromethyl)
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Safety D
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- HAZARD SUMMARY: Pyridine. New Jersey Department of Health. [Link]
- Flammable Liquid Spill Clean Up. University of British Columbia Safety & Risk Services. [Link]
- Laboratory Spill Response Procedures.
- How to Label Chemical Waste Containers. University of Washington Environmental Health & Safety. [Link]
- 8 Steps to Handling a Lab Chemical Spill. Decon Labs. [Link]
- Chemical Waste Labeling Procedure. The University of Iowa Environmental Health & Safety. [Link]
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
- Pyridine: incident management. GOV.UK. [Link]
- GLOVE SELECTION CHART. WSU Spokane. [Link]
- CHEMICAL GLOVE RESISTANCE GUIDE. Global Industrial. [Link]
- Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University Safety. [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. carlroth.com [carlroth.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. carlroth.com [carlroth.com]
- 6. spokane.wsu.edu [spokane.wsu.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
